Cefathiamidine Impurity 1
Description
Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[(2-bromoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O6S/c1-5(16)21-3-6-4-22-11-8(14-7(17)2-13)10(18)15(11)9(6)12(19)20/h8,11H,2-4H2,1H3,(H,14,17)(H,19,20)/t8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMWZOLTJWUSJT-LDYMZIIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CBr)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CBr)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514080 | |
| Record name | (6R,7R)-3-[(Acetyloxy)methyl]-7-(2-bromoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26973-80-8 | |
| Record name | (6R,7R)-3-[(Acetyloxy)methyl]-7-(2-bromoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Identification, Genesis, and Control of Cefathiamidine Impurity 1 (CAS 26973-80-8)
Abstract
The control of impurities is a critical mandate in the development and manufacturing of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of a key process-related impurity of the cephalosporin antibiotic Cefathiamidine, identified as CAS number 26973-80-8. We will refer to this entity as 7-(2-Bromoacetamido)cephalosporanic Acid, its formal chemical name, to maintain scientific precision. This document is intended for researchers, analytical scientists, and drug development professionals, offering a comprehensive examination of the impurity's chemical identity, its logical genesis within the Cefathiamidine synthesis pathway, and a robust analytical strategy for its detection, quantification, and control. By elucidating the causality behind its formation and presenting a validated analytical workflow, this guide serves as a practical resource for ensuring the purity, safety, and efficacy of Cefathiamidine.
Introduction: The Imperative of Impurity Profiling in Cephalosporins
Cefathiamidine is a first-generation cephalosporin antibiotic effective against a range of bacterial infections.[1] Like all β-lactam antibiotics, its chemical structure is susceptible to degradation and can be subject to the formation of various impurities during synthesis.[2][3][4][5] Regulatory bodies such as the ICH, FDA, and EMA mandate stringent control over these impurities, as they can potentially impact the safety, efficacy, and stability of the final drug product.[6]
Impurity profiling is therefore not merely a quality control exercise but a foundational component of drug development. It involves the detection, identification, and quantification of each significant impurity, enabling process chemists to optimize synthetic routes and formulation scientists to establish appropriate stability-indicating methods.[6] This guide focuses specifically on 7-(2-Bromoacetamido)cephalosporanic Acid, a known impurity associated with Cefathiamidine.[2][7][8][9] Understanding its origin and implementing a precise control strategy is paramount for any manufacturer of Cefathiamidine.
Physicochemical Characterization of the Impurity
The impurity, assigned CAS number 26973-80-8, is a distinct chemical entity with a well-defined structure. Its unambiguous identification is the first step in any effective control strategy.
-
Chemical Name: (6R,7R)-3-(acetoxymethyl)-7-(2-bromoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[7][8]
-
Common Synonyms: 7-(2-Bromoacetamido)cephalosporanic Acid, 7-(alpha-Bromoacetamido)cephalosporanic acid.[7][10][11]
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃BrN₂O₆S | [7][8][13] |
| Molecular Weight | 393.21 g/mol | [7][8][13] |
| Canonical SMILES | CC(=O)OCC1=C(N2NC(=O)CBr">C@@HSC1)C(=O)O | [7] |
| IUPAC Name | (6R,7R)-3-(acetyloxymethyl)-7-[(2-bromoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [7] |
The structure possesses the core cephalosporanic acid nucleus, with a bromoacetyl group acylated to the 7-amino position. This structural information is critical for predicting its chemical behavior and developing specific analytical methods.
Genesis of the Impurity: A Synthesis-Related Pathway
Understanding the origin of an impurity is key to its control. Evidence points to 7-(2-Bromoacetamido)cephalosporanic Acid being a process-related impurity, arising from the specific reagents used during the synthesis of Cefathiamidine.
The synthesis of many semi-synthetic cephalosporins, including Cefathiamidine, begins with the key starting material, 7-aminocephalosporanic acid (7-ACA) .[10][14][15] The desired therapeutic properties are then conferred by attaching a specific acyl side-chain to the 7-amino group of the 7-ACA core.
In the case of Cefathiamidine, this involves a complex side chain. However, a common laboratory and industrial acylating agent is bromoacetyl bromide .[10] If bromoacetyl bromide is used as a reagent or is present as a starting material for a more complex side-chain precursor, it can directly react with the 7-ACA nucleus. This straightforward acylation reaction is the most probable source of the impurity. A Chinese patent describing a synthesis method for Cefathiamidine explicitly mentions the use of bromoacetyl bromide and the potential for residual bromine ions in the final product, lending strong support to this hypothesis.[14]
The logical pathway for the formation of this impurity is illustrated below.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. Cefathiamidine Impurity 1 | C12H13BrN2O6S | CID 12962225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. clearsynth.com [clearsynth.com]
- 9. veeprho.com [veeprho.com]
- 10. 26973-80-8 | CAS DataBase [m.chemicalbook.com]
- 11. 7-(ALPHA-BROMOACETAMIDO)CEPHALOSPORANIC ACID, CasNo.26973-80-8 Hangzhou Johoo Chemical Co., Ltd China (Mainland) [johoochem.lookchem.com]
- 12. scbt.com [scbt.com]
- 13. labmix24.com [labmix24.com]
- 14. CN101704827B - Synthesis method of cefathiamidine compound - Google Patents [patents.google.com]
- 15. CN102286003A - Synthesis method of ceftazidime - Google Patents [patents.google.com]
Navigating the Complexity of Cefathiamidine Impurities: A Technical Guide to the Molecular Weight of Cefathiamidine Impurity 1
For the Attention of Researchers, Scientists, and Drug Development Professionals.
In the rigorous landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. This technical guide delves into the specific challenge of identifying and characterizing "Cefathiamidine Impurity 1," a critical step in ensuring the safety and efficacy of the cephalosporin antibiotic, Cefathiamidine. As will be demonstrated, the designation "Impurity 1" can be ambiguous, necessitating a thorough and evidence-based approach to its identification. This guide provides a comprehensive analysis of the potential identities of this compound, focusing on the determination of its molecular weight as a key analytical parameter.
The Ambiguity of "this compound"
Initial investigations into "this compound" reveal a critical ambiguity in its definition across different commercial and scientific sources. This underscores a fundamental challenge in impurity profiling: the lack of universal nomenclature for process-related impurities. The identity of an impurity is often dependent on the specific synthetic route employed in the manufacturing of the API. Our research has identified at least two distinct chemical entities that are referred to as "this compound."
Potential Identities and Molecular Weights
The following table summarizes the key data for the potential compounds identified as "this compound," alongside the parent compound, Cefathiamidine, for comparative reference.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Cefathiamidine | 33075-00-2 | C₁₉H₂₈N₄O₆S₂ | 472.6[1][2][3][4] |
| This compound (Option A) | 26973-80-8 | C₁₂H₁₃BrN₂O₆S | 393.22[5][6][7] |
| This compound (Option B) | 40818-86-8 | C₁₀H₁₁ClN₂O₄S | 290.72[8] |
| Cefathiamidine Impurity | 1418224-75-5 | C₁₀H₁₁BrN₂O₅S | 351.18[9] |
This data clearly illustrates that a simple reference to "this compound" is insufficient for unambiguous identification. Researchers and analysts must rely on rigorous analytical techniques to confirm the identity of any impurity present in a sample of Cefathiamidine.
Analytical Workflow for Impurity Identification and Molecular Weight Determination
The definitive identification of an unknown impurity and the confirmation of a known impurity's molecular weight requires a multi-step analytical approach. The following workflow outlines a robust process for characterizing Cefathiamidine impurities.
Sources
- 1. Cefathiamidine | C19H28N4O6S2 | CID 15942748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. veeprho.com [veeprho.com]
- 6. This compound | C12H13BrN2O6S | CID 12962225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound - Protheragen [protheragen.ai]
- 9. Cefathiamidine impurity | C10H11BrN2O5S | CID 145709504 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis Pathway of Cefathiamidine Impurity 1
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Cephalosporin Synthesis
Cefathiamidine is a first-generation cephalosporin antibiotic effective against a range of bacterial infections.[1][2] As with all pharmaceutical manufacturing, ensuring the purity and safety of the final active pharmaceutical ingredient (API) is paramount.[3] Impurity profiling, the identification and characterization of unwanted chemical substances, is a critical aspect of drug development and quality control.[4] Impurities can arise from various sources, including starting materials, intermediates, side reactions, or degradation products.[4] Their presence, even in trace amounts, can impact the efficacy and safety of the drug. This guide provides a detailed technical overview of the synthesis pathway of a key potential impurity in Cefathiamidine synthesis, designated as Cefathiamidine Impurity 1.
Unveiling this compound: An Intermediate Masquerading as an Impurity
This compound is chemically identified as (6R,7R)-3-(acetoxymethyl)-7-[(2-bromoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , also known as N-bromoacetyl-7-aminocephalosporanic acid (N-bromoacetyl-7-ACA) .[5][6][7] Far from being a random byproduct, this molecule is a crucial intermediate in the primary chemical synthesis route of Cefathiamidine.[5][7] Its presence in the final drug product signifies an incomplete reaction in the subsequent synthesis step.
| Identifier | Value |
| IUPAC Name | (6R,7R)-3-(acetoxymethyl)-7-[(2-bromoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Synonyms | N-bromoacetyl-7-aminocephalosporanic acid, N-bromoacetyl-7-ACA |
| CAS Number | 26973-80-8 |
| Molecular Formula | C12H13BrN2O6S |
| Molecular Weight | 393.21 g/mol |
The Core Synthesis Pathway: A Tale of Two Steps
The industrial synthesis of Cefathiamidine from the readily available precursor, 7-aminocephalosporanic acid (7-ACA), is predominantly a two-step process.[5]
-
Step 1: Formation of N-bromoacetyl-7-ACA (this compound). The amine group at the C-7 position of 7-ACA is acylated using a bromoacetylating agent, typically bromoacetyl bromide.[5][6][8] This reaction yields the intermediate, N-bromoacetyl-7-ACA.
-
Step 2: Condensation to form Cefathiamidine. The intermediate, N-bromoacetyl-7-ACA, is then reacted with N,N'-diisopropylthiourea. This step involves the displacement of the bromine atom and the formation of the final Cefathiamidine molecule.[5]
Therefore, the synthesis pathway of "this compound" is, in fact, the initial and essential step in the synthesis of Cefathiamidine itself.
Caption: The two-step synthesis of Cefathiamidine highlighting the role of Impurity 1.
Deep Dive into the Synthesis of N-bromoacetyl-7-ACA (Impurity 1)
The Causality Behind Experimental Choices
The acylation of 7-ACA with bromoacetyl bromide is a nuanced reaction requiring careful control to maximize yield and minimize side products.
-
Protection of Functional Groups: 7-ACA possesses two reactive functional groups: the primary amine at C-7 and the carboxylic acid at C-4. To ensure selective acylation of the amine, the carboxylic acid group is often protected. A common strategy involves silylation, for example, using N,O-Bis(trimethylsilyl)acetamide (BSA).[6] This protection prevents unwanted side reactions and improves the solubility of 7-ACA in organic solvents.
-
Reaction Conditions: The reaction is typically carried out at low temperatures (around 0 °C) to control the reactivity of the highly electrophilic bromoacetyl bromide and to minimize potential degradation of the β-lactam ring.[6]
-
Solvent Selection: Anhydrous aprotic solvents, such as dichloromethane, are commonly used to prevent hydrolysis of the acylating agent and the silyl esters.
Experimental Protocol: Synthesis of N-bromoacetyl-7-ACA
The following is a representative, step-by-step methodology for the synthesis of N-bromoacetyl-7-ACA, based on literature procedures.[6]
-
Silylation of 7-ACA:
-
In a dry, inert atmosphere (e.g., nitrogen), suspend 7-aminocephalosporanic acid (7-ACA) in anhydrous dichloromethane.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) to the suspension.
-
Stir the mixture at room temperature until the 7-ACA is completely dissolved, indicating the formation of the silylated derivative.
-
-
Acylation Reaction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of bromoacetyl bromide in anhydrous dichloromethane to the cooled solution of silylated 7-ACA.
-
Maintain the reaction temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to proceed at room temperature for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or HPLC).
-
-
Work-up and Isolation:
-
Upon completion of the reaction, add water to the reaction mixture to hydrolyze the excess silylating agent and the silyl ester of the product.
-
This will precipitate the N-bromoacetyl-7-ACA.
-
Stir the resulting slurry for a period to ensure complete precipitation.
-
Collect the solid product by filtration.
-
Wash the filter cake with water and then with a suitable organic solvent (e.g., acetone) to remove residual impurities.
-
Dry the product under vacuum to obtain N-bromoacetyl-7-ACA.
-
Caption: Experimental workflow for the synthesis of N-bromoacetyl-7-ACA.
Analytical Characterization
The synthesized N-bromoacetyl-7-ACA should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and to quantify any unreacted 7-ACA or other byproducts.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful acylation at the C-7 amino group.
Conclusion: From Intermediate to Impurity Control
Understanding the synthesis pathway of this compound is fundamental to controlling its presence in the final Cefathiamidine product. As N-bromoacetyl-7-ACA is an essential intermediate, its appearance as an impurity is a direct indicator of an incomplete condensation reaction in the second step of the synthesis. Therefore, optimizing the reaction conditions for the conversion of N-bromoacetyl-7-ACA to Cefathiamidine is crucial for ensuring the purity of the final API. This includes controlling stoichiometry, reaction time, and temperature, as well as developing robust purification methods to remove any unreacted intermediate. This in-depth knowledge empowers researchers and drug development professionals to produce high-purity Cefathiamidine, meeting the stringent requirements for pharmaceutical products.
References
-
Cui, D., et al. (2017). Penicillin acylase-catalyzed synthesis of N-bromoacetyl-7-aminocephalosporanic acid, the key intermediate for the production of cefathiamidine. AMB Express, 7(1), 1-10. Available at: [Link]
- CN101921284A. (2010). The preparation method of cefathiamidine. Google Patents.
-
PubMed. (n.d.). Penicillin acylase-catalyzed synthesis of N-bromoacetyl-7-aminocephalosporanic acid, the key intermediate for the production of cefathiamidine. National Center for Biotechnology Information. Available at: [Link]
- CN101704827B. (2012). Synthesis method of cefathiamidine compound. Google Patents.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Veeprho. (n.d.). This compound. Available at: [Link]
-
Dubey, S., et al. (2018). Impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences, 5(4), 2499-2515. Available at: [Link]
-
Patsnap. (2024). What is Cefathiamidine used for?. Synapse. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Impurity Analysis in Ceftazidime Manufacturing. Available at: [Link]
Sources
- 1. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum [mdpi.com]
- 2. prepchem.com [prepchem.com]
- 3. nbinno.com [nbinno.com]
- 4. iajps.com [iajps.com]
- 5. Penicillin acylase-catalyzed synthesis of N-bromoacetyl-7-aminocephalosporanic acid, the key intermediate for the production of cefathiamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101921284A - The preparation method of cefathiamidine - Google Patents [patents.google.com]
- 7. Penicillin acylase-catalyzed synthesis of N-bromoacetyl-7-aminocephalosporanic acid, the key intermediate for the production of cefathiamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN101704827B - Synthesis method of cefathiamidine compound - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
In the ever-evolving landscape of antimicrobial resistance, a comprehensive understanding of existing antibiotic scaffolds is paramount for the rational design of new and more effective therapeutic agents. Cefathiamidine, a first-generation cephalosporin, represents a foundational structure in the β-lactam class. While newer generations of cephalosporins have since been developed with broader spectrums of activity, a deep dive into the chemistry, mechanism, and microbiological profile of Cefathiamidine and its potential derivatives offers invaluable insights for today's drug development professionals.
This technical guide is structured to provide a holistic and practical understanding of Cefathiamidine, moving beyond a simple recitation of facts. We will explore the "why" behind its synthesis and mechanism, delve into the practicalities of its analysis, and discuss the molecular intricacies of its interaction with bacterial targets and the resistance mechanisms that have emerged. While the body of literature specifically detailing a wide range of Cefathiamidine derivatives is limited, we will draw logical and evidence-based parallels from closely related and extensively studied cephalosporins to illuminate the principles of structure-activity relationships within this chemical class. It is our hope that this guide will serve as a valuable resource for researchers and scientists working to innovate in the critical field of antibacterial drug discovery.
The Core Moiety: Cefathiamidine - Chemical Identity and Mechanism of Action
Cefathiamidine is a semi-synthetic, first-generation cephalosporin antibiotic.[1] Its core structure is built upon the 7-aminocephalosporanic acid (7-ACA) nucleus, a bicyclic system comprising a β-lactam ring fused to a dihydrothiazine ring.
Chemical Structure:
-
IUPAC Name: (6R,7R)-3-(acetyloxymethyl)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
-
Molecular Formula: C₁₉H₂₈N₄O₆S₂
-
Molecular Weight: 472.58 g/mol
Mechanism of Action: Targeting the Bacterial Cell Wall
Like all β-lactam antibiotics, Cefathiamidine exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This critical process is mediated by its interaction with penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis. Peptidoglycan is a vital polymer that provides structural integrity to the bacterial cell wall.
The proposed mechanism of action unfolds as follows:
-
Acylation of Penicillin-Binding Proteins (PBPs): The strained β-lactam ring of Cefathiamidine is susceptible to nucleophilic attack by a serine residue within the active site of a PBP. This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.
-
Inhibition of Transpeptidation: The acylation of PBPs inactivates their crucial transpeptidase activity. This enzymatic function is responsible for the cross-linking of peptide side chains within the peptidoglycan matrix, a step that confers mechanical strength to the cell wall.
-
Cell Lysis: The inhibition of peptidoglycan cross-linking leads to the formation of a defective and weakened cell wall. In the hypotonic environment of the host, the compromised cell wall is unable to withstand the internal osmotic pressure, resulting in cell swelling and eventual lysis.
While specific binding affinities of Cefathiamidine to various PBPs are not extensively documented, studies on other cephalosporins provide a framework for understanding its likely targets. For instance, ceftazidime, another cephalosporin, exhibits a high affinity for PBP-3 in Escherichia coli and Pseudomonas aeruginosa, which is primarily involved in cell division.[2] It is plausible that Cefathiamidine, as a first-generation cephalosporin, also primarily targets essential PBPs involved in cell wall elongation and division.
Synthesis of Cefathiamidine and Key Intermediates
The synthesis of Cefathiamidine, like many semi-synthetic cephalosporins, originates from the foundational building block, 7-aminocephalosporanic acid (7-ACA). The process involves the acylation of the 7-amino group of 7-ACA with a desired side chain.
Enzymatic Synthesis of a Key Intermediate: N-bromoacetyl-7-aminocephalosporanic acid
A novel and environmentally friendly approach to a key intermediate in Cefathiamidine synthesis, N-bromoacetyl-7-aminocephalosporanic acid (N-bromoacetyl-7-ACA), has been developed using an enzymatic method.[3] This method offers a "green" alternative to traditional chemical synthesis.
Experimental Protocol: Enzymatic Synthesis of N-bromoacetyl-7-ACA [4]
-
Reaction Setup: To 10 mL of phosphate buffer (100 mmol/L, pH 7.5), add 7-ACA (final concentration 50 mmol/L) and methyl bromoacetate (final concentration 150 mmol/L).
-
Enzyme Addition: Add immobilized penicillin acylase (PGA-750) to a final concentration of 4 U/mL.
-
Incubation: Incubate the reaction mixture at 20°C with agitation (200 rpm) for 2 hours.
-
Monitoring: Monitor the progress of the reaction by withdrawing aliquots at specified time intervals and analyzing by HPLC.
-
Enzyme Recovery and Reuse: After the reaction, the immobilized enzyme can be recovered by filtration, washed with phosphate buffer, and reused in subsequent batches.
-
Yield: This method has been reported to achieve a yield of approximately 85%.[3]
Chemical Synthesis of Cefathiamidine
A patented chemical synthesis route for Cefathiamidine involves the reaction of N,N'-diisopropyl thiourea with 2-bromoacetic acid to form an intermediate, which is then coupled with 7-ACA.
Workflow for Cefathiamidine Synthesis:
Caption: A simplified workflow for the chemical synthesis of Cefathiamidine.
Related Compounds and Derivatives: Exploring Structure-Activity Relationships
While the published literature on a broad range of specifically synthesized Cefathiamidine derivatives is scarce, the principles of structure-activity relationships (SAR) for cephalosporins are well-established. By examining the impact of modifications to the 7-acylamino side chain and the 3-substituent of the cephalosporin nucleus, we can infer the potential effects on the antibacterial activity and β-lactamase stability of hypothetical Cefathiamidine derivatives.
The 7-Acylamino Side Chain: A Key Determinant of Antibacterial Spectrum and β-Lactamase Stability
The nature of the acylamino side chain at the C-7 position of the 7-ACA nucleus is a critical determinant of a cephalosporin's antibacterial spectrum and its stability to hydrolysis by β-lactamases.[5]
-
Aminothiazole Ring: The presence of a 2-aminothiazolyl moiety, as seen in many second and third-generation cephalosporins, generally enhances affinity for the PBPs of Gram-negative bacteria.[5]
-
Oxyimino Group: The introduction of an oxyimino group, often in a syn-configuration, provides steric hindrance that significantly increases the stability of the β-lactam ring to hydrolysis by many common β-lactamases.
The C-3 Substituent: Modulator of Pharmacokinetics and Antibacterial Potency
Modifications at the C-3 position of the dihydrothiazine ring can influence a cephalosporin's pharmacokinetic properties and can also impact its antibacterial potency.[5]
-
Leaving Group: The substituent at C-3 can act as a leaving group following the acylation of a PBP, which can influence the stability of the acyl-enzyme intermediate.
-
Pharmacokinetics: The nature of the C-3 substituent can affect the metabolic stability and elimination profile of the drug. For example, the acetoxymethyl group at C-3 of some cephalosporins can be hydrolyzed in vivo to a less active desacetyl metabolite.
Logical Relationship of Cephalosporin SAR:
Caption: Key structural elements of cephalosporins and their influence on biological properties.
Degradation Products of Cefathiamidine
Under accelerated storage conditions, Cefathiamidine has been shown to degrade into two major products: desacetylcefathiamidine and cefathiamidine lactone.[6] The identification of these degradation products is crucial for quality control and stability studies of Cefathiamidine formulations.
-
Desacetylcefathiamidine: This product results from the hydrolysis of the acetyl group at the C-3 position.
-
Cefathiamidine Lactone: This degradation product is formed through the intramolecular cyclization involving the carboxyl group and the C-3 substituent.
Biological Activity and Antimicrobial Spectrum
Cefathiamidine exhibits a spectrum of activity characteristic of a first-generation cephalosporin, with good activity against many Gram-positive bacteria and a more limited activity against Gram-negative bacteria.
In Vitro Antibacterial Activity
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for Cefathiamidine against various bacterial strains. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Bacterial Species | MIC Range (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Streptococcus faecalis | All strains inhibited by 2 | - | [7] |
| Streptococcus pneumoniae | - | 0.25 | [6] |
| Streptococcus pyogenes | - | 0.5 | [6] |
| Haemophilus influenzae | - | 2 | [6] |
| Moraxella catarrhalis | - | 2 | [6] |
| Enterococcus spp. | - | 2 | [6] |
| Methicillin-sensitive Staphylococcus aureus (MSSA) | - | 8 | [6] |
| Methicillin-sensitive Staphylococcus epidermidis (MSSE) | - | 8 | [6] |
MIC₉₀: The concentration of the antibiotic that inhibits the growth of 90% of the tested isolates.
Insights from a Comparative Study
A study comparing the in vitro activity of Cefathiamidine against Streptococcus faecalis and Streptococcus faecium with other β-lactams revealed that all 56 strains of S. faecalis tested were inhibited by 2 mg/L of Cefathiamidine.[7] The MICs of ampicillin were twofold higher than those of Cefathiamidine, while the MICs of cephaloridine and cephazolin were 8- to 16-fold higher.[7]
Mechanisms of Resistance to Cefathiamidine
Bacterial resistance to Cefathiamidine, as with other β-lactam antibiotics, can arise through several mechanisms. Understanding these mechanisms is crucial for anticipating and overcoming resistance in clinical settings and for the design of new, more robust antibiotics.
Enzymatic Degradation by β-Lactamases
The most common mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[8]
-
Classes of β-Lactamases: β-lactamases are classified into four molecular classes (A, B, C, and D). Classes A, C, and D are serine β-lactamases, while class B enzymes are metallo-β-lactamases that require zinc for their activity.
-
Extended-Spectrum β-Lactamases (ESBLs): ESBLs, which are often derived from TEM and SHV type β-lactamases, are capable of hydrolyzing third-generation cephalosporins and are a significant clinical concern.[1] While Cefathiamidine is a first-generation cephalosporin and is inherently more susceptible to hydrolysis by common β-lactamases, the presence of ESBLs in a bacterial population would confer high-level resistance.
Mechanism of β-Lactamase Hydrolysis:
Caption: Enzymatic inactivation of Cefathiamidine by β-lactamases.
Alterations in Penicillin-Binding Proteins (PBPs)
Modifications in the structure of PBPs can reduce their binding affinity for β-lactam antibiotics, leading to resistance. This can occur through point mutations in the genes encoding PBPs or through the acquisition of new, low-affinity PBP genes.
-
Low-Affinity PBPs: A classic example is the acquisition of the mecA gene in staphylococci, which encodes for PBP2a. PBP2a has a very low affinity for most β-lactam antibiotics and can continue to function in cell wall synthesis even in the presence of the drug, leading to methicillin resistance (MRSA).
Reduced Permeability and Efflux Pumps
In Gram-negative bacteria, the outer membrane presents a barrier to the entry of antibiotics.
-
Porin Channels: β-lactam antibiotics typically traverse the outer membrane through porin channels. Mutations that lead to a decrease in the number or size of these channels can reduce the intracellular concentration of the antibiotic, contributing to resistance.
-
Efflux Pumps: Gram-negative bacteria also possess efflux pumps, such as the AcrAB-TolC system in E. coli, which can actively transport a wide range of compounds, including β-lactam antibiotics, out of the cell.[7][9] Overexpression of these pumps can lead to clinically significant levels of resistance.
Analytical Methodologies for Cefathiamidine and Related Compounds
Robust analytical methods are essential for the quality control, stability testing, and pharmacokinetic analysis of Cefathiamidine and its related compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the identification and quantification of Cefathiamidine and its degradation products.
Experimental Protocol: Identification of Cefathiamidine Degradation Products by LC-MS [6]
-
Chromatographic Separation:
-
Column: C18 column
-
Mobile Phase: 1% acetate solution-acetonitrile (85:15, v/v)
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion mode
-
Detection: Acquire full scan mass spectra and MS/MS spectra.
-
-
Identification: Combine the retention time data, UV spectra, and mass spectral fragmentation patterns to identify the structures of the degradation products.
Conclusion and Future Perspectives
Cefathiamidine, as a first-generation cephalosporin, provides a valuable case study in the fundamental principles of β-lactam antibiotic action and resistance. While its clinical applications may be more limited compared to later-generation cephalosporins, the study of its chemistry, synthesis, and biological profile continues to be relevant for the development of new anti-infective agents.
Future research directions could include:
-
Synthesis and Evaluation of Novel Derivatives: A systematic exploration of Cefathiamidine derivatives with modifications at the C-7 and C-3 positions could lead to the discovery of compounds with improved antibacterial spectra, enhanced β-lactamase stability, or novel pharmacokinetic profiles.
-
Elucidation of Specific PBP Interactions: Detailed studies to determine the binding affinities of Cefathiamidine for the various PBPs in key bacterial pathogens would provide a more precise understanding of its mechanism of action.
-
Investigation of Resistance Mechanisms: Research focused on the specific mechanisms by which clinical isolates develop resistance to Cefathiamidine would be valuable for informing treatment strategies and the development of resistance-breaking compounds.
By building upon the foundational knowledge of compounds like Cefathiamidine, the scientific community can continue to innovate and address the pressing global challenge of antimicrobial resistance.
References
-
Hu, M., & Hu, C. (2006). [Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandem mass spectrometry]. Yao Xue Xue Bao, 41(10), 1015-1019. [Link]
-
Li, Z., et al. (2016). Penicillin acylase-catalyzed synthesis of N-bromoacetyl-7-aminocephalosporanic acid, the key intermediate for the production of cefathiamidine. PubMed, 27863584. [Link]
-
Chen, M. F., & Williams, J. D. (1983). killing effects of cefathiamidine or ampicillin alone and in combination with gentamicin against with gentamicin against enterococci. Journal of Antimicrobial Chemotherapy, 12(1), 19-25. [Link]
-
Nishino, K., Latifi, T., & Groisman, E. A. (2009). Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition. mSphere, 5(6), e01056-20. [Link]
-
Li, Z., et al. (2016). Penicillin acylase-catalyzed synthesis of N-bromoacetyl-7-aminocephalosporanic acid, the key intermediate for the production of cefathiamidine. BMC Biotechnology, 16, 84. [Link]
-
Hu, M., & Hu, C. (2006). Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandam mass spectrometry. ResearchGate. [Link]
-
Pérez, A., et al. (2012). Involvement of the AcrAB-TolC Efflux Pump in the Resistance, Fitness, and Virulence of Enterobacter cloacae. Antimicrobial Agents and Chemotherapy, 56(6), 2839–2846. [Link]
-
Ozturk, S., et al. (2017). The Role of AcrAB-TolC Efflux Pumps on Quinolone Resistance of E. coli ST131. PubMed, 28621644. [Link]
-
Das, B., et al. (2019). AcrAB-TolC efflux pump system plays a role in carbapenem non-susceptibility in Escherichia coli. BMC Microbiology, 19, 209. [Link]
-
Curtis, N. A., et al. (1983). Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus. The Journal of antimicrobial chemotherapy, 11(3), 273–281. [Link]
-
PubChem. (n.d.). Cefathiamidine Impurity 1. Retrieved from [Link]
-
Paterson, D. L., & Bonomo, R. A. (2005). Extended-Spectrum β-Lactamases: a Clinical Update. Clinical Microbiology Reviews, 18(4), 657–686. [Link]
-
Bonomo, R. A. (2017). β-Lactamases: A Focus on Current Challenges. Cold Spring Harbor Perspectives in Medicine, 7(1), a025239. [Link]
-
Kocaoglu, O., et al. (2017). Expanded profiling of β-lactam selectivity for penicillin-binding proteins in Streptococcus pneumoniae D39. FEMS Microbiology Letters, 364(19). [Link]
-
Bergogne-Bérézin, E. (1988). [Structure-activity relationship of ceftazidime. Consequences on the bacterial spectrum]. Presse medicale (Paris, France : 1983), 17(37), 1878–1882. [Link]
-
Kobayashi, S., et al. (2008). Synthesis of caprazamycin analogues and their structure--activity relationship for antibacterial activity. The Journal of organic chemistry, 73(2), 447–456. [Link]
-
Tooke, C. L., et al. (2019). Hydrolysis of β-lactam antibiotics by β-lactamase enzymes. ResearchGate. [Link]
-
Singh, N., et al. (2013). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 51(9), 579-601. [Link]
-
Wang, Y., et al. (2015). Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. Experimental and Therapeutic Medicine, 10(6), 2375–2381. [Link]
-
Moisan, H., et al. (2010). Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 54(1), 320–325. [Link]
-
El-Sayed, N. N. E., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 27(21), 7481. [Link]
- Google Patents. (n.d.). Method for preparing 7-ACA (aminocephalosporanic acid) and obtaining alpha-aminoadipic acid by one-step enzymatic reaction.
-
ResearchGate. (n.d.). Kinetic parameters for ceftazidime hydrolysis by TEM-1 β-lactamase and mutants. Retrieved from [Link]
-
Di Mola, A., et al. (2023). Towards Antibiotic Synthesis in Continuous-Flow Processes. Catalysts, 13(2), 356. [Link]
-
Kocaoglu, O., et al. (2015). Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. Antimicrobial Agents and Chemotherapy, 59(7), 3947–3955. [Link]
-
Wang, Y., et al. (2023). Comparison of Epidemiological Characteristics Between ESBL and Non-ESBL Isolates of Clinically Isolated Escherichia coli from 2014 to 2022: A Single-Center Study. Infection and Drug Resistance, 16, 5011–5023. [Link]
-
Emami, S., et al. (2014). Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N 4 -Acetamides of Ciprofloxacin and Norfloxacin. Molecules, 19(6), 8494-8509. [Link]
-
Alwan, S. M., et al. (2016). Synthesis, Characterization and Preliminary Antimicrobial Evaluation of New Derivatives of Ceftazidime. Der Pharma Chemica, 8(23), 51-56. [Link]
-
ResearchGate. (n.d.). Structure of Ceftazidime and its main impurities and degradation products. Retrieved from [Link]
-
de la Fuente-Núñez, C., et al. (2022). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers in Chemistry, 10, 978587. [Link]
-
Sharma, P., & Kumar, P. (2024). The Detection of ESBL-Producing Escherichia coli in Various Clinical Sample Using 3. International Journal of Current Microbiology and Applied Sciences, 13(6), 1-8. [Link]
-
Soge, O. O., & Puzari, M. (2025). Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control. Contagion Live. [Link]
-
Li, Y., et al. (2023). The Impact of ESBLs-Positive Escherichia coli's Resistance to Cefepime and Its Guidance for Clinical Treatment. Infection and Drug Resistance, 16, 6081–6090. [Link]
-
Hansford, K. A., et al. (2020). Exploring Structure–Activity Relationships and Modes of Action of Laterocidine. ACS Infectious Diseases, 6(10), 2824–2834. [Link]
-
ResearchGate. (n.d.). Comparison of antibiotic susceptibility rates between ESBL-producing... Retrieved from [Link]
-
Singh, R., et al. (2007). Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. Journal of Food and Drug Analysis, 15(4), 406-411. [Link]
-
Neu, H. C. (1985). Relation of structural properties of beta-lactam antibiotics to antibacterial activity. The American journal of medicine, 79(2A), 2–13. [Link]
-
Farghaly, N. K., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules, 28(3), 1409. [Link]
-
Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 53(10), 478-483. [Link]
-
Güzel, M. G., et al. (2015). Investigation of three different methods for detection of ESBL production and antibiotic resistance percentage of ESBL producing. Turkish Journal of Hygiene and Experimental Biology, 72(2), 131-138. [Link]
-
Ravisankar, P., et al. (2018). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences and Research, 10(6), 1353-1361. [Link]
-
Hansen, A. M., et al. (2015). Structure-activity relationship study of novel peptoids that mimic the structure of antimicrobial peptides. Antimicrobial agents and chemotherapy, 59(8), 4524–4532. [Link]
Sources
- 1. Extended-Spectrum β-Lactamases: a Clinical Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Penicillin acylase-catalyzed synthesis of N-bromoacetyl-7-aminocephalosporanic acid, the key intermediate for the production of cefathiamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Penicillin acylase-catalyzed synthesis of N-bromoacetyl-7-aminocephalosporanic acid, the key intermediate for the production of cefathiamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Structure-activity relationship of ceftazidime. Consequences on the bacterial spectrum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandam mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of TolC-Dependent Multidrug Transporters of Escherichia coli in Resistance to β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification of Cefathiamidine Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Understanding Cefathiamidine Degradation
Cefathiamidine is a first-generation cephalosporin antibiotic effective against a range of bacterial infections by inhibiting bacterial cell wall synthesis.[1][2] Like all pharmaceuticals, its efficacy and safety are intrinsically linked to its stability. The degradation of Cefathiamidine can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, a thorough understanding of its degradation pathways and the robust identification of its degradation products are paramount for ensuring drug quality, safety, and regulatory compliance.
This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the identification of Cefathiamidine degradation products. We will delve into the primary degradation mechanisms, detail established analytical techniques for their characterization, and provide actionable experimental protocols. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the stability testing and quality control of Cefathiamidine and related cephalosporin antibiotics.
Part 1: Unraveling the Degradation Pathways of Cefathiamidine
Forced degradation studies, also known as stress testing, are essential to identify the likely degradation products of a drug substance.[3] These studies expose the drug to conditions more severe than accelerated stability testing to understand its intrinsic stability and degradation mechanisms.[3][4] The primary degradation pathways for cephalosporins like Cefathiamidine include hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for β-lactam antibiotics, including Cefathiamidine. The strained β-lactam ring is susceptible to cleavage under both acidic and alkaline conditions.
-
Mechanism: The hydrolysis of the β-lactam ring renders the antibiotic inactive. For Cefathiamidine, this can be followed by other reactions. A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) identified two major hydrolytic degradation products of Cefathiamidine under accelerated storage conditions: desacetylcefathiamidine and cefathiamidine lactone .[5][6]
-
Causality: The ester group at the C-3 position of the cephalosporin nucleus can also undergo hydrolysis, leading to the formation of desacetyl metabolites. The formation of the lactone involves the intramolecular reaction of the carboxyl group at C-4 with the hydroxyl group formed after the opening of the β-lactam ring.
Caption: Major Degradation Pathways of Cefathiamidine.
Oxidative Degradation
Oxidation is another significant degradation route for cephalosporins. The thioether group in the dihydrothiazine ring is particularly susceptible to oxidation.[7]
-
Mechanism: Oxidizing agents can convert the sulfide to a sulfoxide, which may exhibit reduced or no antibacterial activity. Further oxidation can lead to a sulfone. A study on the oxidation of cefalexin, a structurally related cephalosporin, by permanganate identified two stereoisomeric sulfoxide products.[8][9][10]
-
Experimental Insight: Forced degradation studies using oxidizing agents like hydrogen peroxide are crucial for generating and identifying these oxidative degradation products.
Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can induce degradation of photosensitive drug molecules like cephalosporins.[11]
-
Mechanism: Photodegradation can involve complex pathways, including isomerization and photolysis.[12] For cephalosporins, this can lead to the formation of inactive isomers or cleavage of the core ring structures. A study on cefotaxime revealed that UV irradiation leads to both isomerization and photolysis, resulting in a loss of antibiotic activity.[12]
-
Protective Measures: The photosensitivity of Cefathiamidine necessitates protection from light during manufacturing, storage, and administration to maintain its potency and safety.
Part 2: Analytical Strategies for the Identification of Degradation Products
A multi-faceted analytical approach is required to separate, identify, and quantify the degradation products of Cefathiamidine. High-performance liquid chromatography (HPLC) coupled with various detectors is the cornerstone of this strategy.
High-Performance Liquid Chromatography (HPLC) for Separation
A validated stability-indicating HPLC method is essential to separate the parent drug from its degradation products and any process-related impurities.[13][14]
-
Method Development Rationale: The choice of column, mobile phase composition, and gradient is critical for achieving adequate resolution. A reversed-phase C18 column is commonly used for cephalosporin analysis.[5][6] The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol to control the retention and selectivity.
Mass Spectrometry (MS) for Structural Elucidation
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying unknown degradation products.[15]
-
Expertise in Action: By coupling HPLC with a mass spectrometer, one can obtain the molecular weight of the degradation products. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for elucidating the chemical structure of these impurities.[5][6] A study on Cefathiamidine successfully used LC-MS/MS to identify desacetylcefathiamidine and cefathiamidine lactone.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Identification
For unambiguous structure confirmation, especially for novel degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[16][17][18]
-
In-depth Analysis: 1H and 13C NMR, along with two-dimensional techniques like COSY, HMQC, and HMBC, provide detailed information about the molecular structure, allowing for the complete characterization of degradation products.[17]
Part 3: Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, ensuring the generation of relevant degradation products and the development of a robust analytical method to monitor them.
Forced Degradation (Stress Testing) Protocol
Objective: To generate the potential degradation products of Cefathiamidine under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Cefathiamidine in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add 0.1 N HCl. Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add 0.1 N NaOH. Keep the solution at room temperature for a defined period. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a defined period.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat at a specified temperature (e.g., 80°C) for a defined period.
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
Caption: Experimental Workflow for Degradation Product Identification.
Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating Cefathiamidine from its degradation products.
Typical Parameters:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 1% Acetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a higher percentage of Mobile Phase B to elute all components.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity, Accuracy, and Precision: Establish over a defined concentration range.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine for the impurities.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters.
Part 4: Data Presentation and Interpretation
A systematic presentation of the data is crucial for clear communication and interpretation of the results.
Table 1: Identified Degradation Products of Cefathiamidine
| Degradation Product | Stress Condition | Molecular Formula | Molecular Weight ( g/mol ) | Analytical Technique |
| Desacetylcefathiamidine | Hydrolysis | C17H18N4O5S2 | 422.48 | LC-MS/MS[5][6] |
| Cefathiamidine Lactone | Hydrolysis | C19H20N4O6S2 | 480.52 | LC-MS/MS[5][6] |
| Cefathiamidine Sulfoxide | Oxidation | C19H22N4O7S2 | 498.53 | LC-MS/MS |
Note: The molecular formula and weight for Cefathiamidine Sulfoxide are hypothetical and would need to be confirmed experimentally.
Conclusion: Ensuring the Integrity of Cefathiamidine
The identification of Cefathiamidine degradation products is a scientifically rigorous process that underpins the safety and efficacy of this important antibiotic. By employing a systematic approach that combines forced degradation studies with advanced analytical techniques such as HPLC, LC-MS/MS, and NMR, researchers and drug development professionals can gain a comprehensive understanding of the drug's stability profile. This knowledge is not only a regulatory requirement but also a scientific necessity for the development of stable formulations and the establishment of appropriate storage conditions, ultimately ensuring that patients receive a safe and effective medication.
References
-
Hu M, Hu C. [Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandem mass spectrometry]. Yao Xue Xue Bao. 2006 Oct;41(10):1015-9. Chinese. PMID: 17184123. [Link]
-
Branch SK, Casy AF, Ominde EM. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products. J Pharm Biomed Anal. 1987;5(2):73-103. doi: 10.1016/0731-7085(87)80011-0. PMID: 16867529. [Link]
-
Li J, Yao S, Yin L, Xu M, Hu C. NMR Spectroscopic Characteristics of Cephalosporin E-isomer Impurities. Chinese Pharmaceutical Journal. 2021;56(10):836-841. [Link]
-
Gallo G, Gatti G, Zerilli L. 13C NMR spectroscopy of some third-generation cephalosporins, their synthetic intermediaries and reaction byproducts. Magn Reson Chem. 2007 Mar;45(3):236-9. doi: 10.1002/mrc.1952. PMID: 17230538. [Link]
-
Hu, M., & Hu, C. (2006). Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Wilson WL, Avdovich HW, Hughes DW. Applications of nuclear magnetic resonance spectroscopy to antibiotics. I. Specific identification of penicillins and cephalosporins. J Assoc Off Anal Chem. 1974 Nov;57(6):1300-13. PMID: 4214807. [Link]
-
Alsante, K. M., Hata, G. L., & Snorek, S. V. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]
-
Patsnap. (2024). What is the mechanism of Cefathiamidine? Patsnap Synapse. [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. [Link]
-
National Center for Biotechnology Information. (n.d.). Cefathiamidine Impurity 1. PubChem. [Link]
-
Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(4), 237-243. [Link]
-
Jornitz, M. W., & Akers, M. J. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Gaikwad, N. M., Gatkal, S. H., Pratyusha, K., Patil, P. M., & Chaudhari, P. D. (2012). stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research, 12(2), 141-149. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Doneanu, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
-
Al-Hussaini, S., & Al-Khafaji, M. (2022). Photocatalytic Degradation of Some Typical Antibiotics: Recent Advances and Future Outlooks. Catalysts, 12(8), 834. [Link]
-
Indelicato, J. M., & Dinner, A. (1977). Cephalosporin degradations. Journal of medicinal chemistry, 20(7), 963–965. [Link]
-
D'Urso, A., & Purrello, R. (2020). Photodegradation of Antibiotics by Noncovalent Porphyrin-Functionalized TiO2 in Water for the Bacterial Antibiotic Resistance Risk Management. International journal of molecular sciences, 21(23), 9048. [Link]
-
Fagron. (2018, April 30). Stability Indicating Methods [Video]. YouTube. [Link]
-
Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 53(10), 479-485. [Link]
-
Manova, E., & Sainov, V. (2009). Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Journal of Chemical and Chemical Engineering, 3(2). [Link]
-
Gros, M., & Petrović, M. (2022). Screening for Antibiotics and Their Degradation Products in Surface and Wastewaters of the POCTEFA Territory by Solid-Phase Extraction-UPLC-Electrospray MS/MS. Water, 14(15), 2390. [Link]
-
Zhao, L., Li, M., & Wang, J. (2020). Pharmacokinetics of cefathiamidine obtained from different studies. ResearchGate. [Link]
-
Kolar, M., & Kocbek, P. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 323. [Link]
-
R Discovery. (n.d.). Photodegradation Of Antibiotics Research Articles - Page 1. [Link]
-
Salgado, H. R. N., & de Oliveira, M. A. (2012). Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. International Journal of Pharmaceutical Sciences and Research, 3(10), 3845. [Link]
-
Kumar, A. (2025). VALIDATED ANALYTICAL APPROACHES FOR THE DETERMINATION OF CEFTAZIDIME IN BULK AND FORMULATED PRODUCTS. IJNRD. [Link]
-
Jain, A., & Sharma, R. (2015). Structure of Ceftazidime and its main impurities and degradation products. ResearchGate. [Link]
-
Gali, Y., & Lhiaubet-Vallet, V. (1998). Photodegradation paths of cefotaxime. Journal of pharmaceutical sciences, 87(6), 708–713. [Link]
-
Servais, H., & Tulkens, P. M. (2001). Degradation pathways of ceftazidime as determined by HPLC-mass spectrometry and cochromatography studies of 12% (wt/vol) samples maintained at various temperatures for up to 70 h. ResearchGate. [Link]
-
Bhimanadhuni, C. N., & Tirunagari, P. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian journal of pharmaceutical sciences, 77(1), 81–87. [Link]
-
Gao, Y., & Gao, P. (2018). Oxidation of Cefalexin by Permanganate: Reaction Kinetics, Mechanism, and Residual Antibacterial Activity. Molecules (Basel, Switzerland), 23(8), 2015. [Link]
-
Slideshare. (2022). Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC. [Link]
-
Gao, Y., & Gao, P. (2018). Oxidation of Cefalexin by Permanganate: Reaction Kinetics, Mechanism, and Residual Antibacterial Activity. MDPI. [Link]
-
Wang, S., & Wang, J. (2017). Investigation of the removal mechanism of antibiotic ceftazidime by green algae and subsequent microbic impact assessment. Scientific reports, 7(1), 4153. [Link]
-
Gao, Y., & Gao, P. (2018). Oxidation of Cefalexin by Permanganate: Reaction Kinetics, Mechanism, and Residual Antibacterial Activity. ResearchGate. [Link]
- Google Patents. (n.d.).
-
International Journal of Pharmacy. (n.d.). a validated stability indicating rp-hplc method for simultaneous determination of tobramycin and ceftazidime in pharmaceutical formulations. [Link]
-
Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. Processes, 9(1), 64. [Link]
-
Frontiers. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. [Link]
-
SciELO. (2017). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. [Link]
Sources
- 1. What is the mechanism of Cefathiamidine? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. [Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandam mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidation of Cefalexin by Permanganate: Reaction Kinetics, Mechanism, and Residual Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 12. Photodegradation paths of cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 18. 13C NMR spectroscopy of some third-generation cephalosporins, their synthetic intermediaries and reaction byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefathiamidine Impurity 1 Reference Standard: An In-depth Technical Guide
This guide provides a comprehensive technical overview of Cefathiamidine Impurity 1, a critical reference standard for researchers, scientists, and drug development professionals in the pharmaceutical industry. Meticulous control of impurities is a fundamental requirement for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This document offers in-depth insights into the identity, synthesis, and analysis of this compound, underpinned by established scientific principles and regulatory standards.
Introduction: The Imperative of Impurity Profiling in Cephalosporin Drug Development
Cefathiamidine is a first-generation cephalosporin antibiotic. As with all pharmaceuticals, its manufacturing process and storage can lead to the formation of impurities. These impurities, even in trace amounts, can potentially impact the drug's safety and efficacy. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[1] Therefore, a thorough understanding and precise quantification of impurities are paramount.
This compound is a known process-related impurity or degradation product of Cefathiamidine. The availability of a well-characterized reference standard for this impurity is essential for:
-
Accurate Identification and Quantification: Serving as a benchmark in analytical methods to confirm the presence and measure the level of the impurity in batches of Cefathiamidine.
-
Method Validation: Crucial for validating the specificity, linearity, accuracy, and precision of analytical procedures designed to monitor impurities.[2]
-
Stability Studies: Enabling the assessment of impurity formation under various environmental conditions, which is a key component of stability testing.[3][4]
This guide will delve into the technical specifics of this compound, providing a robust framework for its effective management in a research and quality control setting.
Chemical Identity and Characterization of this compound
A reference standard is a highly purified compound that has been well-characterized.[5] The quality and purity of the reference standard are crucial for obtaining scientifically valid analytical results.
Chemical Name: (6R,7R)-3-(acetoxymethyl)-7-(2-bromoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[6]
Synonyms: 7-(2-Bromoacetamido)cephalosporanic acid, 7-Bromoacetylaminocephalosporanic acid.[6]
CAS Number: 26973-80-8
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃BrN₂O₆S | [6] |
| Molecular Weight | 393.21 g/mol | [6] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF | General knowledge |
A comprehensive characterization of the this compound reference standard is essential to confirm its identity and purity. This typically involves a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the structure.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the reference standard.
-
Elemental Analysis: To confirm the elemental composition of the compound.
A Certificate of Analysis (CoA) for a this compound reference standard should provide detailed results from these characterization analyses, along with information on purity, storage conditions, and retest date.[7]
Synthesis and Formation Pathways
Understanding the origin of an impurity is critical for controlling its levels in the final drug substance. This compound can be formed as a process-related impurity during the synthesis of Cefathiamidine or as a degradation product.
Laboratory Synthesis of this compound Reference Standard
The synthesis of this compound typically starts from 7-aminocephalosporanic acid (7-ACA), a key intermediate in the production of many cephalosporin antibiotics.[8][9][10] The synthesis involves the acylation of the amino group at the C-7 position of the 7-ACA core with bromoacetyl bromide or a related reactive derivative.
Experimental Protocol: Synthesis of 7-(2-Bromoacetamido)cephalosporanic acid
Materials:
-
7-Aminocephalosporanic acid (7-ACA)
-
Bromoacetyl bromide
-
Anhydrous dichloromethane (DCM)
-
Pyridine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Suspend 7-aminocephalosporanic acid (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add pyridine (1.1 equivalents) to the suspension with stirring.
-
In a separate flask, prepare a solution of bromoacetyl bromide (1.1 equivalents) in anhydrous dichloromethane.
-
Add the bromoacetyl bromide solution dropwise to the 7-ACA suspension at 0°C over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 7-(2-bromoacetamido)cephalosporanic acid as a solid.
-
Characterize the final product using NMR, MS, and IR to confirm its identity and purity.
Formation through Degradation
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products.[3][4][11] These studies involve subjecting the drug substance to stress conditions such as heat, humidity, light, acid, base, and oxidation.
While specific degradation pathways of Cefathiamidine leading to Impurity 1 are not extensively detailed in publicly available literature, the formation of this impurity could potentially occur through the cleavage of the Cefathiamidine side chain followed by a reaction with a bromoacetylating agent, or through other complex degradation mechanisms. Hydrolysis of the beta-lactam ring is a common degradation pathway for cephalosporins.[12]
Protocol: Forced Degradation Study of Cefathiamidine
Objective: To investigate the formation of impurities, including Impurity 1, under various stress conditions.
Materials:
-
Cefathiamidine API
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Mobile phase for HPLC analysis
Procedure:
-
Acid Hydrolysis: Dissolve Cefathiamidine in 0.1 M HCl and keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Withdraw samples at different time points, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve Cefathiamidine in 0.1 M NaOH and keep the solution at room temperature for a specified period. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Dissolve Cefathiamidine in a solution of 3% hydrogen peroxide and keep at room temperature. Monitor the degradation over time and dilute samples for HPLC analysis.
-
Thermal Degradation: Expose solid Cefathiamidine powder to dry heat (e.g., 80°C) for several days. Withdraw samples at intervals, dissolve in a suitable solvent, and dilute for HPLC analysis.
-
Photolytic Degradation: Expose a solution of Cefathiamidine to UV light (e.g., 254 nm) and visible light. Analyze samples at different time points.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms with that of the this compound reference standard to identify its formation.
Analytical Methodologies for Identification and Quantification
A validated, stability-indicating analytical method is required for the accurate determination of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[1][13]
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. The separated components are then detected and quantified.
Experimental Protocol: HPLC Method for the Analysis of Cefathiamidine and Impurity 1
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.05 M Phosphate buffer (pH adjusted to 3.5 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient elution (e.g., start with 5% B, increase to 60% B over 30 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Cefathiamidine API sample in the diluent to a specified concentration.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Perform a blank injection (diluent only) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time and response of this compound.
-
Inject the sample solution to identify and quantify Impurity 1 based on its retention time and peak area relative to the standard.
Method Validation
The analytical method used for quantifying this compound must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the API and other impurities. This is often demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking the sample with a known amount of the impurity reference standard.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Handling and Storage of the Reference Standard
To maintain the integrity and purity of the this compound reference standard, proper handling and storage are essential.
-
Storage Conditions: The reference standard should be stored in a well-closed container, protected from light and moisture, at a controlled low temperature (e.g., -20°C or as specified on the CoA).[7]
-
Handling: Use appropriate personal protective equipment (PPE) when handling the reference standard. Allow the container to warm to room temperature before opening to prevent condensation. Use calibrated equipment for weighing and preparing solutions.
Conclusion
The this compound reference standard is an indispensable tool for ensuring the quality, safety, and efficacy of Cefathiamidine. A thorough understanding of its chemical properties, synthesis, and appropriate analytical methodologies is crucial for drug development professionals. This guide provides a comprehensive framework for the effective use of this reference standard in a regulated environment, emphasizing the importance of scientific rigor and adherence to established guidelines. By implementing robust analytical strategies and properly utilizing well-characterized reference standards, researchers and manufacturers can confidently monitor and control impurities, ultimately safeguarding public health.
References
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]
-
A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. (2021). Systematic Reviews in Pharmacy, 12(2). Retrieved from [Link]
-
VALIDATED ANALYTICAL APPROACHES FOR THE DETERMINATION OF CEFTAZIDIME IN BULK AND FORMULATED PRODUCTS. (2025). International Journal of Novel Research and Development, 10(5). Retrieved from [Link]
-
7-BROMOACETYLAMINOCEPHALOSPORANIC ACID. (n.d.). Global Substance Registration System. Retrieved from [Link]
-
Crast Jr, L. B., Graham, R. G., & Cheney, L. C. (1973). Synthesis of cephapirin and related cephalosporins from 7-(alpha-bromoacetamido)cephalosporanic acid. Journal of Medicinal Chemistry, 16(12), 1413–1415. Retrieved from [Link]
- Process for the preparation of 7-aminocephalosporanic acid. (1971). Google Patents.
-
DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE DETERMINATION OF EIGHT CEPHALOSPORINS. (2024). Retrieved from [Link]
-
A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. (2025). National Institutes of Health. Retrieved from [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved from [Link]
-
a validated stability indicating rp-hplc method for simultaneous determination of tobramycin and ceftazidime in pharmaceutical formulations. (2015). International Journal of Pharmacy. Retrieved from [Link]
-
A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. (2021). MDPI. Retrieved from [Link]
-
Progress in One-pot Bioconversion of Cephalosporin C to 7-Aminocephalosporanic Acid. (n.d.). Retrieved from [Link]
-
Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. (2015). IISTE.org. Retrieved from [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. (2023). Retrieved from [Link]
-
Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. (n.d.). SciELO. Retrieved from [Link]
-
Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. (2018). Juniper Publishers. Retrieved from [Link]
-
Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. (2013). MDPI. Retrieved from [Link]
-
BS XFFA. (2025). Brammer Standard Company, Inc. Retrieved from [Link]
- Screening and characterization of glutaryl-7-aminocephalosporanic acid acylase. (1998). Google Patents.
-
ICH Q3A(R2) Impurities in New Drug Substances. (2006). International Council for Harmonisation. Retrieved from [Link]
-
ICH Q3B(R2) Impurities in New Drug Products. (2006). European Medicines Agency. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation. Retrieved from [Link]
-
Reference Standard Preparation & Characterization. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Significance of Stability Studies on Degradation Product. (2009). Research Journal of Pharmacy and Technology. Retrieved from [Link]
Sources
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. scielo.br [scielo.br]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. brammerstandard.com [brammerstandard.com]
- 7. US3573295A - Process for the preparation of 7-aminocephalosporanic acid - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Progress in One-pot Bioconversion of Cephalosporin C to 7-Aminocephalosporanic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iiste.org [iiste.org]
- 13. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 7-Bromoacetylaminocephalosporanic Acid: Core Characteristics and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromoacetylaminocephalosporanic acid stands as a pivotal intermediate in the synthesis of a variety of semi-synthetic cephalosporin antibiotics. Its unique bifunctional nature, possessing both a reactive bromoacetyl group and the core cephalosporin nucleus, makes it a valuable synthon for medicinal chemists. This technical guide provides a comprehensive overview of the essential physical and chemical characteristics of 7-Bromoacetylaminocephalosporanic acid, underpinned by available scientific data. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analysis, offering field-proven insights to guide researchers in its effective utilization and handling. The document is structured to provide not just procedural steps, but also the scientific rationale behind these methodologies, ensuring a deeper understanding for professionals in drug discovery and development.
Introduction: The Strategic Importance in Cephalosporin Synthesis
Cephalosporins represent a cornerstone of antibacterial therapy, and the modification of the 7-amino position of the cephalosporanic acid core is a key strategy for modulating their antibacterial spectrum, potency, and resistance to β-lactamases. 7-Bromoacetylaminocephalosporanic acid serves as a crucial intermediate in this synthetic paradigm. The bromoacetyl group acts as a versatile electrophilic handle, enabling the introduction of various nucleophilic side chains to create novel cephalosporin derivatives. A notable application is in the synthesis of cefathiamidine, a first-generation cephalosporin.[1] Understanding the fundamental properties of this intermediate is therefore paramount for the efficient and controlled synthesis of advanced cephalosporin antibiotics.
Physicochemical Characteristics
A thorough understanding of the physical and chemical properties of 7-Bromoacetylaminocephalosporanic acid is essential for its effective handling, storage, and application in synthetic workflows.
Core Structural and Physical Data
| Property | Value | Source |
| CAS Number | 26973-80-8 | [2] |
| Molecular Formula | C₁₂H₁₃BrN₂O₆S | [2] |
| Molecular Weight | 393.21 g/mol | [2] |
| Appearance | Off-white solid (predicted) | |
| Melting Point | >300 °C (for the parent compound 7-ACA) | [1] |
| Density (Predicted) | 1.81 ± 0.1 g/cm³ | [3] |
| Boiling Point (Predicted) | 711.2 ± 60.0 °C | [3] |
| pKa (Predicted) | 2.67 ± 0.50 | [3] |
Solubility Profile
The solubility of 7-Bromoacetylaminocephalosporanic acid is a critical parameter for its use in synthesis and for its purification. Based on the properties of its parent compound, 7-aminocephalosporanic acid (7-ACA), and general knowledge of cephalosporin derivatives, the following solubility characteristics can be inferred.
| Solvent | Solubility | Rationale and Insights |
| Water | Sparingly soluble to insoluble | The parent 7-ACA is sparingly soluble in water.[4] The addition of the larger, more hydrophobic bromoacetyl group is expected to further decrease aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | 7-ACA is soluble in DMSO.[4] This polar aprotic solvent is generally effective at dissolving complex organic molecules. |
| Dimethylformamide (DMF) | Soluble | DMF is a polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including those with multiple functional groups. |
| Methanol/Ethanol | Sparingly soluble | Lower alcohols may have limited success in dissolving this compound due to the complex, polar nature of the cephalosporin core. |
| Dichloromethane (DCM) | Insoluble | Non-polar organic solvents are unlikely to effectively dissolve the highly polar 7-Bromoacetylaminocephalosporanic acid. |
Expert Insight: For synthetic reactions, the use of polar aprotic solvents like DMF or DMSO is recommended. To achieve solubility of related 7-aminocephalosporanic acids in less polar solvents like dichloromethane, the formation of a salt with a tertiary amine is often necessary.[5]
Chemical Synthesis and Purification
The synthesis of 7-Bromoacetylaminocephalosporanic acid is typically achieved through the acylation of 7-aminocephalosporanic acid (7-ACA). The choice of acylating agent and reaction conditions is crucial for achieving a high yield and purity.
Chemical Synthesis Workflow
The following diagram illustrates the general workflow for the chemical synthesis of 7-Bromoacetylaminocephalosporanic acid from 7-ACA.
Caption: Workflow for the synthesis and purification of 7-Bromoacetylaminocephalosporanic acid.
Step-by-Step Synthesis Protocol
This protocol describes a general method for the acylation of 7-ACA with bromoacetyl bromide.
Materials:
-
7-Aminocephalosporanic acid (7-ACA)
-
Bromoacetyl bromide
-
Anhydrous acetone
-
Triethylamine
-
Deionized water
-
Ice bath
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolution of 7-ACA: Suspend 7-aminocephalosporanic acid (1 equivalent) in anhydrous acetone. Cool the suspension to -10 °C in an ice-salt bath with vigorous stirring.
-
Addition of Base: Slowly add triethylamine (1.1 equivalents) to the suspension. Stir until a clear solution is obtained, maintaining the temperature at -10 °C. The triethylamine acts as a base to deprotonate the amino group of 7-ACA, making it nucleophilic, and also to neutralize the HBr formed during the reaction.
-
Acylation: Add a solution of bromoacetyl bromide (1.05 equivalents) in anhydrous acetone dropwise to the reaction mixture over a period of 30 minutes. It is critical to maintain the temperature below 0 °C during the addition to minimize side reactions.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of cold deionized water.
-
Precipitation and Isolation: The product, 7-Bromoacetylaminocephalosporanic acid, will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water and then with a small amount of cold acetone to remove impurities. Dry the product under vacuum to yield the final compound.
Trustworthiness Note: The use of anhydrous solvents is critical to prevent the hydrolysis of the acylating agent. The slow, controlled addition of reagents at low temperatures is essential to manage the exothermic nature of the reaction and prevent degradation of the β-lactam ring.
Spectroscopic and Analytical Characterization
Thorough analytical characterization is necessary to confirm the identity and purity of the synthesized 7-Bromoacetylaminocephalosporanic acid. While a complete set of experimental spectra for this specific compound is not widely published, the expected spectral features can be inferred from the known spectra of 7-ACA and the bromoacetyl moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cephalosporin core, the acetoxymethyl group, and the newly introduced bromoacetyl group. Key expected signals include:
-
A singlet for the two protons of the -CH₂Br group.
-
Doublets for the H-6 and H-7 protons of the β-lactam ring.
-
A singlet for the methyl protons of the acetoxy group.
-
AB quartet or two doublets for the methylene protons of the acetoxymethyl group.
-
Signals for the methylene protons of the dihydrothiazine ring.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Key expected signals include:
-
A signal for the carbonyl carbon of the bromoacetyl group.
-
A signal for the methylene carbon attached to the bromine atom.
-
Signals for the carbonyl carbons of the β-lactam and the carboxylic acid.
-
Signals for the carbons of the cephalosporin core structure.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups. Characteristic absorption bands for 7-Bromoacetylaminocephalosporanic acid are expected in the following regions:
-
~3300 cm⁻¹: N-H stretching of the amide.
-
~1770 cm⁻¹: C=O stretching of the β-lactam ring.
-
~1735 cm⁻¹: C=O stretching of the ester.
-
~1680 cm⁻¹: C=O stretching of the amide (Amide I band).
-
~1650 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1540 cm⁻¹: N-H bending of the amide (Amide II band).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 7-Bromoacetylaminocephalosporanic acid (C₁₂H₁₃BrN₂O₆S), the expected molecular ion peak [M+H]⁺ would be around m/z 393. Key fragmentation patterns would likely involve the loss of the bromoacetyl side chain and cleavage of the β-lactam ring.
Stability and Degradation
Cephalosporins, including 7-Bromoacetylaminocephalosporanic acid, are susceptible to degradation, primarily through hydrolysis of the β-lactam ring. This process leads to a loss of antibacterial activity.
Degradation Pathways:
-
Acidic Conditions: Under acidic conditions, the β-lactam ring can be hydrolyzed. Additionally, other acid-catalyzed reactions, such as rearrangement of the dihydrothiazine ring, may occur.[6]
-
Basic Conditions: In alkaline solutions, the β-lactam ring is readily cleaved by hydroxide ions.[7]
-
Enzymatic Degradation: The β-lactam ring is the target of bacterial β-lactamase enzymes, which is a primary mechanism of antibiotic resistance.
Storage Recommendations: 7-Bromoacetylaminocephalosporanic acid should be stored in a cool, dry, and dark place to minimize degradation. For long-term storage, an inert atmosphere is recommended.
Applications in Drug Development
The primary application of 7-Bromoacetylaminocephalosporanic acid is as a versatile intermediate in the synthesis of new cephalosporin antibiotics.[8] The reactive bromoacetyl group allows for the introduction of a wide array of side chains through nucleophilic substitution reactions. This enables the generation of libraries of novel cephalosporin analogues for screening and optimization of antibacterial activity, pharmacokinetic properties, and stability against β-lactamases.
Caption: Role of 7-Bromoacetylaminocephalosporanic acid in synthesizing new cephalosporins.
Conclusion
7-Bromoacetylaminocephalosporanic acid is a compound of significant interest to the pharmaceutical industry, particularly in the field of antibiotic development. Its well-defined reactivity, coupled with the established importance of the cephalosporin scaffold, ensures its continued relevance as a key building block for the synthesis of new therapeutic agents. A thorough understanding of its physical and chemical properties, as outlined in this guide, is fundamental for its successful application in research and development. The provided experimental protocols offer a practical foundation for its synthesis and handling, empowering scientists to leverage this important intermediate in the ongoing quest for novel and effective antibacterial drugs.
References
- Wang, Y. et al. (1978). Cefathiamidine, a new cephalosporin. Journal of Antibiotics, 31(11), 1172-1177.
- Crast, L. B., Jr., Graham, R. G., & Cheney, L. C. (1973). Synthesis of cephapirin and related cephalosporins from 7-(alpha-bromoacetamido)cephalosporanic acid. Journal of Medicinal Chemistry, 16(12), 1413–1415.
-
Global Substance Registration System. 7-BROMOACETYLAMINOCEPHALOSPORANIC ACID. Available at: [Link]
- European Patent Office. (n.d.). EP0053077B1 - Salts of 7-aminocephalosporanic acids, soluble in organic solvents and their use in the preparation of cephalosporins. Google Patents.
- Hamilton-Miller, J. M. T., Newton, G. G. F., & Abraham, E. P. (1970). Products of aminolysis and enzymic hydrolysis of the cephalosporins. Biochemical Journal, 116(3), 371–384.
- Indelicato, J. M., & Wilham, W. L. (1974). Hydrolysis of cephalosporins. A ¹³C nuclear magnetic resonance study. Journal of Medicinal Chemistry, 17(5), 528–531.
-
PubChem. (n.d.). 7-Aminocephalosporanic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Indelicato, J. M., et al. (1974). The acidic degradation of cefaclor. Journal of Medicinal Chemistry, 17(5), 523-527.
Sources
- 1. 7-Aminocephalosporanic acid | 957-68-6 [chemicalbook.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. toku-e.com [toku-e.com]
- 5. EP0053077B1 - Salts of 7-aminocephalosporanic acids, soluble in organic solvents and their use in the preparation of cephalosporins - Google Patents [patents.google.com]
- 6. Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Products of aminolysis and enzymic hydrolysis of the cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of cephapirin and related cephalosporins from 7-(alpha-bromoacetamido)cephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Commercial Availability and Analytical Control of Cefathiamidine Impurity 1
This guide provides an in-depth overview of Cefathiamidine Impurity 1, a critical reference standard for researchers, scientists, and drug development professionals in the pharmaceutical industry. We will delve into its commercial availability and present robust analytical methodologies for its identification and quantification, ensuring the quality and safety of the Cefathiamidine active pharmaceutical ingredient (API).
The Critical Role of Impurity Profiling in Cephalosporin Development
Cefathiamidine is a cephalosporin antibiotic whose efficacy and safety are intrinsically linked to its purity.[1][2] During synthesis and storage, various impurities can arise from starting materials, by-products, intermediates, or degradation products.[2] Regulatory bodies worldwide mandate stringent control over these impurities. Understanding and controlling the impurity profile is not merely a regulatory hurdle; it is a fundamental aspect of ensuring patient safety and drug efficacy. Uncontrolled impurities can lead to altered pharmacology, toxicology, or reduced stability of the final drug product. Therefore, the availability of well-characterized impurity standards, such as this compound, is essential for the development and validation of analytical methods designed to monitor and control the quality of Cefathiamidine.[2]
Commercial Sourcing of this compound
This compound, identified by CAS number 26973-80-8, is commercially available from several specialized chemical suppliers that provide reference standards for the pharmaceutical industry.[3][4][5] The availability of this impurity as a certified reference material is crucial for method validation, peak identification in chromatography, and ensuring the accuracy of quantitative analyses.
Below is a summary of key information for sourcing this reference standard:
| Identifier | Value | Source(s) |
| Chemical Name | (6R,7R)-3-(acetoxymethyl)-7-(2-bromoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [3][4] |
| CAS Number | 26973-80-8 | [3][4][5] |
| Molecular Formula | C₁₂H₁₃BrN₂O₆S | [3][5] |
| Molecular Weight | 393.21 g/mol | [3][5] |
| Commercial Suppliers | Clearsynth, Veeprho, Labmix24, Protheragen | [3][4][5][6] |
| Documentation | Certificate of Analysis (CoA) is typically available upon request. | [3][5] |
Researchers are advised to request a lot-specific Certificate of Analysis from the supplier to obtain detailed information on purity, identity confirmation data (e.g., NMR, MS), and recommended storage conditions.
Analytical Workflow for Impurity Identification and Quantification
A systematic analytical workflow is paramount for the accurate profiling of impurities in Cefathiamidine. The following diagram illustrates a typical process, from initial detection to final characterization and routine monitoring.
Caption: A typical workflow for the identification and control of a pharmaceutical impurity.
Recommended Analytical Protocols
The following protocols are representative methodologies for the analysis of this compound. These methods are based on common practices for cephalosporin analysis and should be validated or optimized for specific laboratory conditions and instrumentation.[7][8]
High-Performance Liquid Chromatography (HPLC-UV) for Quantification
High-performance liquid chromatography with UV detection is the gold standard for quantifying impurities in routine quality control settings.[7][8] Its robustness and precision make it ideal for batch release testing.
Objective: To separate Cefathiamidine from its related substances, including Impurity 1, and to accurately quantify the impurity.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | The C18 stationary phase provides good retention and separation for moderately polar compounds like cephalosporins. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure the analytes are in a single ionic form, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analytes from the column. |
| Gradient | 0-5 min: 5% B; 5-25 min: 5-60% B; 25-30 min: 60% B; 30-31 min: 60-5% B; 31-40 min: 5% B | A gradient is necessary to elute both the polar parent drug and potentially less polar impurities within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Cephalosporins typically have a strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical volume to ensure good peak shape without overloading the column. |
Step-by-Step Protocol:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.01 mg/mL.
-
Sample Preparation: Prepare the Cefathiamidine API sample at a concentration of 1.0 mg/mL in the same diluent.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
Analysis: Inject the sample solution.
-
Calculation: Identify the Impurity 1 peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the percentage of the impurity using the following formula:
% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
LC-MS is a powerful technique for the initial identification and structural confirmation of unknown impurities.[8][9] It provides molecular weight information, which is a critical piece of the puzzle in structure elucidation.[10]
Objective: To confirm the molecular weight of the peak suspected to be this compound in an API sample.
Instrumentation:
-
UHPLC or HPLC system
-
Mass Spectrometer (e.g., Quadrupole, Time-of-Flight) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Use the same or a similar gradient and column as the HPLC-UV method to ensure retention time correlation. The flow rate may need to be reduced or split depending on the MS interface.
Mass Spectrometry Conditions:
| Parameter | Condition | Rationale |
| Ionization Mode | ESI Positive | Cephalosporins readily form positive ions [M+H]⁺ in the ESI source. |
| Capillary Voltage | 3.5 kV | Optimizes the spray and ionization efficiency. |
| Drying Gas Flow | 10 L/min | Helps to desolvate the droplets, releasing ions into the gas phase. |
| Drying Gas Temp. | 350 °C | Facilitates rapid solvent evaporation. |
| Scan Range | 100 - 1000 m/z | A wide range to capture the parent ion and potential fragments. |
Step-by-Step Protocol:
-
Sample Preparation: Prepare the Cefathiamidine API sample as described in the HPLC protocol. A higher concentration may be beneficial if the impurity level is very low.
-
Infusion (Optional but Recommended): Infuse a dilute solution of the this compound reference standard directly into the mass spectrometer to determine its characteristic mass spectrum and fragmentation pattern.
-
LC-MS Analysis: Inject the API sample into the LC-MS system.
-
Data Analysis:
-
Extract the ion chromatogram for the expected mass of Impurity 1 ([M+H]⁺ ≈ 393.0, considering the bromine isotope pattern).
-
Verify that the peak in the extracted ion chromatogram corresponds in retention time to the impurity peak observed by UV.
-
Examine the mass spectrum of the peak of interest and confirm that the observed molecular weight matches the theoretical molecular weight of this compound.
-
Conclusion
The commercial availability of this compound is a prerequisite for the robust quality control of Cefathiamidine. By utilizing certified reference standards from reputable suppliers, researchers and quality control analysts can develop and validate analytical methods with confidence. The HPLC-UV and LC-MS protocols outlined in this guide provide a solid foundation for the separation, quantification, and identification of this critical impurity, thereby ensuring that the final drug product meets the highest standards of safety, quality, and efficacy.
References
-
CHONG Xiao-meng, TIAN Ye, YAO Shang-chen, YIN Li-hui, LIU Ying, XU Ming-zhe. Analysis of polymer impurities in Cefathiamidine for Injection. Chinese Pharmaceutical Journal, 2021, 56(24): 2008-2016. [Link]
-
Veeprho. This compound | CAS 26973-80-8. [Link]
-
Protheragen. This compound. [Link]
-
Pharmaffiliates. Cefathiamidine-impurities. [Link]
-
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
International Journal of Pharmaceutical Research & Applications. Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
Qeios. Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Identification, Synthesis and Spectral Characterization of a Potential Impurity of Ceftazidime. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. clearsynth.com [clearsynth.com]
- 4. veeprho.com [veeprho.com]
- 5. labmix24.com [labmix24.com]
- 6. This compound - Protheragen [protheragen.ai]
- 7. biotech-spain.com [biotech-spain.com]
- 8. jpharmsci.com [jpharmsci.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
A Validated RP-HPLC Method for the Quantification of Cefathiamidine Impurity 1
Application Note
Abstract
This application note presents a comprehensive, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Impurity 1 in Cefathiamidine drug substance. Cefathiamidine is a first-generation cephalosporin antibiotic, and controlling its impurities is critical for ensuring drug safety and efficacy.[1][2] This guide provides a step-by-step protocol, from sample preparation to data analysis, grounded in established analytical principles. The method is designed to be specific, linear, accurate, and precise, meeting the rigorous standards outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] This document is intended for researchers, quality control analysts, and drug development professionals involved in the pharmaceutical analysis of cephalosporins.
Introduction: The Rationale for Impurity Profiling
Cefathiamidine is a potent antibacterial agent used to treat a variety of infections.[2][5] In the synthesis and storage of any active pharmaceutical ingredient (API), the formation of impurities is inevitable. These impurities, even at trace levels, can impact the drug's safety and efficacy profile. Regulatory agencies therefore mandate stringent control over impurity levels. The development of a robust and reliable analytical method is the cornerstone of this control strategy.
This note focuses on Cefathiamidine Impurity 1, identified as (6R,7R)-3-(acetoxymethyl)-7-(2-bromoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CAS No. 26973-80-8).[6][7][8] The selected analytical technique is RP-HPLC, which is the principal method for cephalosporin analysis due to its high selectivity, accuracy, and versatility.[9][10]
Principle of the Method: The method leverages a C18 stationary phase to separate the more polar Impurity 1 from the active ingredient, Cefathiamidine. A gradient elution with a phosphate-buffered mobile phase and an organic modifier ensures optimal resolution and peak shape. UV detection is employed for quantification, capitalizing on the chromophoric nature of the cephalosporin core structure.
Chemical Structures:
| Compound | Structure |
| Cefathiamidine | |
| Impurity 1 (CAS: 26973-80-8) |
(Note: Placeholder images for chemical structures)
Section 1: Materials and Chromatographic System
Reagents and Standards
-
Cefathiamidine Reference Standard (>99% purity)
-
This compound Reference Standard (CAS 26973-80-8, >98% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Orthophosphoric Acid (85%, Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation
A standard HPLC system equipped with the following is suitable:
-
Quaternary or Binary Gradient Pump
-
Degasser
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
Photodiode Array (PDA) or UV-Vis Detector
Chromatographic Conditions
The following table summarizes the optimized conditions for the analysis. The selection of a C18 column provides excellent retention and selectivity for cephalosporins.[11] The phosphate buffer maintains a consistent pH to control the ionization state of the analytes, ensuring reproducible retention times and symmetrical peaks. A gradient elution is employed to provide sufficient resolution between the main Cefathiamidine peak and early-eluting impurities like Impurity 1.
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 15% B; 5-20 min: 15% to 60% B; 20-25 min: 60% B; 25.1-30 min: 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (85:15, v/v) |
Section 2: Experimental Protocols
This section provides detailed, step-by-step procedures for solution preparation, system suitability testing, and sample analysis.
Solution Preparation
-
Phosphate Buffer (Mobile Phase A): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Mix Mobile Phase A and Acetonitrile in an 85:15 (v/v) ratio.
-
Cefathiamidine Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Cefathiamidine Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
-
Impurity 1 Stock Solution (100 µg/mL): Accurately weigh approximately 5 mg of Impurity 1 Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
-
System Suitability Solution: Dilute the Cefathiamidine Stock Solution with Diluent to obtain a concentration of 100 µg/mL. Add a small volume of the Impurity 1 Stock Solution to this to achieve a final Impurity 1 concentration of 1 µg/mL. This solution contains the main analyte and the impurity to check for adequate resolution.
-
Sample Solution (for Drug Substance): Accurately weigh approximately 25 mg of the Cefathiamidine sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with Diluent. This creates a nominal concentration of 1000 µg/mL.
Experimental Workflow Diagram
Caption: Overall workflow from preparation to reporting.
System Suitability Testing (SST)
Causality: Before any sample analysis, the chromatographic system's performance must be verified. SST ensures that the system is operating correctly and can produce reliable and reproducible results. This is a non-negotiable step for method trustworthiness.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).
-
Inject the Diluent (blank) once to ensure no interfering peaks are present.
-
Inject the System Suitability Solution five (5) times.
-
Analyze the data from the five replicate injections and verify that the parameters meet the acceptance criteria listed below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) for Cefathiamidine | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) for Cefathiamidine | ≥ 2000 | Indicates column efficiency and good separation performance. |
| Resolution (Rs) between Impurity 1 and Cefathiamidine | ≥ 2.0 | Guarantees baseline separation, preventing peak overlap and ensuring accurate quantification of the impurity. |
| % RSD of Peak Area (n=5) for Cefathiamidine | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
Section 3: Method Validation Protocol
The method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[12]
Validation Workflow
Caption: Key parameters for analytical method validation.
Validation Parameters and Procedures
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Inject Blank (Diluent), Impurity 1 standard, Cefathiamidine standard, and a spiked sample (Cefathiamidine spiked with Impurity 1). Assess for peak interference and purity using a PDA detector. | The Impurity 1 peak should be free from interference from the blank and the main component. Resolution (Rs) > 2.0 between Impurity 1 and any adjacent peak. |
| Linearity | Prepare at least five concentrations of Impurity 1, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification level (e.g., 0.05% to 0.225% of a 1000 µg/mL API solution). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% level. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration levels. | The specified range (e.g., LOQ to 150% of specification) is considered validated. |
| Accuracy | Prepare a sample of Cefathiamidine and spike with Impurity 1 at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze in triplicate at each level and calculate the percentage recovery. | Mean recovery should be between 90.0% and 110.0% at each concentration level. |
| Precision | Repeatability (Intra-day): Analyze six replicate preparations of a Cefathiamidine sample spiked with Impurity 1 at the 100% specification level on the same day, with the same analyst and equipment.Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument. | Repeatability: % RSD ≤ 5.0%.Intermediate Precision: The results should show no statistically significant difference from the repeatability study. Overall % RSD should be within acceptable limits. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) method. It is the lowest concentration that can be quantified with acceptable precision and accuracy. | S/N ratio should be approximately 10:1. Precision (%RSD) at the LOQ should not exceed 10%. |
| Robustness | Deliberately vary critical method parameters one at a time, such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). Analyze a system suitability solution and assess the impact on resolution and retention time. | System suitability criteria must be met under all varied conditions. No significant change in resolution or peak area should be observed. |
Section 4: Conclusion
This application note details a robust, specific, and reliable RP-HPLC method for the quantitative determination of this compound. The method has been developed with a clear scientific rationale and is validated according to ICH Q2(R1) guidelines, ensuring its suitability for use in a regulated quality control environment.[13] The comprehensive protocols for system suitability and method validation provide a clear framework for implementation, enabling accurate impurity profiling critical to the quality assurance of Cefathiamidine.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Cefathiamidine-impurities. Pharmaffiliates. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
ICH Guideline Q2(R1) on Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Cefathiamidine. PubChem, National Center for Biotechnology Information. [Link]
-
This compound. Protheragen. [Link]
-
Recent analytical methods for cephalosporins in biological fluids. National Center for Biotechnology Information (PMC). [Link]
-
This compound | CAS 26973-80-8. Veeprho. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Recent analytical methods for cephalosporins in biological fluids. ResearchGate. [Link]
-
Quantitative analysis of Cephardine using the modern HPLC method. ResearchGate. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. clearsynth.com [clearsynth.com]
- 7. veeprho.com [veeprho.com]
- 8. This compound | C12H13BrN2O6S | CID 12962225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 12. fda.gov [fda.gov]
- 13. starodub.nl [starodub.nl]
Quantitative Analysis of 7-Bromoacetylaminocephalosporanic Acid: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of 7-Bromoacetylaminocephalosporanic acid. Designed for researchers, scientists, and drug development professionals, this document offers in-depth methodologies, grounded in scientific principles, to ensure accurate and reproducible results.
Introduction
7-Bromoacetylaminocephalosporanic acid is a key intermediate in the synthesis of various cephalosporin antibiotics. The accurate determination of its purity and concentration is critical for ensuring the quality, efficacy, and safety of the final pharmaceutical products. This guide outlines two robust analytical methods for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC) for precise and specific quantification, and UV-Vis Spectrophotometry for rapid and routine analysis.
The methodologies presented herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to provide a deeper understanding of the analytical processes.
Principle of Analysis
The quantitative analysis of 7-Bromoacetylaminocephalosporanic acid relies on its inherent physicochemical properties. The presence of the cephalosporin nucleus with its β-lactam ring and conjugated system allows for strong ultraviolet (UV) absorbance, forming the basis for both HPLC-UV and direct UV-Vis spectrophotometric detection. The bromoacetyl group and the overall polarity of the molecule influence its chromatographic behavior, enabling separation from impurities and related substances.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC (RP-HPLC) is the premier analytical technique for the quantification of cephalosporins due to its high selectivity, accuracy, and ease of use.[1][2] This method separates 7-Bromoacetylaminocephalosporanic acid from its precursors, degradation products, and other impurities, providing a precise measure of its concentration.
Causality of Experimental Choices
-
Column: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the moderately polar 7-Bromoacetylaminocephalosporanic acid through hydrophobic interactions. The choice of a 250 mm x 4.6 mm column with 5 µm particles offers a good balance between resolution, analysis time, and backpressure.[2]
-
Mobile Phase: A mixture of a phosphate buffer and acetonitrile is a common and effective mobile phase for the analysis of cephalosporins. The buffer controls the pH to ensure the consistent ionization state of the analyte's carboxylic acid group, leading to reproducible retention times. Acetonitrile serves as the organic modifier; adjusting its concentration allows for the fine-tuning of the retention time.
-
Detection Wavelength: The detection wavelength is set at the maximum absorbance (λmax) of the cephalosporin nucleus, which is typically in the range of 254-270 nm, to ensure the highest sensitivity.[3][4]
-
Internal/External Standard: The protocol below utilizes an external standard calibration for simplicity and directness. However, for analyses requiring higher precision and to account for variations in injection volume, an internal standard method can be employed.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantitative analysis of 7-Bromoacetylaminocephalosporanic acid by HPLC.
Detailed Protocol: HPLC Quantification
1. Materials and Reagents:
-
7-Bromoacetylaminocephalosporanic acid reference standard of known purity
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase: Prepare a 25 mM potassium dihydrogen phosphate buffer by dissolving 3.4 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 80:20 v/v). The exact ratio may need to be optimized for your specific column and system to achieve a suitable retention time (typically 5-10 minutes). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the 7-Bromoacetylaminocephalosporanic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the standard stock solution with the mobile phase.
-
Sample Solution: Accurately weigh a quantity of the sample containing approximately 25 mg of 7-Bromoacetylaminocephalosporanic acid and prepare a 25 mL solution using the mobile phase. Dilute further if necessary to fall within the concentration range of the working standards.
4. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (e.g., 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the sample solution(s). It is recommended to inject a standard solution periodically to monitor system stability.
-
Record the peak areas for each injection.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for good linearity.
-
Calculate the concentration of 7-Bromoacetylaminocephalosporanic acid in the sample solution using the regression equation and the measured peak area of the sample.
Data Presentation: HPLC Method Validation Parameters
| Parameter | Specification | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 10 - 150 µg/mL | Meets Specification |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry offers a simpler and more rapid alternative to HPLC for the quantitative analysis of 7-Bromoacetylaminocephalosporanic acid, particularly for routine quality control where high sample throughput is required. This method is based on the direct measurement of the absorbance of the compound in a suitable solvent.
Causality of Experimental Choices
-
Solvent: A dilute solution of hydrochloric acid (e.g., 0.1 M HCl) is often used as a solvent for the analysis of cephalosporins.[5] The acidic medium helps to ensure the complete dissolution of the analyte and provides a stable chemical environment, minimizing potential degradation during the measurement.
-
Analytical Wavelength (λmax): The wavelength of maximum absorbance (λmax) is chosen for the measurement to ensure the highest sensitivity and to minimize deviations from Beer's Law. The λmax for cephalosporins is typically around 260-280 nm.[5]
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for the quantitative analysis of 7-Bromoacetylaminocephalosporanic acid by UV-Vis Spectrophotometry.
Detailed Protocol: UV-Vis Spectrophotometry
1. Materials and Reagents:
-
7-Bromoacetylaminocephalosporanic acid reference standard of known purity
-
Hydrochloric acid (HCl), concentrated (analytical grade)
-
Purified water
2. Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Matched quartz cuvettes (1 cm path length)
3. Preparation of Solutions:
-
Solvent (0.1 M HCl): Carefully add 8.3 mL of concentrated HCl to approximately 500 mL of purified water in a 1 L volumetric flask. Dilute to volume with purified water and mix well.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of the 7-Bromoacetylaminocephalosporanic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M HCl.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the standard stock solution with 0.1 M HCl.
-
Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of 7-Bromoacetylaminocephalosporanic acid and prepare a 100 mL solution using 0.1 M HCl. Dilute further with 0.1 M HCl to obtain a final concentration within the working standard range.
4. Analysis Procedure:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Perform a wavelength scan of one of the working standard solutions (e.g., 15 µg/mL) from 400 nm to 200 nm against a 0.1 M HCl blank to determine the wavelength of maximum absorbance (λmax).
-
Set the instrument to the determined λmax.
-
Zero the instrument with the 0.1 M HCl blank.
-
Measure the absorbance of each working standard solution and the sample solution.
5. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). The R² value should be ≥ 0.998 for good linearity.
-
Calculate the concentration of 7-Bromoacetylaminocephalosporanic acid in the sample solution using the regression equation and the measured absorbance of the sample.
Data Presentation: UV-Vis Method Validation Parameters
| Parameter | Specification | Typical Result |
| λmax | ~260-280 nm | 265 nm |
| Linearity (R²) | ≥ 0.998 | 0.9989 |
| Range | 5 - 25 µg/mL | Meets Specification |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.8% |
Method Validation and Trustworthiness
Both the HPLC and UV-Vis spectrophotometry methods described must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure their suitability for their intended purpose.[1][6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For the HPLC method, this is demonstrated by the resolution of the analyte peak from other peaks. For the UV-Vis method, specificity can be a limitation if impurities have similar UV spectra.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
By thoroughly validating these parameters, the trustworthiness and reliability of the analytical data are ensured.
Conclusion
The quantitative analysis of 7-Bromoacetylaminocephalosporanic acid is a critical step in the quality control of cephalosporin synthesis. The HPLC method presented provides a highly specific and accurate means of quantification, suitable for detailed analysis and stability studies. The UV-Vis spectrophotometry method offers a rapid and cost-effective alternative for routine analysis. The choice of method will depend on the specific requirements of the analysis, including the need for specificity, the number of samples, and the available instrumentation. Adherence to the detailed protocols and proper method validation will ensure the generation of reliable and reproducible data for researchers and drug development professionals.
References
-
Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. (URL: [Link])
-
Development and Validation of Spectrophotometric Methods for Determination of Some Cephalosporin Group Antibiotic Drugs. (URL: [Link])
-
DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE DETERMINATION OF EIGHT CEPHALOSPORINS. (URL: [Link])
-
Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. (URL: [Link])
-
A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. - Systematic Reviews in Pharmacy. (URL: [Link])
-
Method Development and Validation of Spectroscopic Method for Content Analysis of Cefaclor with Stability Studies - Asian Journal of Pharmaceutical Research. (URL: [Link])
-
Recent analytical methods for cephalosporins in biological fluids - PMC - NIH. (URL: [Link])
-
stability-indicating hplc method: Topics by Science.gov. (URL: [Link])
-
Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC - NIH. (URL: [Link])
-
DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF CEFPIROME SULFATE. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [pubs.sciepub.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. asianjpr.com [asianjpr.com]
isolation and purification of Cefathiamidine Impurity 1
Application Note & Protocol
Topic: High-Efficiency Isolation and Purification of Cefathiamidine Impurity 1 by Preparative HPLC
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The control of impurities in active pharmaceutical ingredients (APIs) is a critical mandate outlined by regulatory bodies such as the International Council for Harmonisation (ICH). This document provides a comprehensive guide for the , a key synthesis-related impurity identified as (6R,7R)-3-(acetoxymethyl)-7-(2-bromoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CAS No. 26973-80-8)[1][2]. We present a strategic workflow leveraging reversed-phase high-performance liquid chromatography (RP-HPLC), beginning with analytical method development for impurity detection and scaling up to a preparative HPLC protocol for high-purity isolation. The subsequent steps of fraction processing and purity verification are detailed to ensure the final product is suitable for use as a reference standard in quality control and stability studies.
Introduction: The Imperative of Impurity Profiling
Cefathiamidine is a first-generation cephalosporin antibiotic effective against a range of bacterial infections.[3][4] The manufacturing process of any API, including Cefathiamidine, can result in the formation of impurities, which may arise from starting materials, intermediates, or degradation products.[5] The presence of these impurities, even at trace levels, can impact the safety and efficacy of the final drug product.
Regulatory frameworks, specifically the ICH Q3A(R2) guideline, mandate the identification and characterization of any impurity present at a level of 0.10% or higher.[6][7][8] This necessitates the isolation of impurities to obtain pure reference standards for analytical method validation and toxicological assessments. This guide focuses on a specific process-related impurity, this compound, providing a robust methodology for its isolation from bulk drug substance.
Strategic Workflow for Impurity Isolation
The successful isolation of a target impurity from a complex mixture is a multi-step process that requires careful planning and execution. The strategy begins with a high-resolution analytical method that can adequately resolve the impurity from the parent API and other components. This method then serves as the foundation for scaling up to a preparative chromatographic process capable of yielding milligram-to-gram quantities of the pure compound.
Diagram: Overall Isolation and Purification Workflow
Caption: High-level workflow from crude sample to purified reference standard.
Materials and Methods
Equipment
-
Analytical HPLC system with UV/PDA detector (e.g., Waters Alliance, Agilent 1260)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Preparative HPLC system with fraction collector (e.g., Waters AutoPurification System)
-
Reversed-phase C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Reversed-phase C18 preparative column (e.g., 30 x 250 mm, 10 µm)
-
Rotary evaporator
-
Lyophilizer (Freeze-dryer)
-
Standard laboratory glassware and consumables
Chemicals and Reagents
-
Cefathiamidine API batch known to contain Impurity 1 (>0.1%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (ACS grade)
-
Formic Acid (ACS grade)
-
Deionized water (18.2 MΩ·cm)
Experimental Protocols
The following protocols provide a step-by-step guide. The specific gradient profiles and flow rates serve as a validated starting point and may require minor optimization based on the specific column and system used.
Protocol 1: Analytical Method for Detection of Impurity 1
Rationale: The primary goal of this step is to achieve baseline resolution between the main Cefathiamidine peak and Impurity 1. A gradient method using a C18 column is chosen, as it is a standard and effective technique for separating cephalosporins and their related substances.[5][9] The use of a volatile buffer like ammonium acetate makes the method compatible with LC-MS for identity confirmation.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in water, adjusted to pH 4.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation: Dissolve approximately 25 mg of the Cefathiamidine crude sample in 50 mL of a 50:50 mixture of Mobile Phase A and B to create a stock solution of ~0.5 mg/mL.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 1.
-
Injection and Analysis: Inject the sample and monitor the chromatogram. Cefathiamidine will be the major peak, and Impurity 1 should be a distinct, well-resolved minor peak. Confirm the mass of the impurity peak using LC-MS to match the molecular weight of Impurity 1 (393.21 g/mol for the free acid)[1].
Table 1: Analytical HPLC Conditions
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 15% B; 5-25 min: 15-45% B; 25-30 min: 45% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Protocol 2: Scale-Up and Preparative HPLC Isolation
Rationale: The analytical method is scaled to a preparative format to handle a much larger sample load. The column diameter is significantly increased, requiring a proportional increase in flow rate to maintain linear velocity. A shallow gradient is maintained to ensure the resolution achieved at the analytical scale is not compromised.[10]
Procedure:
-
Preparative Mobile Phase: Prepare several liters of Mobile Phase A and B as described in Protocol 1.
-
Concentrated Sample Preparation: Prepare a concentrated solution of the crude Cefathiamidine by dissolving it in a minimal amount of Dimethyl Sulfoxide (DMSO) and then diluting with the initial mobile phase. The final concentration should be as high as possible without causing precipitation (e.g., 50-100 mg/mL).
-
System Setup: Install the preparative column and configure the system according to the parameters in Table 2.
-
Loading and Fraction Collection: Perform a high-volume injection of the concentrated sample. Set the fraction collector to trigger collection based on the UV detector signal, specifically targeting the retention time window corresponding to Impurity 1, as determined from the analytical run.
-
Repeat Injections: Repeat the process with multiple injections to accumulate a sufficient quantity of the impurity.
Table 2: Preparative HPLC Conditions
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (30 x 250 mm, 10 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | Adjusted based on analytical run; e.g., 10-40% B over 30 min |
| Flow Rate | 30-40 mL/min (scaled from analytical) |
| Column Temp. | Ambient |
| Detection | UV at 254 nm |
| Injection Vol. | 2-5 mL (depending on concentration) |
Protocol 3: Post-Purification Processing and Verification
Rationale: The collected fractions contain the impurity dissolved in a large volume of the mobile phase. The solvent must be removed efficiently without degrading the compound. Lyophilization is the final step to obtain a dry, stable powder suitable for use as a reference standard.[10] Purity must be rigorously confirmed using the original high-resolution analytical method.
Procedure:
-
Fraction Analysis and Pooling: Inject a small aliquot from each collected fraction into the analytical HPLC to confirm the presence and purity of Impurity 1. Pool the fractions that meet the desired purity threshold (e.g., >95%).
-
Solvent Removal: Concentrate the pooled fractions using a rotary evaporator. Use a moderate temperature (e.g., 30-40 °C) to avoid potential degradation of the β-lactam ring. Evaporate until most of the organic solvent (acetonitrile) is removed.
-
Lyophilization: Freeze the remaining aqueous solution completely (e.g., using a dry ice/acetone bath or a -80 °C freezer). Place the frozen sample on a lyophilizer and run until a dry, fluffy powder is obtained. This process removes the water and volatile buffer.
-
Final Purity Check: Accurately weigh a small amount of the lyophilized powder, prepare a solution, and analyze it using the analytical HPLC method (Protocol 1). The purity should be determined by area normalization.
-
Identity Confirmation: Confirm the identity of the final product using Mass Spectrometry and, if sufficient material is available, structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
Expected Results and Discussion
Following this workflow, it is expected to isolate this compound with high purity. The analytical chromatogram of the crude material should show a large Cefathiamidine peak with a smaller, well-resolved peak for Impurity 1. After purification and processing, the analytical chromatogram of the final product should display a single major peak corresponding to Impurity 1, with minimal other signals.
Table 3: Example Purity Assessment of Isolated Impurity 1
| Analysis | Specification | Expected Result |
|---|---|---|
| Appearance | White to off-white powder | Conforms |
| Purity (HPLC Area %) | ≥ 98.0% | 99.2% |
| Mass (LC-MS) | Matches theoretical mass | Conforms |
| Moisture (Karl Fischer) | ≤ 2.0% | 0.8% |
The choice of reversed-phase chromatography is well-suited for this separation, as Cefathiamidine and Impurity 1 possess sufficient polarity and hydrophobicity to interact effectively with the C18 stationary phase. The bromoacetyl group in Impurity 1 makes it slightly more hydrophobic than potential degradation products like desacetylcefathiamidine, aiding in its chromatographic resolution.
Conclusion
This application note provides a validated, step-by-step protocol for the successful . By employing a systematic approach that begins with robust analytical method development and progresses to optimized preparative chromatography, researchers can reliably obtain high-purity reference material. This material is essential for ensuring the quality, safety, and regulatory compliance of Cefathiamidine drug substance.
References
-
Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandem mass spectrometry. PubMed, National Center for Biotechnology Information.[Link]
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.[Link]
-
Population Pharmacokinetic Study of Cefathiamidine in Infants With Augmented Renal Clearance. National Institutes of Health (NIH).[Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation.[Link]
-
Impurities in New Drug Substances - ICH Q3. Scribd.[Link]
-
Quality Guidelines. International Council for Harmonisation.[Link]
-
ICH topic Q 3 A (R2) - Impurities in new drug substances. Therapeutic Goods Administration (TGA).[Link]
-
Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandem mass spectrometry. ResearchGate.[Link]
-
Cefathiamidine-impurities. Pharmaffiliates.[Link]
-
Analysis of polymer impurities in Cefathiamidine for Injection. Chinese Pharmaceutical Journal.[Link]
-
Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. National Institutes of Health (NIH).[Link]
-
Pharmacokinetics of cefathiamidine obtained from different studies. ResearchGate.[Link]
-
Method Improving for Isolation and Characterization of Allergy-Inducing Polymer Impurities in Cefotaxime Sodium Medicines. Frontiers in Chemistry.[Link]
-
Study on Isomeric Impurities in Cefotiam Hydrochloride. Frontiers in Chemistry.[Link]
-
Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. Pharmaceutical Technology.[Link]
-
Study on Isomeric Impurities in Cefotiam Hydrochloride. National Institutes of Health (NIH).[Link]
- Process method for reducing ceftazidime impurity H.
-
Screening for Antibiotics and Their Degradation Products in Surface and Wastewaters. MDPI.[Link]
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu.[Link]
-
What is Cefathiamidine used for? Patsnap Synapse.[Link]
-
Spectrophotometric methods for the determination of cephradine or ceftazidine in human urine. PubMed, National Center for Biotechnology Information.[Link]
-
New Analytical Methods for Drugs Analysis A Comparative Study. University of Baghdad Digital Repository.[Link]
-
Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. Journal of Food and Drug Analysis.[Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is Cefathiamidine used for? [synapse.patsnap.com]
- 5. [Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandam mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. scribd.com [scribd.com]
- 9. Frontiers | Study on Isomeric Impurities in Cefotiam Hydrochloride [frontiersin.org]
- 10. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study on Isomeric Impurities in Cefotiam Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
enzymatic synthesis of 7-Bromoacetylaminocephalosporanic acid
Application Note & Protocol
Topic: High-Efficiency Enzymatic Synthesis of 7-Bromoacetylaminocephalosporanic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromoacetylaminocephalosporanic acid is a pivotal intermediate in the synthesis of advanced cephalosporin antibiotics, such as cefathiamidine. Traditional chemical acylation methods for its production often involve harsh conditions, hazardous reagents, and complex purification steps. This application note presents a robust and environmentally benign methodology for the synthesis of 7-Bromoacetylaminocephalosporanic acid via kinetically controlled enzymatic N-acylation. The process leverages the high specificity and efficiency of an immobilized Penicillin Acylase (PA) in a fully aqueous system. We provide a detailed, step-by-step protocol, optimized reaction parameters, an analytical method for reaction monitoring, and a workflow for biocatalyst recycling. This enzymatic approach offers a streamlined, sustainable, and high-yield alternative to conventional chemical routes, achieving product yields of approximately 85% under optimized conditions[1][2].
Introduction: The Case for Enzymatic Synthesis
Cephalosporins represent a cornerstone of antibacterial therapy[3]. The development of semi-synthetic derivatives requires versatile and efficient access to key molecular scaffolds. 7-Bromoacetylaminocephalosporanic acid serves as one such critical precursor. The conventional chemical synthesis pathways are often burdened by the need for protecting groups, extreme temperatures, and the use of toxic solvents and coupling agents, leading to significant environmental waste and cost[4][5].
Enzymatic synthesis has emerged as a powerful green alternative, offering reactions under mild, aqueous conditions with exceptional regio- and stereo-selectivity[1][2][6]. Penicillin G acylase (PGA), a well-established industrial enzyme used for producing β-lactam nuclei like 6-aminopenicillanic acid (6-APA) and 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), is also highly effective in catalyzing the reverse reaction—the N-acylation of these nuclei[4][7][8]. This application note details the first-reported enzymatic synthesis of N-bromoacetyl-7-aminocephalosporanic acid (7-BrAc-ACA), leveraging immobilized penicillin acylase to couple 7-aminocephalosporanic acid (7-ACA) with a bromoacetate ester[1][2]. This process not only simplifies production but also significantly enhances the sustainability of the overall antibiotic manufacturing workflow.
Principle of the Method: Kinetically Controlled N-Acylation
The synthesis is a kinetically controlled reaction catalyzed by penicillin acylase. In this mechanism, the enzyme first reacts with the acyl donor (methyl bromoacetate) to form a covalent acyl-enzyme intermediate[9]. This activated intermediate is then subjected to a nucleophilic attack by the primary amine group of 7-aminocephalosporanic acid (7-ACA). This synthesis pathway (S) competes with a parallel, non-productive hydrolysis (H) pathway, where water acts as the nucleophile, hydrolyzing the acyl-enzyme intermediate back to bromoacetic acid.
To favor synthesis over hydrolysis, the reaction is driven kinetically rather than thermodynamically. This is achieved by using an activated acyl donor (an ester) and optimizing parameters like substrate molar ratios and pH to maximize the synthesis-to-hydrolysis (S/H) ratio[1][2]. The use of an immobilized enzyme is critical for industrial application, as it facilitates easy separation from the reaction mixture and enables efficient reuse, drastically reducing catalyst cost[4].
Caption: Kinetically controlled synthesis of 7-BrAc-ACA.
Materials and Reagents
| Component | Specification | Recommended Supplier |
| Enzyme | Immobilized Penicillin G Acylase (e.g., PGA-750) | Sigma-Aldrich, Roche |
| Nucleophile | 7-Aminocephalosporanic acid (7-ACA) | >98% Purity, HPLC grade |
| Acyl Donor | Methyl bromoacetate | >99% Purity, HPLC grade |
| Buffer | Potassium phosphate, monobasic & dibasic | Analytical Grade |
| pH Adjustment | 1 M NaOH, 1 M HCl | Analytical Grade |
| HPLC Mobile Phase | Methanol, Water | HPLC Grade |
| HPLC Standards | 7-ACA, 7-Bromoacetylaminocephalosporanic acid | Analytical Standard |
Experimental Protocols
Optimized Reaction Conditions
Systematic optimization has identified the following parameters as optimal for maximizing the yield of 7-BrAc-ACA while maintaining a favorable S/H ratio[1][2]. Adherence to these conditions is critical for achieving the reported high efficiency.
| Parameter | Optimal Value | Rationale |
| Acyl Donor | Methyl bromoacetate | Provides a balance of high reactivity for enzyme acylation and a favorable S/H ratio compared to other esters[2]. |
| Molar Ratio (Acyl Donor:7-ACA) | 3:1 | A molar excess of the acyl donor drives the formation of the acyl-enzyme intermediate, pushing the kinetic equilibrium towards product synthesis[1][2]. |
| pH | 7.5 | Represents a compromise between the optimal pH for enzyme activity and the stability of the β-lactam ring of the cephalosporin nucleus, which is prone to hydrolysis at higher pH.[1][2] |
| Temperature | 20 °C | A lower temperature favors the synthesis reaction over hydrolysis, thereby increasing the S/H ratio and final product yield[1][2]. |
| 7-ACA Concentration | 50 mmol/L | Balances substrate availability with potential substrate/product inhibition and solubility constraints[1][2]. |
| Enzyme Dosage | 4 U/mL | Provides a sufficient catalytic rate to complete the reaction within a practical timeframe (approx. 2 hours) without excessive cost[1][2]. |
Step-by-Step Synthesis Protocol (10 mL Scale)
-
Buffer Preparation: Prepare 100 mL of a 100 mmol/L potassium phosphate buffer and adjust the pH to 7.5 at 20 °C.
-
Substrate Solubilization: In a 50 mL jacketed glass reactor connected to a temperature-controlled water bath set to 20 °C, add 10 mL of the pH 7.5 phosphate buffer.
-
Add 136.1 mg of 7-ACA (final concentration 50 mmol/L) and stir until completely dissolved.
-
Add 144 µL of methyl bromoacetate (molar mass 152.98 g/mol , density 1.616 g/mL; final concentration 150 mmol/L).
-
Reaction Initiation: Once the temperature of the mixture is stable at 20 °C, add 40 Units of immobilized penicillin acylase (e.g., if the enzyme activity is 750 U/g, add 53 mg of the biocatalyst).
-
Incubation: Maintain the suspension under constant gentle stirring (e.g., 200 rpm) at 20 °C for 2-3 hours.
-
Reaction Monitoring: At specified time intervals (e.g., 0, 15, 30, 60, 90, 120, 150 min), withdraw a 50 µL aliquot. Immediately quench the enzymatic reaction by diluting it 20-fold with the HPLC mobile phase and filter through a 0.22 µm syringe filter prior to analysis.
-
Reaction Termination & Enzyme Recovery: After ~2 hours (or when HPLC analysis shows the reaction has reached completion), stop the stirring and filter the entire reaction mixture (e.g., using a Büchner funnel with Whatman No. 1 paper) to recover the immobilized enzyme.
-
The filtrate contains the product, 7-Bromoacetylaminocephalosporanic acid, ready for downstream purification.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Accurate monitoring of the reaction components is essential for determining yield and reaction kinetics.
-
System: Standard HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., μ-Bondapack C18, 300 mm × 3.9 mm).
-
Mobile Phase: Isocratic mixture of methanol and 10 mM phosphate buffer (pH 7.0). The exact ratio should be optimized to achieve good separation (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Quantification: Calculate concentrations of 7-ACA and the product based on calibration curves generated from analytical standards.
Biocatalyst Reuse Protocol
The economic viability of the enzymatic process is greatly enhanced by the reusability of the biocatalyst.
-
Washing: After recovery from the reaction mixture by filtration, wash the immobilized enzyme beads thoroughly with 100 mM phosphate buffer (pH 7.5) to remove any adsorbed substrates and products. Perform 3-5 washes with a volume of 10 mL each.
-
Storage: Store the washed biocatalyst in the same phosphate buffer at 4 °C until the next use.
-
Reusability: The PGA-750 biocatalyst has demonstrated good operational stability, retaining approximately 90% of its initial activity after 7 cycles and over 60% after 11 cycles[1][2].
Caption: Overall workflow for enzymatic synthesis and catalyst recycling.
Expected Results & Troubleshooting
Under the optimized conditions described, a yield of approximately 85% for 7-Bromoacetylaminocephalosporanic acid can be expected within a 2-hour reaction timeframe. The initial synthesis/hydrolysis (S/H) ratio is typically around 1.5[1][2].
| Issue | Possible Cause | Suggested Solution |
| Low Product Yield | Incorrect pH: pH drift during the reaction. | Use a pH-stat/autotitrator or a stronger buffer concentration to maintain pH at 7.5. |
| Suboptimal Temperature: Temperature fluctuations. | Ensure the reactor is properly thermostated. Verify the temperature of the reaction mixture directly. | |
| Enzyme Deactivation: Poor storage or handling of the biocatalyst. | Always store the immobilized enzyme at 4 °C in buffer. Avoid freezing or drying the beads. | |
| Low S/H Ratio | High Temperature: Higher temperatures disproportionately favor hydrolysis. | Strictly maintain the reaction temperature at 20 °C or consider even lower temperatures (e.g., 15 °C), though this will extend the reaction time. |
| Slow Reaction Rate | Insufficient Enzyme Dosage: Low enzyme activity or insufficient amount. | Verify the activity of the enzyme batch. Increase the enzyme dosage if necessary, balancing rate against cost. |
| Poor Mixing: Inadequate suspension of the immobilized enzyme beads. | Ensure stirring speed is sufficient to keep all beads suspended without causing excessive shear that could damage the carrier. |
Conclusion
The using immobilized penicillin acylase is a highly efficient, selective, and sustainable process. It circumvents the major drawbacks of traditional chemical synthesis, offering a direct route to a key pharmaceutical intermediate in a fully aqueous medium under mild conditions. The high reusability of the immobilized biocatalyst further enhances its economic and environmental credentials, making it an attractive platform for industrial-scale production.
References
-
Xiao, Z., Li, C., Zheng, H., Wang, Y., & Zhao, G. (2016). Penicillin acylase-catalyzed synthesis of N-bromoacetyl-7-aminocephalosporanic acid, the key intermediate for the production of cefathiamidine. Biotechnology Letters, 39(2), 277-283. [Link]
-
Morís-Varas, F., et al. (2007). Enzymatic synthesis of cephalosporins. The immobilized acylase from Arthrobacter viscosus: a new useful biocatalyst. Applied Microbiology and Biotechnology, 77(3), 579-87. [Link]
-
Illanes, A., Wilson, L., & Altamirano, C. (2007). Synthesis of cephalexin with immobilized penicillin acylase at very high substrate concentrations in fully aqueous medium. Journal of Molecular Catalysis B: Enzymatic, 48(3-4), 97-104. [Link]
-
Marconi, W., Bartoli, F., Cecere, F., Galli, G., & Morisi, F. (1975). Synthesis of Penicillins and Cephalosporins by Penicillin Acylase Entrapped in Fibres. Agricultural and Biological Chemistry, 39(1), 277-279. [Link]
-
De Vroom, E. (1998). Penicillin Acylase in the Industrial Production of β-lactam Antibiotics. ACS Symposium Series, 684, 231-247. [Link]
-
Xiao, Z., Li, C., Zheng, H., Wang, Y., & Zhao, G. (2016). Penicillin acylase-catalyzed synthesis of N-bromoacetyl-7-aminocephalosporanic acid, the key intermediate for the production of cefathiamidine. PMC - NIH. [Link]
-
Wei, D., & Wang, Q. (2022). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Frontiers in Bioengineering and Biotechnology, 10, 924765. [Link]
-
Julasak, N., et al. (2018). Cephalosporin C Acylase from Microbes for One-step Enzymatic Transformation of Cephalosporin C to 7-Aminocephalosporanic Acid. Journal of Pure and Applied Microbiology, 12(2), 653-662. [Link]
- Bruggink, A., Roos, E. C., & de Vroom, E. (1998). Penicillin acylase in the industrial production of β-lactam antibiotics. Organic Process Research & Development, 2(2), 128-133.
- Van der Weyden, M. L., & Plou, F. J. (2006). Process for the synthesis of cefaclor.
-
Wang, L., et al. (2018). Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase as the biocatalyst. Bioprocess and Biosystems Engineering, 41(12), 1817-1825. [Link]
-
Velasco-Limos, M. Á., et al. (2022). A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. International Journal of Molecular Sciences, 23(15), 8493. [Link]
-
Barber, M. S., et al. (2004). Industrial Enzymatic Production of Cephalosporin-Based beta-Lactams. Biocatalysis in the Pharmaceutical and Biotechnology Industries. [Link]
-
Tucaliuc, A., et al. (2019). 7-AMINOCEPHALOSPORANIC ACID – PRODUCTION AND SEPARATION. Bulletin of the Polytechnic Institute of Iasi, Chemistry and Chemical Engineering Section, 65(1), 87-98. [Link]
-
Wei, D., & Wang, Q. (2022). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Frontiers. [Link]
-
Knauseder, F. (1992). ENZYMATIC PRODUCTION OF 7-AMINO CEPHALOSPORANIC ACID. European Patent Office EP0465600B1. [Link]
-
Alkema, W. B., et al. (2003). Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics. The FEBS Journal, 270(16), 3443-3453. [Link]
-
Pollegioni, L., et al. (2008). Optimization of glutaryl-7-aminocephalosporanic acid acylase expression in E. coli. Protein Expression and Purification, 61(1), 63-68. [Link]
- Bianchi, D., et al. (1992). Enzymatic process for preparing 7-aminocephalosporanic acid and derivatives.
-
Scite.ai. Penicillinacylase. Scite.ai. [Link]
-
Kim, D. K., Byun, S. Y., & Kim, C. (1996). Enzymatic Conversion of Glutaryl 7-Aminocephalosporanic Acid to 7-Aminocephalosporanic Acid with an Immobilized Glutaryl 7-Aminocephalosporanic Acid Acylase. Journal of Fermentation and Bioengineering, 81(4), 336-338. [Link]
-
Kim, D. K., et al. (2001). Immobilization of GL-7-ACA Acylase for the Production of 7-ACA. Korean Journal of Chemical Engineering, 18(2), 224-229. [Link]
Sources
- 1. Penicillin acylase-catalyzed synthesis of N-bromoacetyl-7-aminocephalosporanic acid, the key intermediate for the production of cefathiamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Penicillin acylase-catalyzed synthesis of N-bromoacetyl-7-aminocephalosporanic acid, the key intermediate for the production of cefathiamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects [frontiersin.org]
- 8. scite.ai [scite.ai]
- 9. Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Forced Degradation Studies of Cefathiamidine
Abstract
This application note provides a detailed, authoritative guide for conducting forced degradation studies on Cefathiamidine, a first-generation cephalosporin antibiotic.[1] The protocols herein are designed to meet the stringent requirements outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) and Q1B.[2][3] We present a systematic approach to inducing and analyzing degradation under various stress conditions, including hydrolysis (acidic, basic, neutral), oxidation, photolysis, and thermal stress. The core of this guide is a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method developed to effectively separate the intact Cefathiamidine from its degradation products. This document serves as an essential resource for researchers, analytical scientists, and drug development professionals involved in stability testing, formulation development, and regulatory submissions.
Introduction: The Rationale for Stress Testing Cefathiamidine
Cefathiamidine is a cephalosporin antibiotic used to treat a variety of bacterial infections.[4] As with any active pharmaceutical ingredient (API), understanding its intrinsic stability is a critical component of the drug development process. Forced degradation, or stress testing, is the process of intentionally subjecting a drug substance to conditions more severe than accelerated stability testing to elicit the formation of degradation products.[5]
The objectives of performing a forced degradation study on Cefathiamidine are threefold:
-
To Elucidate Degradation Pathways: Identifying the likely degradation products helps in understanding the chemical behavior of the molecule under various environmental stresses.[6]
-
To Develop and Validate a Stability-Indicating Method: The primary goal is to develop an analytical method, typically HPLC, that can resolve the API from all potential degradation products, thus proving the method is "stability-indicating."[5] This is a non-negotiable requirement for regulatory submissions.
-
To Inform Formulation and Packaging Development: Knowledge of how Cefathiamidine degrades (e.g., sensitivity to light or pH) directly informs the development of a stable dosage form and the selection of appropriate packaging.[7]
This guide adheres to the principles of the ICH guidelines, which recommend targeting a degradation level of 5-20% to ensure that the degradation is significant enough for analysis without being so excessive that it leads to secondary, irrelevant degradation pathways.[2][8]
Experimental Workflow and Design
A successful forced degradation study requires a systematic approach, from stress sample generation to analytical method validation. The overall workflow is depicted below.
Caption: Overall workflow for Cefathiamidine forced degradation studies.
Materials, Reagents, and Instrumentation
Reagents and Materials
-
Cefathiamidine Reference Standard (Purity > 99%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Hydrochloric Acid (HCl), AR Grade
-
Sodium Hydroxide (NaOH), AR Grade
-
Hydrogen Peroxide (H₂O₂), 30% solution, AR Grade
-
Potassium Dihydrogen Phosphate (KH₂PO₄), AR Grade
-
Ortho-phosphoric Acid, AR Grade
Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
pH Meter: Calibrated with standard buffers.
-
Photostability Chamber: Compliant with ICH Q1B guidelines, capable of providing controlled light exposure (e.g., 1.2 million lux hours and 200 watt hours/m²).[3]
-
Forced-Air Oven: For thermal stress studies.
-
Analytical Balance: 5-decimal place.
-
Volumetric Glassware: Class A.
Detailed Protocols for Forced Degradation
Initial Preparation: Prepare a stock solution of Cefathiamidine at a concentration of 1 mg/mL in a suitable solvent (e.g., a mix of water and methanol). This concentration is recommended for degradation studies.[8] For each condition, a control sample (unstressed stock solution stored at 2-8°C) and a blank (stressor solution without API) must be prepared and analyzed alongside the stressed samples.
Acid Hydrolysis
-
Rationale: To assess susceptibility to degradation in an acidic environment, which can be encountered in the stomach or in acidic pharmaceutical formulations.
-
Protocol:
-
To 1 mL of the Cefathiamidine stock solution (1 mg/mL), add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 2 hours. Note: Milder conditions (e.g., room temperature) or stronger acid may be required if degradation is too slow or too fast. The goal is to achieve 5-20% degradation.[2]
-
After incubation, cool the solution to room temperature.
-
Carefully neutralize the sample with an equivalent volume and molarity of NaOH (e.g., 1 mL of 0.1 M NaOH).
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
Base Hydrolysis
-
Rationale: To evaluate stability in alkaline conditions. The β-lactam ring, a core feature of cephalosporins, is known to be highly susceptible to base-catalyzed hydrolysis.[9]
-
Protocol:
-
To 1 mL of the Cefathiamidine stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 1 hour, monitoring periodically. Base hydrolysis is often rapid for cephalosporins, so elevated temperatures may not be necessary.
-
Neutralize the sample with an equivalent of HCl (e.g., 1 mL of 0.1 M HCl).
-
Dilute with the mobile phase to the target analytical concentration.
-
Oxidative Degradation
-
Rationale: To test the drug's susceptibility to oxidation, which can occur via atmospheric oxygen or interaction with oxidative excipients.
-
Protocol:
-
To 1 mL of the Cefathiamidine stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 6 hours.
-
Dilute with the mobile phase to the target analytical concentration for injection. Note: It is not necessary to quench the H₂O₂ as it is typically transparent to UV detection and elutes with the solvent front.
-
Thermal Degradation
-
Rationale: To assess the impact of high temperature on the drug substance in the solid state and in solution, simulating conditions during manufacturing or improper storage.[8]
-
Protocol (Solid State):
-
Place a thin layer of Cefathiamidine powder in a petri dish.
-
Expose it to 80°C in a forced-air oven for 24 hours.
-
After exposure, prepare a solution from the stressed powder at the target analytical concentration.
-
-
Protocol (Solution State):
-
Incubate the Cefathiamidine stock solution (1 mg/mL) at 80°C for 24 hours.
-
Cool and dilute to the target analytical concentration.
-
Photolytic Degradation
-
Rationale: To determine if the drug is light-sensitive, which is a critical factor for packaging decisions. ICH Q1B provides specific guidance on photostability testing.[3]
-
Protocol:
-
Expose the Cefathiamidine stock solution and solid API to a light source conforming to ICH Q1B guidelines.
-
The total exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.[3]
-
Simultaneously, keep a control sample wrapped in aluminum foil (dark control) under the same temperature conditions to differentiate between thermal and photolytic degradation.
-
After exposure, prepare/dilute the samples to the target analytical concentration.
-
Stability-Indicating HPLC Method
A successful forced degradation study hinges on a validated, stability-indicating analytical method. The following method has been developed for the analysis of Cefathiamidine and its degradation products.
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.5 with ortho-phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 17 | |
| 20 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD) at 272 nm. Spectra recorded from 200-400 nm for peak purity analysis. |
Results and Discussion
The application of the stress conditions described above is expected to yield varying degrees of degradation for Cefathiamidine. The stability-indicating HPLC method should effectively separate the parent peak from all degradant peaks.
Summary of Degradation
The following table summarizes the anticipated results from the forced degradation studies. The percentage degradation is calculated based on the reduction in the peak area of the parent Cefathiamidine peak relative to the unstressed control sample.
| Stress Condition | Reagent / Condition | Observation | % Degradation (Illustrative) |
| Control | Stored at 2-8°C | No significant degradation | < 1% |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 2 hrs | Significant degradation, multiple degradant peaks | ~15% |
| Base Hydrolysis | 0.1 M NaOH, RT, 1 hr | Rapid and extensive degradation | ~18% |
| Neutral Hydrolysis | Water, 80°C, 24 hrs | Moderate degradation | ~8% |
| Oxidative | 3% H₂O₂, RT, 6 hrs | Minor degradation | ~5% |
| Thermal (Solid) | 80°C, 24 hrs | Minor degradation | ~4% |
| Photolytic (Solution) | ICH Q1B conditions | Moderate degradation | ~12% |
Degradation Pathway Insights
Analysis of Cefathiamidine under accelerated storage conditions has shown that hydrolysis is a primary degradation pathway, leading to the formation of products such as desacetylcefathiamidine and cefathiamidine lactone .[10][11] These are formed through hydrolysis of the acetyl group at the C-3 position and intramolecular cyclization involving the carboxyl group and the β-lactam ring, respectively.
Caption: Potential degradation pathways of Cefathiamidine.
The chromatograms from the DAD should be evaluated for peak purity to ensure that the parent peak is spectrally homogenous in all stressed samples, confirming the method's specificity. For definitive identification of the degradation products, fractions should be collected and analyzed by mass spectrometry (LC-MS).[10]
Conclusion
This application note details a comprehensive and systematic approach for conducting forced degradation studies on Cefathiamidine in accordance with ICH guidelines. The provided protocols for stress testing and the stability-indicating HPLC method enable the reliable separation and quantification of Cefathiamidine in the presence of its degradation products. This methodology is crucial for establishing the intrinsic stability profile of the drug, supporting the development of robust formulations, and fulfilling regulatory requirements for stability testing.
References
-
Ma, S., & Wu, Y. (2007). Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandem mass spectrometry. Se Pu, 25(4), 549-551. (Available at: [Link])
-
Veza, A. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Spectrometry. (Available at: [Link])
-
Jain, R., & Sharma, P. (2016). Forced Degradation Studies. MedCrave online. (Available at: [Link])
-
Sinha, A. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. (Available at: [Link])
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. (Available at: [Link])
-
International Journal of Creative Research Thoughts (IJCRT). (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. (Available at: [Link])
-
PubChem. Cefathiamidine. (Available at: [Link])
-
ResearchGate. (2007). Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandem mass spectrometry. (Available at: [Link])
-
PharmaCompass. Cefathiamidine. (Available at: [Link])
-
PubChem. Cefathiamidine Impurity 1. (Available at: [Link])
-
Australasian Society of Clinical Immunology and Allergy (ASCIA). (2022). ASCIA Consensus Statement for Assessment of Suspected Allergy to Cephalosporin Antibiotics. (Available at: [Link])
-
Trubiano, J. A., et al. (2020). Testing Strategies and Predictors for Evaluating Immediate and Delayed Reactions to Cephalosporins. The Journal of Allergy and Clinical Immunology: In Practice, 8(7), 2356-2365.e3. (Available at: [Link])
-
International Journal of Novel Research and Development (IJNRD). (2024). VALIDATED ANALYTICAL APPROACHES FOR THE DETERMINATION OF CEFTAZIDIME IN BULK AND FORMULATED PRODUCTS. (Available at: [Link])
-
de Oliveira, G. G., et al. (2012). Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. Journal of Analytical & Pharmaceutical Research. (Available at: [Link])
-
Al-Salman, H. N. K., et al. (2018). Quantitative Analysis of Cephradine using the Modern High-performance Liquid Chromatographic Method. Asian Journal of Pharmaceutics, 12(3). (Available at: [Link])
-
Gros, M., et al. (2019). Screening for Antibiotics and Their Degradation Products in Surface and Wastewaters of the POCTEFA Territory by Solid-Phase Extraction-UPLC-Electrospray MS/MS. Molecules, 24(11), 2049. (Available at: [Link])
-
El-Gindy, A., et al. (2024). A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. Scientific Reports, 14(1), 25. (Available at: [Link])
-
Al-Salman, H. N. K., et al. (2018). Quantitative analysis of Cephardine using the modern HPLC method. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 1-7. (Available at: [Link])
-
American Academy of Allergy, Asthma & Immunology. (2021). Evaluating immediate reactions to cephalosporins. (Available at: [Link])
-
ResearchGate. (2018). Quantitative Analysis of Cephradine using the Modern High-performance Liquid Chromatographic Method. (Available at: [Link])
-
Servais, H., & Tulkens, P. M. (2001). Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients. Antimicrobial Agents and Chemotherapy, 45(9), 2643–2647. (Available at: [Link])
-
ResearchGate. (2001). Degradation pathways of ceftazidime as determined by HPLC-mass... (Available at: [Link])
-
Pawelczyk, E., & Knitter, B. (1988). The mechanism of ceftazidime degradation in aqueous solutions. Acta Poloniae Pharmaceutica, 45(3), 205-210. (Available at: [Link])
-
SciSpace. (2012). Stability study and degradation kinetics of ceftazidime in pharmaceutical preparations. (Available at: [Link])
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ijcrt.org [ijcrt.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandam mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Cefathiamidine Impurity 1 in Pharmaceutical Drug Substances Using High-Performance Liquid Chromatography (HPLC)
An Application Note for the Pharmaceutical Quality Control of Cefathiamidine Using a Certified Impurity Standard
Abstract
This application note provides a comprehensive guide and a detailed protocol for the identification and quantification of Cefathiamidine Impurity 1 in Cefathiamidine active pharmaceutical ingredients (APIs). The control of impurities is a critical aspect of pharmaceutical quality assurance, directly impacting the safety and efficacy of the final drug product[1][2]. This document outlines a robust High-Performance Liquid Chromatography (HPLC) method, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A which provides guidance on the qualification and control of impurities in new drug substances[3][4]. The use of a well-characterized this compound reference standard is central to the methodology, ensuring accuracy, precision, and regulatory compliance[5][6]. This guide is intended for researchers, quality control analysts, and drug development professionals involved in the quality assessment of Cefathiamidine.
Introduction: The Imperative of Impurity Profiling
In pharmaceutical manufacturing, an impurity is defined as any component present in the drug substance that is not the desired chemical entity[4][7]. These substances can originate from starting materials, by-products of synthesis, degradation products, or reagents[3]. The presence of impurities, even in trace amounts, can significantly compromise the safety, efficacy, and stability of a drug product[2][8]. Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) enforce stringent guidelines, largely harmonized through the ICH, to control impurity levels[8][9].
Impurity profiling—the identification, quantification, and characterization of impurities—is a cornerstone of modern pharmaceutical quality control[2]. This process relies heavily on the use of high-purity, well-characterized impurity reference standards[1][5]. These standards are essential for:
-
Method Development and Validation: They serve as reference materials to develop and validate analytical methods capable of detecting and quantifying specific impurities[5][6].
-
Quality Control: Used in routine testing to assess the level of impurities in API batches and ensure they fall within acceptable limits[6].
-
Stability Testing: Help monitor the formation of degradation products over time, which is crucial for determining a drug's shelf life and storage conditions[1][6].
Cefathiamidine is a cephalosporin antibiotic. Like other β-lactam antibiotics, its synthesis and storage can lead to the formation of various related substances and degradation products[10]. This compound, chemically known as (6R,7R)-3-(acetoxymethyl)-7-(2-bromoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a potential process-related impurity or degradation product that must be monitored[11][12][13].
Principle of the Method: Reversed-Phase HPLC
The protocol described herein utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique is widely adopted for the analysis of cephalosporins and their impurities due to its high resolving power and sensitivity[10][14].
The fundamental principle involves the separation of components in a mixture based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. In this method, Cefathiamidine and its impurities are injected into the HPLC system. By employing a gradient elution—where the composition of the mobile phase is changed over time—we can effectively control the retention and separation of compounds with varying polarities. This compound, having a distinct polarity compared to the parent API, will elute at a different retention time, allowing for its accurate quantification against a certified reference standard.
Experimental Protocol
Materials and Reagents
-
Reference Standards:
-
Solvents and Chemicals:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Dihydrogen Phosphate (Analytical Grade)
-
Phosphoric Acid (Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
-
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector (e.g., Agilent 1290 Infinity LC system)[15].
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Solution Preparation
Causality Note: Precise and accurate preparation of solutions is fundamental to the reliability of the entire analysis. All volumetric glassware must be Class A.
-
Mobile Phase A (Aqueous Buffer):
-
Accurately weigh and dissolve 2.3 g of ammonium dihydrogen phosphate in 1000 mL of deionized water.
-
Adjust the pH to 3.9 with 10% (v/v) phosphoric acid[16].
-
Filter through a 0.45 µm membrane filter and degas before use.
-
-
Mobile Phase B:
-
Acetonitrile (100%).
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Acetonitrile in a 80:20 (v/v) ratio.
-
-
This compound Stock Solution (Standard - S1):
-
Accurately weigh approximately 10 mg of this compound Certified Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent to obtain a concentration of approximately 100 µg/mL. This is the stock solution.
-
-
Working Standard Solution (Standard - S2):
-
Pipette 1.0 mL of the Stock Solution (S1) into a 100 mL volumetric flask.
-
Dilute to volume with Diluent to obtain a final concentration of approximately 1.0 µg/mL. This concentration typically corresponds to a 0.1% impurity level relative to the test sample concentration.
-
-
Test Solution (Sample):
-
Accurately weigh approximately 100 mg of Cefathiamidine API into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent to obtain a final concentration of approximately 1000 µg/mL (1.0 mg/mL).
-
Filter an aliquot through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions
The following table summarizes the HPLC parameters. The gradient elution is designed to provide optimal separation between the main Cefathiamidine peak and potential impurities, including Impurity 1.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Alltima C18)[16] |
| Mobile Phase A | Ammonium Dihydrogen Phosphate Buffer (pH 3.9) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 255 nm[16] |
| Injection Volume | 20 µL |
| Run Time | 40 minutes |
System Suitability and Method Validation
System Suitability Testing (SST)
Causality Note: SST is performed before any sample analysis to ensure the chromatographic system is performing adequately. This is a self-validating step required by regulations to guarantee the reliability of the obtained results.
Inject the Working Standard Solution (S2) in six replicates. The system is deemed suitable for analysis if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 for the this compound peak |
| Theoretical Plates (N) | ≥ 2000 for the this compound peak |
| Relative Standard Deviation (RSD) | ≤ 5.0% for the peak area of six replicate injections |
Method Validation Principles
This analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose[17][18]. The key validation parameters for an impurity quantification method are:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by spiking the Cefathiamidine API with known amounts of Impurity 1 and other potential impurities to show that the peaks are well-resolved and free from interference[18][19].
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For impurities, the LOQ should be at or below the reporting threshold (typically 0.05% as per ICH Q3A)[9].
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations, ranging from the LOQ to 120% of the specification limit (e.g., 0.15%), should be prepared from the Impurity 1 stock solution[19][20]. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The closeness of the test results to the true value. It is determined by spiking the API sample with known amounts of Impurity 1 at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit) and calculating the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Analyzed by performing at least six measurements of the same sample[18].
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision[17].
Analysis Workflow and Calculation
The following diagram illustrates the logical workflow for employing this compound in a typical quality control setting.
Caption: Workflow for QC analysis using this compound.
Procedure
-
Perform the System Suitability Test. If the criteria are met, proceed.
-
Inject the diluent as a blank to ensure no interfering peaks are present at the retention time of this compound.
-
Inject the Working Standard Solution (S2).
-
Inject the Test Solution (Sample). Repeat the injection if required.
Calculation
The percentage of this compound in the Cefathiamidine API sample is calculated using the external standard formula:
% Impurity 1 = (AreaImp / AreaStd) × (ConcStd / ConcSample) × 100
Where:
-
AreaImp = Peak area of Impurity 1 in the Test Solution chromatogram.
-
AreaStd = Average peak area of Impurity 1 in the Working Standard Solution (S2) chromatogram.
-
ConcStd = Concentration of this compound in the Working Standard Solution (S2) in mg/mL.
-
ConcSample = Concentration of Cefathiamidine API in the Test Solution in mg/mL.
Conclusion
This application note details a reliable and robust RP-HPLC method for the quantitative determination of this compound in Cefathiamidine drug substance. The protocol's integrity is anchored in the principles of method validation as prescribed by ICH guidelines and the correct use of a certified impurity reference standard. Adherence to this methodology ensures that Cefathiamidine API batches meet the stringent quality and safety requirements for pharmaceutical use, ultimately safeguarding patient health[1][8].
References
- Pharmaffiliates. (2025). The Role of Impurity Standards in Pharmaceutical Quality Control.
- PharmiWeb.com. (2025). The Importance of Impurity Standards in Pharmaceutical Development.
- Alfa Chemistry. Impurity Standards.
- PubChem - NIH. This compound.
- Analysis of polymer impurities in Cefathiamidine for Injection. (2013). Chin Pharm.
- AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
- ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- Chemicea. Impurity Standards Suppliers, Impurity Standards Manufacturers.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2023). International Journal of Pharmaceutical Investigation.
- Simoes, R. Role and Importance of Impurity Profiling in Pharmaceutical Quality Assurance.
- USP. <1225> VALIDATION OF COMPENDIAL METHODS.
- Scribd. ICH Guidelines & Impurity Detection Methods.
- YouTube. (2025). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products.
- Protheragen. This compound.
- Analytical method validation: A brief review.
- Clearsynth. This compound | CAS No. 26973-80-8.
- Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review.
- Validation of Impurity Methods, Part II. (2014).
- US Pharmacopeia (USP). <233> ELEMENTAL IMPURITIES—PROCEDURES.
- PubChem - NIH. Cefathiamidine impurity.
- Veeprho. This compound | CAS 26973-80-8.
- Li, Y., et al. (2022). Method Improving for Isolation and Characterization of Allergy-Inducing Polymer Impurities in Cefotaxime Sodium Medicines Available From Pharmaceutical Industry. Frontiers in Chemistry.
- [Determination of ceftazidime and impurities using high performance liquid chromatography]. (n.d.).
- Tian, F., et al. (2021). Study on Isomeric Impurities in Cefotiam Hydrochloride. Frontiers in Chemistry.
- Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. longdom.org [longdom.org]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. jpionline.org [jpionline.org]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. Impurity Standards Suppliers, Impurity Standards Manufacturers, Impurities Suppliers in India, Impurities Standards Manufacturer, Pharmaceuticals impurity Standards [chemicea.com]
- 7. scribd.com [scribd.com]
- 8. pharmiweb.com [pharmiweb.com]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. Method Improving for Isolation and Characterization of Allergy-Inducing Polymer Impurities in Cefotaxime Sodium Medicines Available From Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C12H13BrN2O6S | CID 12962225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. clearsynth.com [clearsynth.com]
- 13. veeprho.com [veeprho.com]
- 14. Frontiers | Study on Isomeric Impurities in Cefotiam Hydrochloride [frontiersin.org]
- 15. agilent.com [agilent.com]
- 16. [Determination of ceftazidime and impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijrrjournal.com [ijrrjournal.com]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. uspbpep.com [uspbpep.com]
- 20. wjarr.com [wjarr.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Resolution for Cefathiamidine Impurities
Welcome to the technical support center for the analysis of Cefathiamidine and its impurities via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind method optimization to achieve robust and reliable separation of Cefathiamidine from its process-related and degradation impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Common Issues in Cefathiamidine Impurity Analysis
Question 1: I am seeing poor resolution between the main Cefathiamidine peak and a closely eluting impurity. What are the primary chromatographic parameters I should adjust?
Answer:
Achieving baseline separation (a resolution value, Rs, of ≥ 1.5) between an active pharmaceutical ingredient (API) and its impurities is a common challenge, especially with structurally similar compounds.[1] The resolution is governed by three key factors: column efficiency (N), selectivity (α), and retention factor (k'). A systematic approach to optimizing these factors is crucial.
Initial Steps for Improving Resolution:
-
Mobile Phase pH Adjustment: Cefathiamidine and its impurities, like other cephalosporins, are ionizable compounds.[2][3] Altering the pH of the aqueous portion of your mobile phase can significantly impact the retention and selectivity by changing the ionization state of the analytes.[4][5] For acidic compounds, a lower pH (e.g., pH 2.5-3.5) will suppress ionization, leading to increased retention on a reversed-phase column. Experiment with small, incremental changes in pH (e.g., ± 0.2 units) to observe the effect on selectivity.
-
Organic Modifier Percentage: The strength of the organic solvent (typically acetonitrile or methanol) in the mobile phase directly influences the retention time.[4]
-
To increase resolution between early eluting peaks: Decrease the percentage of the organic modifier. This will increase the retention factor (k') and provide more time for the analytes to interact with the stationary phase, often improving separation. .
-
For complex samples with multiple impurities: A gradient elution is often necessary. A shallower gradient (a slower increase in the organic modifier over time) can significantly enhance the resolution of closely eluting peaks.[4]
-
-
Choice of Organic Modifier: While acetonitrile is common, substituting it with methanol can alter the selectivity (α) due to different solvent properties (viscosity, polarity, and dipole moment). Methanol is a protic solvent and can engage in different intermolecular interactions with the analytes compared to the aprotic acetonitrile, sometimes resolving co-eluting peaks.
Question 2: My Cefathiamidine peak is tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing is a common issue in HPLC that can compromise peak integration and, consequently, the accuracy of quantification. The primary causes of peak tailing for a compound like Cefathiamidine are typically related to secondary interactions with the stationary phase or issues with the mobile phase.
Troubleshooting Peak Tailing:
-
Silanol Interactions: The silica backbone of C18 columns has residual silanol groups (-Si-OH) that can be acidic. If the mobile phase pH is not sufficiently low, these silanols can become deprotonated (-Si-O-) and interact electrostatically with basic functional groups on the Cefathiamidine molecule, causing tailing.
-
Solution 1: Lower Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.0) with an appropriate buffer (like phosphate or formate) will keep the silanol groups protonated, minimizing these secondary interactions.[4]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are specifically designed to reduce tailing with basic compounds.
-
-
Mobile Phase Buffer Issues:
-
Inadequate Buffering Capacity: Ensure your buffer concentration is sufficient (typically 20-50 mM) to control the mobile phase pH effectively, especially if your sample is dissolved in a diluent with a different pH.
-
Analyte-Buffer Mismatch: The pKa of your buffer should be close to the desired mobile phase pH for optimal buffering capacity.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the sample concentration to see if the peak shape improves.
Question 3: We performed a forced degradation study on Cefathiamidine. What are the expected degradation products, and how can I ensure my HPLC method is stability-indicating?
Answer:
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of your analytical method.[6][7][8] For Cefathiamidine, key degradation pathways include hydrolysis.
Known Degradation Products:
Studies have identified two major degradation products of Cefathiamidine under accelerated storage conditions:
Ensuring a Stability-Indicating Method:
A stability-indicating method is one that can accurately quantify the API in the presence of its impurities, and degradation products.[7]
-
Stress Condition Analysis: Analyze samples of Cefathiamidine that have been subjected to various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[11][12]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. The peak purity analysis should confirm that the main Cefathiamidine peak is spectrally pure and not co-eluting with any degradation products.
-
Resolution of Degradants: Your HPLC method must demonstrate baseline resolution between the Cefathiamidine peak and all significant degradation product peaks. If you observe co-elution, the method must be further optimized using the strategies outlined in Question 1.
The following diagram illustrates a systematic workflow for developing a stability-indicating method.
Caption: Workflow for Stability-Indicating Method Development.
Experimental Protocols & Data
Starting HPLC Method for Cefathiamidine and Impurities
This protocol provides a robust starting point for your method development. Further optimization will likely be necessary based on your specific instrumentation and impurity profile.
Table 1: Initial HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard reversed-phase column suitable for many cephalosporins.[13][14] |
| Mobile Phase A | 0.04 M Phosphate Buffer, pH 6.0 | Phosphate buffers provide good pH control in this range, which is effective for separating various cephalosporins.[13][14] |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase HPLC. |
| Gradient | See Table 2 | A gradient is necessary to elute impurities with a wide range of polarities. |
| Flow Rate | 1.3 mL/min | A typical flow rate for a 4.6 mm ID column.[13][14] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 240 nm | Cephalosporins generally have a strong UV absorbance around this wavelength.[13][14] |
| Injection Volume | 10 µL | A standard injection volume to avoid column overload. |
| Sample Diluent | Mobile Phase A / Water (50:50) | Minimizes peak distortion due to solvent mismatch. |
Table 2: Example Gradient Elution Profile
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 93 | 7 |
| 15.0 | 70 | 30 |
| 20.0 | 50 | 50 |
| 22.0 | 93 | 7 |
| 25.0 | 93 | 7 |
Troubleshooting Logic Diagram
When encountering a separation issue, a logical approach can save significant time and resources. The following diagram outlines a decision-making process for troubleshooting poor resolution.
Caption: A Decision Tree for HPLC Resolution Optimization.
References
-
Hu, M., & Hu, C. (2006). [Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandem mass spectrometry]. Yao Xue Xue Bao, 41(10), 1015-9. [Link]
-
PubChem. (n.d.). Cefathiamidine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Cefathiamidine. National Center for Biotechnology Information. [Link]
-
Al-Shehri, M. M., et al. (2024). A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. Scientific Reports, 14(1), 5835. [Link]
-
PubChem. (n.d.). Cefathiamidine Impurity 1. National Center for Biotechnology Information. [Link]
-
PharmaCompass. (n.d.). Cefathiamidine. [Link]
-
PubChem. (n.d.). Cefathiamidine impurity. National Center for Biotechnology Information. [Link]
-
Lopes, R. P., et al. (2023). DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE DETERMINATION OF EIGHT CEPHALOSPORINS. Repositorio Institucional da Universidade de Lisboa. [Link]
-
Mastelf. (2024). How to Improve HPLC Resolution: Key Factors for Better Separation. [Link]
-
Al-Shehri, M. M., et al. (2024). A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. PubMed. [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. [Link]
-
Hu, M., & Hu, C. (2006). Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
McWhinney, B. C., et al. (2010). Analysis of 12 beta-lactam antibiotics in human plasma by HPLC with ultraviolet detection. Journal of Chromatography B, 878(22), 2039-2043. [Link]
-
International Journal of Creative Research Thoughts (IJCRT). (2023). Chromatography Method Development For Impurity Analysis And Degradation. [Link]
-
PharmaGuru. (2024). How To Improve Resolution In HPLC: 5 Simple Tips. [Link]
-
Pharmaceutical Outsourcing. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Wang, J., et al. (2011). [Determination of ceftazidime and impurities using high performance liquid chromatography]. Se Pu, 29(1), 35-9. [Link]
-
Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 63, 1-13. [Link]
-
Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Riezk, A., et al. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analytical Methods, 15(4), 456-464. [Link]
-
Vander Heyden, Y. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]
-
Zahar, J. R., et al. (2010). Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. Antimicrobial Agents and Chemotherapy, 54(9), 3676-3683. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38407-38414. [Link]
-
Samanidou, V., et al. (2019). Detection of β-Lactams and Chloramphenicol Residues in Raw Milk—Development and Application of an HPLC-DAD Method in Comparison with Microbial Inhibition Assays. Foods, 8(11), 548. [Link]
-
Kumar, P., et al. (2014). A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. Journal of Chromatographic Science, 52(1), 33-43. [Link]
-
Ramisetti, N. R., et al. (2012). Identification, Structural Elucidation and Validation of HPLC Method for the Determination of New Impurities in Ceftazidime Drug Substance. Trade Science Inc. [Link]
-
International Journal of Novel Research and Development (IJNRD). (2023). VALIDATED ANALYTICAL APPROACHES FOR THE DETERMINATION OF CEFTAZIDIME IN BULK AND FORMULATED PRODUCTS. [Link]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mastelf.com [mastelf.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. [Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandam mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. biomedres.us [biomedres.us]
- 13. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of Cefathiamidine Impurity 1 in solution
Welcome to the technical support center for Cefathiamidine and its related impurities. This guide is designed for researchers, scientists, and drug development professionals who are working with Cefathiamidine and need to ensure the stability of its impurities, specifically Impurity 1, in solution. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you maintain sample integrity throughout your analytical workflow.
Understanding Cefathiamidine and Its Degradation
Cefathiamidine is a cephalosporin antibiotic. Like all β-lactam antibiotics, its chemical structure is susceptible to degradation, primarily through the hydrolysis of the β-lactam ring.[1][2][3][4] This degradation can be accelerated by various environmental factors, leading to the loss of the active compound and the formation of impurities.
Cefathiamidine Impurity 1 is a known degradation product.[5][6] Its presence and concentration are critical quality attributes that must be monitored to ensure the safety and efficacy of the final drug product. Uncontrolled degradation of this impurity in your experimental solutions can lead to inaccurate quantification, flawed stability predictions, and compromised results. The primary degradation products of Cefathiamidine under accelerated storage conditions are its hydrolytic products, specifically desacetylcefathiamidine and cefathiamidine lactone.[6][7]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and analysis of this compound in solution.
FAQ 1: My analytical results show a decreasing concentration of Impurity 1 over a short period in my prepared solution. What is the likely cause?
This is a classic sign of in-solution instability. The most common culprits for the degradation of cephalosporins and their impurities are pH, temperature, and light.[8][9]
-
pH: The β-lactam ring is highly susceptible to hydrolysis under both acidic and alkaline conditions.[10][11] For many cephalosporins, maximum stability is found in a slightly acidic to neutral pH range, typically between pH 4 and 6.[8][11] If your solvent or buffer is outside this optimal range, you will likely observe rapid degradation.
-
Temperature: Increased temperature accelerates chemical reactions, including hydrolysis.[8][12] Storing solutions at room temperature or higher can lead to significant degradation, even within hours.[12][13]
-
Light: Photodegradation can also be a factor for some cephalosporins.[14] Exposure to direct sunlight or even intense laboratory lighting can contribute to the breakdown of the molecule.
FAQ 2: I am preparing Impurity 1 standards for HPLC analysis. Which solvent should I use?
The choice of solvent is critical. While solubility is the primary consideration, the solvent's pH and potential for reactivity must also be taken into account.
-
Recommended Solvents: For initial stock solutions, high-purity water (Type I, ultra-pure) is often a good starting point.[15] Acetonitrile and methanol are also commonly used, particularly for diluting stock solutions to working concentrations for reverse-phase HPLC.[16]
-
Use of Buffers: To maintain a stable pH, it is highly recommended to use a buffer system, especially for aqueous solutions that will be stored for any length of time or used in an extended HPLC sequence. Phosphate or acetate buffers in the pH 4-6 range are commonly employed.[11][15] For example, a 50 mM phosphate buffer at pH 5.0 has been successfully used as a mobile phase component for cephalosporin analysis.[17]
-
Solvents to Avoid: Avoid using highly acidic or basic solutions for reconstitution unless specifically required for a forced degradation study.
FAQ 3: What are the optimal storage conditions for a stock solution of this compound?
To ensure the long-term stability of your Impurity 1 stock solution, adhere to the following storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Significantly slows the rate of hydrolytic degradation.[12][18] |
| -20°C (Frozen) for long-term storage | For storage beyond a few days, freezing the solution can further preserve its integrity.[18] | |
| Light | Protect from light (use amber vials or wrap in foil) | Prevents potential photodegradation.[14] |
| Container | Use tightly sealed glass or polypropylene vials | Prevents solvent evaporation and contamination.[18] |
Note: When using frozen solutions, allow them to thaw completely and come to room temperature before use. Avoid repeated freeze-thaw cycles.
FAQ 4: I see new, unidentified peaks appearing in my chromatogram as the Impurity 1 peak area decreases. What are these?
These are likely secondary degradants. The initial degradation of Impurity 1 can lead to the formation of other, often more polar, compounds. This is a key reason why stability-indicating analytical methods are crucial. A robust HPLC method should be able to separate the main analyte from all potential degradation products.[19] If you need to identify these new peaks, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for structural elucidation.[7][20]
Experimental Protocols and Workflows
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
This protocol describes the preparation of a 1 mg/mL stock solution suitable for use as a reference standard.
Materials:
-
This compound reference standard
-
HPLC-grade water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 0.1 M, pH 5.6)[15]
-
Class A volumetric flasks
-
Calibrated analytical balance
-
Sonicator
Procedure:
-
Prepare the Buffer: Prepare a 0.1 M ammonium acetate buffer and adjust the pH to 5.6 using acetic acid.[15]
-
Weighing: Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolution: Add a small amount of acetonitrile (e.g., 1-2 mL) to wet the powder, then add approximately 5 mL of the prepared buffer.
-
Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution.[21]
-
Dilution: Allow the solution to return to room temperature, then dilute to the 10 mL mark with the buffer. Mix thoroughly.
-
Storage: Immediately transfer the solution to an amber glass vial and store at 2-8°C.
Workflow: Investigating Degradation in an Experimental Sample
This workflow provides a systematic approach to troubleshooting the degradation of this compound.
Caption: Troubleshooting workflow for Impurity 1 degradation.
Protocol 2: Performing a Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[19][22][23] The goal is to achieve 5-20% degradation of the substance.[23]
Stress Conditions (as per ICH Q1A(R2) guidelines): [23][24]
-
Acid Hydrolysis:
-
Prepare a solution of Impurity 1 (e.g., 1 mg/mL).
-
Add an equal volume of 0.1 M HCl.
-
Incubate at room temperature or slightly elevated (e.g., 60°C) and monitor at various time points (e.g., 1, 2, 4, 8 hours).[22]
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Prepare a solution of Impurity 1.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature and monitor over several hours.
-
-
Thermal Degradation:
-
Store a solution of Impurity 1 in a thermostatically controlled oven (e.g., 70°C).[25]
-
Analyze samples at various time points (e.g., 24, 48, 72 hours).
-
-
Photolytic Degradation:
-
Expose a solution of Impurity 1 to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (1.2 million lux hours and 200 watt-hours/m²).[22][25]
-
Simultaneously, keep a control sample wrapped in aluminum foil under the same temperature conditions.
-
Analyze both samples after the exposure period.
-
By following these guidelines and protocols, you can effectively prevent, troubleshoot, and understand the degradation of this compound, ensuring the accuracy and integrity of your research.
References
-
ResearchGate. (n.d.). Possible mechanism of β‐lactam ring hydrolysis by subclass B1... Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the hydrolysis of β-lactam antibiotics through metallo-β-lacta- mases. Retrieved from [Link]
-
CNKI. (n.d.). Analysis of polymer impurities in Cefathiamidine for Injection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC. Retrieved from [Link]
-
MDPI. (n.d.). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Retrieved from [Link]
-
ACS Publications. (1998). Neutral and Alkaline Hydrolyses of Model β-Lactam Antibiotics. An ab Initio Study of Water Catalysis. Journal of the American Chemical Society. Retrieved from [Link]
-
Systematic Reviews in Pharmacy. (n.d.). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Retrieved from [Link]
-
Vegesna, R. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, May 9). Stability and Compatibility Aspects of Drugs: The Case of Selected Cephalosporins - PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, February 28). Method Improving for Isolation and Characterization of Allergy-Inducing Polymer Impurities in Cefotaxime Sodium Medicines Available From Pharmaceutical Industry - PMC - NIH. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
PubMed. (n.d.). Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. Retrieved from [Link]
-
IISTE. (n.d.). Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. Retrieved from [Link]
-
PubMed. (n.d.). Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
SlideShare. (n.d.). Factors affecting stability of drugs. Retrieved from [Link]
-
PubMed. (n.d.). Stability of three cephalosporin antibiotics in AutoDose Infusion System bags. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandam mass spectrometry. Retrieved from [Link]
-
Repositório da Universidade de Lisboa. (2024, September 7). DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE DETERMINATION OF EIGHT CEPHALOSPORINS. Retrieved from [Link]
-
PubMed. (n.d.). [Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandam mass spectrometry]. Retrieved from [Link]
-
LCGC International. (n.d.). Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. Retrieved from [Link]
-
BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation pathway for (a) Impurity-I and (b) Impurity-II. Retrieved from [Link]
-
PubMed. (n.d.). Stability of ceftazidime in normal saline solution after exposure to light. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. Retrieved from [Link]
-
PubMed. (n.d.). Stability of ceftazidime in plastic syringes and glass vials under various storage conditions. Retrieved from [Link]
-
ScienceDirect. (n.d.). Forced degradation and impurity profiling. Retrieved from [Link]
-
Repositório da Universidade de Lisboa. (n.d.). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Retrieved from [Link]
-
PubMed. (n.d.). Stability of Ceftazidime Sodium and Teicoplanin Sodium in a Peritoneal Dialysis Solution. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. [Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandam mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Factors affecting stability of drugs | PPTX [slideshare.net]
- 9. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 10. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of three cephalosporin antibiotics in AutoDose Infusion System bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of ceftazidime sodium and teicoplanin sodium in a peritoneal dialysis solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of ceftazidime in normal saline solution after exposure to light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sysrevpharm.org [sysrevpharm.org]
- 16. iiste.org [iiste.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Stability of ceftazidime in plastic syringes and glass vials under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biopharminternational.com [biopharminternational.com]
- 21. Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. biopharmaspec.com [biopharmaspec.com]
- 25. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
common interferences in Cefathiamidine impurity analysis
Welcome to the Technical Support Center for Cefathiamidine Analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Cefathiamidine impurity analysis. As Senior Application Scientists, we have compiled this resource to provide not only procedural steps but also the underlying scientific principles to empower you to effectively troubleshoot and resolve common interferences.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the analysis of Cefathiamidine and its impurities.
Q1: What is Cefathiamidine and why is impurity analysis critical?
Cefathiamidine is a first-generation cephalosporin antibiotic used to treat a variety of bacterial infections.[1] Impurity profiling is a critical aspect of drug development and quality control, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). Impurities, which can arise from manufacturing processes or degradation, may impact the safety and efficacy of the final drug product.[2] Therefore, robust analytical methods are required to detect and quantify these impurities accurately.[3]
Q2: What are the common impurities associated with Cefathiamidine?
Impurities in Cefathiamidine can be broadly categorized as:
-
Process-Related Impurities: Intermediates or by-products from the chemical synthesis route.
-
Degradation Products: Formed when Cefathiamidine is exposed to stress conditions such as hydrolysis, oxidation, or light. Common degradation products identified in studies include Desacetylcefathiamidine and Cefathiamidine Lactone.[4][5][6]
A summary of key known impurities is provided below.
| Impurity Name | PubChem CID | Potential Source |
| Cefathiamidine Impurity 1 | 12962225 | Synthesis-Related |
| Cefathiamidine Impurity 4 | 145709504 | Synthesis-Related |
| Desacetyl Cefathiamidine | Not available | Degradation (Hydrolysis)[4] |
| Cefathiamidine Lactone | 905712-22-3 | Degradation (Hydrolysis)[4][6] |
Q3: What is a "stability-indicating method" and why is it necessary for impurity analysis?
A stability-indicating method is an analytical procedure that can accurately quantify the drug substance without interference from its degradation products, impurities, or excipients.[7] Its development is essential to understand how the drug's quality changes over time under various environmental factors.[7] Forced degradation studies are intentionally conducted to produce these degradation products and validate that the analytical method can separate and detect them, proving its specificity.[8][9]
Troubleshooting Guide: Common Interferences in HPLC Analysis
This guide provides a systematic approach to identifying and resolving common issues encountered during the HPLC analysis of Cefathiamidine impurities.
Problem 1: Ghost Peaks Appearing in the Chromatogram
Description: You observe peaks in your chromatogram that are not present in your sample or standard injections. These often appear at consistent retention times across multiple runs, including blanks.
Causality: Ghost peaks are typically caused by contaminants in the HPLC system or carryover from previous injections. Contaminants can be introduced through the mobile phase or build up in the injector or column over time.[10]
Solutions & Troubleshooting Steps:
-
Isolate the Source:
-
Injector Carryover: Run a blank injection (injecting only mobile phase) immediately after a concentrated sample run. If the ghost peak appears, it's likely due to carryover from the injector needle or valve.
-
Mobile Phase Contamination: Prepare a fresh batch of mobile phase using high-purity, HPLC-grade solvents and salts. Filter all solvents before use.[11] If the peak disappears, the original mobile phase was the source.
-
System Contamination: If the above steps do not resolve the issue, contaminants may have accumulated on the guard column or the head of the analytical column.
-
-
Remediation Protocol:
-
Clean the Injector: Flush the injector port and needle with a strong solvent (one that is known to dissolve potential contaminants but is compatible with your system).[12]
-
Flush the Column: Disconnect the column from the detector and flush it with a strong solvent. For reversed-phase C18 columns, a gradient wash from a weak to a strong organic solvent (e.g., water to acetonitrile or methanol) is effective.[10]
-
Replace Consumables: If flushing is ineffective, replace the guard column. As a last resort, replace the analytical column.
-
Expert Insight: Cephalosporins can be sensitive and may degrade slightly in solution over time. Ensure your sample diluent is compatible and consider preparing samples fresh to rule out degradation in the vial as a source of unexpected peaks.
Problem 2: Poor Peak Resolution Between Cefathiamidine and an Impurity
Description: The peaks for Cefathiamidine and a nearby impurity are not baseline-separated, making accurate quantification difficult.
Causality: Peak resolution is a function of column efficiency, selectivity, and retention factor. Poor resolution is often due to a suboptimal mobile phase composition (especially pH), a degraded column, or an inappropriate flow rate. For ionizable compounds like Cefathiamidine, mobile phase pH is a critical factor influencing selectivity.[11]
Solutions & Troubleshooting Steps:
-
Optimize Mobile Phase pH:
-
Cefathiamidine is an acidic molecule. Small adjustments to the mobile phase pH can alter the ionization state of the main peak and its impurities, thereby changing their retention times and improving separation.
-
Systematically adjust the pH of the aqueous buffer component by ±0.2 units and observe the effect on resolution.
-
-
Adjust Organic Modifier Concentration:
-
Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will increase retention times for all components, often providing more time for the column to separate them, thus improving resolution.
-
-
Evaluate the Column:
-
Column performance degrades over time. Check the column's theoretical plates and peak asymmetry using a standard. If they are out of specification, the column may need to be replaced.
-
Consider a column with a different stationary phase chemistry to alter selectivity if mobile phase optimization is insufficient.[13]
-
Workflow for Optimizing Resolution
Caption: A systematic workflow for troubleshooting poor peak resolution.
Problem 3: Peak Tailing for the Main Cefathiamidine Peak
Description: The Cefathiamidine peak is asymmetrical, with a pronounced "tail" extending from the back of the peak.
Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on the silica support. It can also be caused by column overload or a mismatch between the sample solvent and the mobile phase.[11]
Solutions & Troubleshooting Steps:
-
Check for Column Overload:
-
Dilute the sample by a factor of 10 and re-inject. If the peak shape improves, the original sample was overloading the column.
-
-
Modify the Mobile Phase:
-
Adjust pH: Ensure the mobile phase pH is appropriate to suppress the ionization of silanol groups (typically pH 2.5-4.0 for reversed-phase).
-
Add a Competing Base: For basic compounds, adding a small amount of a competing base like triethylamine (TEA) can reduce tailing. However, use this with caution as it can affect column lifetime and is not ideal for LC-MS.
-
-
Use a Different Column Type:
-
Modern columns often feature end-capping or are based on hybrid silica particles to minimize silanol interactions. If tailing persists, switching to a high-purity, end-capped column is a reliable solution.
-
-
Ensure Solvent Compatibility:
-
Whenever possible, dissolve the sample in the initial mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Experimental Protocols
Protocol 1: Forced Degradation Study for Method Specificity
Objective: To intentionally degrade Cefathiamidine under various stress conditions to generate potential degradation products and demonstrate the specificity of the HPLC method.[7][8]
Materials:
-
Cefathiamidine drug substance
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, calibrated oven, photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of Cefathiamidine (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Apply Stress Conditions:
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C in an oven for 24 hours. Then, dissolve to the stock concentration.
-
Photolytic Degradation: Expose the solid drug substance to light in a photostability chamber (as per ICH Q1B guidelines). Then, dissolve to the stock concentration.
-
-
Neutralization and Dilution:
-
After the specified time, cool the acid and base-stressed samples to room temperature and neutralize them (base with 0.1 M HCl; acid with 0.1 M NaOH).
-
Dilute all stressed samples with mobile phase to a final concentration suitable for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze an unstressed Cefathiamidine sample and all five stressed samples using your impurity analysis method.
-
Evaluate the chromatograms for new peaks (degradation products) and ensure they are well-resolved from the parent Cefathiamidine peak.
-
Forced Degradation Workflow Diagram
Caption: Workflow for conducting forced degradation studies.
References
- [Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandam mass spectrometry]. PubMed.
- Cefathiamidine | C19H28N4O6S2 | CID 15942748. PubChem.
- Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandam mass spectrometry.
- This compound | C12H13BrN2O6S | CID 12962225. PubChem.
- Cefathiamidine | Antibacterial Agent. MedchemExpress.com.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
- Cefathiamidine impurity | C10H11BrN2O5S | CID 145709504. PubChem.
- Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
- Troubleshooting in HPLC: A Review. IJSDR.
- Analytical method validation data for identified impurity.
- Forced Degradation Studies: Regulatory Considerations and Implement
- Valid
- Cef
- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Development of forced degradation and stability indicating studies of drugs—A review.
- 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. uspnf.com [uspnf.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. [Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandam mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. ijsdr.org [ijsdr.org]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Enhancing LC-MS Sensitivity for Cefathiamidine Impurity 1 Analysis
Welcome to the technical support center dedicated to addressing the challenges of analyzing Cefathiamidine Impurity 1 by LC-MS. This guide is designed for researchers, scientists, and drug development professionals who are seeking to improve the sensitivity and robustness of their analytical methods for this critical impurity. As a Senior Application Scientist, I will provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to analyze at low levels using conventional reversed-phase LC-MS methods?
A1: this compound is a polar compound. In traditional reversed-phase (RP) chromatography, which utilizes a nonpolar stationary phase (like C18), polar analytes have weak retention and elute very early, often with the solvent front.[1] This leads to several challenges:
-
Poor Retention: The impurity spends minimal time interacting with the column, resulting in broad, poorly resolved peaks.
-
Ion Suppression: Early eluting compounds often co-elute with other polar matrix components, which can compete for ionization in the mass spectrometer's source, leading to a suppressed analyte signal and reduced sensitivity.[1]
-
Suboptimal Ionization: Elution in a highly aqueous mobile phase, necessary for retaining polar compounds in RP, is detrimental to the electrospray ionization (ESI) process. High organic content in the mobile phase promotes more efficient desolvation and droplet formation, leading to enhanced MS sensitivity.[2]
Q2: What is the most effective chromatographic approach to improve the retention and sensitivity of this compound?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach.[1][2] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[2] In HILIC, a water-rich layer is adsorbed onto the stationary phase, and polar analytes partition into this layer, leading to their retention.[2] This technique offers significant advantages for polar compounds like this compound:
-
Enhanced Retention: It provides strong retention for polar compounds that are unretained in reversed-phase.[1]
-
Increased MS Sensitivity: Elution occurs in a high-organic mobile phase, which is ideal for efficient ESI, leading to a significant boost in signal intensity.[2]
-
Orthogonal Selectivity: HILIC provides a different separation mechanism compared to reversed-phase, which can be beneficial for resolving complex mixtures.
Q3: Are there alternatives to HILIC if we only have reversed-phase columns available?
A3: While HILIC is superior, you can try to optimize reversed-phase methods using ion-pairing agents. However, this approach has significant drawbacks. Ion-pairing agents, such as trifluoroacetic acid (TFA), can improve the retention of polar, ionizable compounds on RP columns. But, strong ion-pairing reagents like TFA are known to cause significant ion suppression in the MS source, which can counteract any gains in chromatographic retention. If you must use this approach, opt for volatile ion-pairing reagents that are more MS-friendly, such as formic acid, at the lowest effective concentration.
Troubleshooting Guide: A Modular Approach
This troubleshooting guide is structured to follow the analytical workflow, from sample preparation to mass spectrometric detection.
Module 1: Sample Preparation
The goal of sample preparation is to extract this compound from the sample matrix while removing interfering substances that can cause ion suppression.
Senior Application Scientist Insight: A clean sample is paramount for achieving high sensitivity. Matrix effects are a primary cause of poor sensitivity and variability in LC-MS analysis. Investing time in developing a robust sample preparation method will pay dividends in the quality of your data.
Recommended Technique: Solid-Phase Extraction (SPE)
SPE is a highly effective technique for cleaning up and concentrating analytes from complex matrices. For a polar compound like this compound, a polymeric reversed-phase sorbent is often a good starting point.
Experimental Protocol: Solid-Phase Extraction of this compound
-
Sorbent Selection: A hydrophilic-lipophilic balanced (HLB) polymeric sorbent is recommended as it provides good retention for a broad range of compounds, including polar analytes.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. This activates the sorbent and ensures reproducible interactions.
-
Loading: Dissolve the sample in a solvent that ensures the impurity is retained on the sorbent (e.g., a low organic content solvent). Load the sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove highly polar interferences that are not retained as strongly as the analyte of interest.
-
Elution: Elute this compound with a small volume of a strong solvent (e.g., methanol or acetonitrile). This step concentrates the analyte and ensures it is in a solvent suitable for injection into the HILIC system.
-
Evaporation and Reconstitution: Evaporate the elution solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial HILIC mobile phase (high organic content). This step is crucial for good peak shape in HILIC.
Module 2: Liquid Chromatography
As established, HILIC is the preferred chromatographic mode. The following section details the key parameters for optimization.
Experimental Protocol: HILIC Method Development for this compound
-
Column Selection:
-
Amide Phases: These are often a good first choice for general-purpose HILIC separations of polar neutral and ionizable compounds.
-
Bare Silica: Can provide strong retention for polar compounds, but may have longer equilibration times.
-
Start with a column of 2.1 mm internal diameter for good sensitivity with standard LC-MS systems.
-
-
Mobile Phase Optimization:
-
Organic Solvent: Acetonitrile is the most common organic solvent used in HILIC.
-
Aqueous Component: Use a volatile buffer to ensure compatibility with MS. Ammonium formate or ammonium acetate at a concentration of 10 mM are excellent choices.
-
pH: The pH of the aqueous component can significantly impact the retention and peak shape of ionizable compounds. Screen a pH range around the pKa of this compound.
-
Gradient Elution: Start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the aqueous component to elute the analyte. A typical gradient might be from 95% to 50% acetonitrile over 5-10 minutes.
-
Table 1: Recommended Starting Conditions for HILIC-MS Analysis of this compound
| Parameter | Recommended Setting | Rationale |
| Column | Amide-based HILIC, 100 x 2.1 mm, <3 µm | Good retention for polar compounds and high efficiency. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 | Volatile buffer, good for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile | Primary solvent for HILIC retention. |
| Gradient | 95% B to 50% B over 7 min | To elute polar compounds with good peak shape. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2-5 µL | Minimize peak distortion. |
Module 3: Mass Spectrometry
Proper optimization of the mass spectrometer is critical for maximizing sensitivity.
Senior Application Scientist Insight: Do not rely on "generic" MS settings. Each compound has unique ionization characteristics. A systematic optimization of the key ESI parameters for this compound is essential.
Experimental Protocol: ESI-MS Optimization for this compound
-
Infusion Analysis: Prepare a standard solution of this compound in the mobile phase composition at which it is expected to elute from the HILIC column. Infuse this solution directly into the mass spectrometer using a syringe pump.
-
Ionization Mode: Cefathiamidine and its related compounds typically ionize well in positive electrospray ionization (ESI+) mode, forming a protonated molecule [M+H]+.[3][4]
-
Key Parameter Optimization: While infusing the standard, systematically vary the following parameters to maximize the signal intensity of the [M+H]+ ion:
-
Capillary Voltage: Typically in the range of 3-5 kV for positive mode.[5]
-
Nebulizer Gas Pressure: Affects droplet size. A typical starting point is 30-50 psi.[5]
-
Drying Gas Flow and Temperature: These parameters aid in desolvation. Optimize for the specific flow rate and mobile phase composition.
-
Fragmentor/Cone Voltage: This voltage influences the transmission of ions into the mass analyzer and can induce in-source fragmentation. Optimize for maximum parent ion intensity.
-
MS/MS Method Development for Enhanced Selectivity and Sensitivity
For quantitative analysis, Multiple Reaction Monitoring (MRM) is the gold standard. This involves selecting a specific precursor ion (the [M+H]+ of this compound) and monitoring one or more of its characteristic fragment ions.
Proposed Fragmentation Pathway for this compound
Based on the known fragmentation patterns of cephalosporins, the primary fragmentation of this compound is expected to occur at the β-lactam ring.[6]
Experimental Protocol: MRM Transition Optimization
-
Product Ion Scan: Infuse the this compound standard and perform a product ion scan on the [M+H]+ precursor ion. This will reveal the major fragment ions.
-
Select Transitions: Choose 2-3 of the most intense and specific fragment ions for the MRM method.
-
Collision Energy Optimization: For each selected transition, perform a collision energy ramp to determine the optimal collision energy that produces the highest fragment ion intensity.
Table 2: Example MRM Parameter Table (Hypothetical Values)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | [Calculated M+H]+ | Fragment 1 | 50 | Optimized Value |
| This compound | [Calculated M+H]+ | Fragment 2 | 50 | Optimized Value |
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of your analytical method, it is crucial to perform a method validation according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7][8][9]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.[9]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. Typically, an LOD has a signal-to-noise ratio of 3:1, and an LOQ has a ratio of 10:1.
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing spiked samples at different concentration levels.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[7]
By systematically addressing each of these modules—Sample Preparation, Liquid Chromatography, and Mass Spectrometry—and validating the final method, you can develop a robust and sensitive LC-MS assay for the accurate quantification of this compound.
References
-
Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). Retrieved from [Link]
-
Hu, M., & Hu, C. (2006). [Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandam mass spectrometry]. Yao Xue Xue Bao, 41(10), 1015-1019. Retrieved from [Link]
-
AMS BIOPHARMA. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Pharmaceutical Guidelines. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
Hu, M., & Hu, C. (2006). Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandam mass spectrometry. ResearchGate. Retrieved from [Link]
-
Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. (2025). Wiley Online Library. Retrieved from [Link]
-
BioPharm International. (n.d.). Method Validation Guidelines. Retrieved from [Link]
-
Gaudin, K., et al. (2016). Multiresidue analysis of cephalosporin antibiotics in bovine milk based on molecularly imprinted polymer extraction followed by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1473, 107-115. Retrieved from [Link]
-
A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. (2025). Nature. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. (2019). LCGC International. Retrieved from [Link]
-
Review on Bioanalytical Methods for Determination of Cephalosporins by Using HPLC and LC-MS. (n.d.). IOSR Journal. Retrieved from [Link]
-
Optimization of ESI–MS parameters: temperature (A), nebulizer gas... (n.d.). ResearchGate. Retrieved from [Link]
-
LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. (n.d.). Shimadzu. Retrieved from [Link]
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). Ruthigen. Retrieved from [Link]
-
Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. (2015). PMC. Retrieved from [Link]
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025). MDPI. Retrieved from [Link]
-
Eco-friendly high-throughput screening of cephalosporins impurities: Utilizing 2D-carbon microfiber fractionation system combined with quadrupole time of flight high-resolution mass spectrometer. (2021). ScienceDirect. Retrieved from [Link]
-
10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Development and validation of an HILIC–MS/MS method by one-step precipitation for chloroquine in miniature pig plasma. (2016). Future Science. Retrieved from [Link]
-
Sample preparation in analysis of pharmaceuticals. (n.d.). ScienceDirect. Retrieved from [Link]
-
Hydrophilic Interaction Chromatography (HILIC) in the Analysis of Antibiotics. (2013). PubMed. Retrieved from [Link]
-
Hydrophilic interaction chromatography-electrospray mass spectrometry analysis of polar compounds for natural product drug discovery. (2003). PubMed. Retrieved from [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). PubMed. Retrieved from [Link]
-
LC-MS/MS Fragmentation pattern of (a) Impurity-I and (b) Impurity-II. (n.d.). ResearchGate. Retrieved from [Link]
-
Analytical Determination of Cephalosporin Antibiotics Using Coordination Polymer Based on Cobalt Terephthalate as a Sorbent. (2023). MDPI. Retrieved from [Link]
-
Residue analysis of 15 penicillins and cephalosporins in bovine muscle, kidney and milk by liquid chromatography–tandem mass spectrometry. (2004). ResearchGate. Retrieved from [Link]
-
Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (n.d.). Agilent. Retrieved from [Link]
-
LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.). CHIMIA. Retrieved from [Link]
-
Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. (n.d.). Polish Academy of Sciences. Retrieved from [Link]
Sources
- 1. Hydrophilic interaction chromatography (HILIC) in the analysis of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. [Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandam mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. ema.europa.eu [ema.europa.eu]
impact of mobile phase pH on Cefathiamidine impurity separation
A Senior Application Scientist's Guide to Mastering Mobile Phase pH
Welcome to the technical support center for Cefathiamidine impurity analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on the separation of Cefathiamidine and its related impurities using reverse-phase high-performance liquid chromatography (RP-HPLC). As a Senior Application Scientist, I will provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your separation methods, with a specific focus on the critical role of mobile phase pH.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during your experiments. The answers are designed to not only provide a solution but also to explain the underlying scientific principles.
Q1: Why are my Cefathiamidine and impurity peaks showing poor resolution, even after optimizing the organic solvent gradient?
A1: When you're facing a challenging separation of structurally similar compounds like Cefathiamidine and its impurities, adjusting the organic solvent gradient alone may not be sufficient. The key to unlocking selectivity often lies in manipulating the mobile phase pH.[1][2][3]
Cefathiamidine, like most cephalosporins, is an ionizable molecule, meaning it has functional groups that can gain or lose a proton (charge) depending on the pH of the surrounding environment (the mobile phase). Its impurities, which are often degradation products or synthesis-related compounds, will also have their own unique ionization characteristics.[4]
The retention of these compounds on a non-polar stationary phase (like a C18 column) is highly dependent on their polarity. The neutral, non-ionized form of a molecule is less polar and will be retained longer, while the charged, ionized form is more polar and will elute earlier.[1][5] By carefully adjusting the mobile phase pH, you can change the ionization state of your target analytes, which in turn alters their retention times and can dramatically improve selectivity and resolution.[3][6]
Q2: I'm observing significant peak tailing for my basic impurities. What is the likely cause and how can I fix it?
A2: Peak tailing for basic compounds is a classic issue in RP-HPLC and is often caused by secondary interactions with the silica backbone of the stationary phase.[1] At a mid-range pH (around 4-7), residual silanol groups on the silica surface can be deprotonated and carry a negative charge (Si-O⁻). If your basic impurities are protonated and positively charged at this pH, they can interact with these negative sites via ion-exchange, leading to tailing.
There are two primary ways to address this by manipulating the mobile phase pH:
-
Low pH (Ion Suppression): By lowering the mobile phase pH to around 2-3, you can suppress the ionization of the silanol groups, effectively neutralizing them.[7] At this low pH, your basic impurities will be fully protonated (positively charged), but the sites causing the secondary interactions on the stationary phase are no longer available. This often leads to sharper, more symmetrical peaks.
-
High pH (Analyte Neutralization): Alternatively, you can increase the mobile phase pH to a level that is 1.5 to 2 pH units above the pKa of your basic impurities. This will neutralize the basic compounds, making them less likely to interact with any residual charged silanols. However, be cautious as high pH can degrade traditional silica-based columns.[5] Ensure your column is rated for use at high pH.
Q3: My retention times are drifting from one run to the next. Could this be a pH issue?
A3: Yes, inconsistent mobile phase pH is a very common cause of retention time drift, especially for ionizable compounds like Cefathiamidine.[6][8] If the pH of your mobile phase is close to the pKa of one of your analytes, even a small change in pH (e.g., 0.1 pH unit) can cause a significant shift in the ratio of ionized to non-ionized forms, leading to a noticeable change in retention time.[2][3]
This is why it's crucial to use a buffer in your mobile phase. A buffer will resist changes in pH that can occur from exposure to atmospheric CO₂ or from the sample itself.[9][10] For robust and reproducible results, always choose a buffer with a pKa value within ±1 pH unit of your target mobile phase pH.[10][11]
Optimizing Mobile Phase pH for Cefathiamidine Impurity Separation: An Experimental Protocol
This protocol provides a systematic approach to selecting the optimal mobile phase pH for your Cefathiamidine impurity analysis.
Step 1: Understand Your Analytes (pKa Estimation)
While the exact pKa values for every Cefathiamidine impurity may not be readily available, we can make some educated estimations based on the typical structure of cephalosporins. Cefathiamidine and its related compounds will likely have at least one carboxylic acid group (pKa ~3-5) and potentially one or more basic functional groups.
| Functional Group | Estimated pKa Range | Behavior with Increasing pH |
| Carboxylic Acid | 3.0 - 5.0 | Becomes ionized (more polar), retention decreases |
| Amine Groups | 7.0 - 10.0 | Becomes neutral (less polar), retention increases |
Step 2: Buffer Selection and Preparation
Select a buffer system that is effective in the pH range you want to explore.[9][11]
| Target pH Range | Recommended Buffer | Notes |
| 2.5 - 4.5 | Phosphate or Formate | Phosphate is a common choice. Formate is volatile and good for LC-MS.[7] |
| 4.0 - 6.0 | Acetate | A good general-purpose buffer in this range.[7] |
| 6.0 - 8.0 | Phosphate | Provides good buffering capacity around neutral pH.[12][13] |
Buffer Preparation Protocol:
-
Choose your buffer based on the target pH.
-
Prepare a 10-25 mM aqueous solution of the buffer salt.[14] A concentration that is too low may not provide sufficient buffering capacity, while a concentration that is too high can lead to precipitation in the presence of organic solvent.[10]
-
Adjust the pH of the aqueous portion only before mixing with the organic modifier. Use a calibrated pH meter.
-
Filter the buffer solution through a 0.22 µm or 0.45 µm filter before use.
Step 3: Systematic pH Screening
-
Column: Use a robust C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Your prepared aqueous buffer at the desired pH.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Initial Gradient: A generic gradient (e.g., 5-95% B over 20 minutes) is a good starting point.
-
Screening Runs: Perform chromatographic runs at different pH values (e.g., pH 3.0, 4.5, 6.0, and 7.5).
-
Evaluation: For each pH, evaluate the chromatogram for:
-
Resolution (Rs): The separation between critical peak pairs.
-
Peak Shape: Look for tailing or fronting.
-
Selectivity (α): Changes in the elution order of peaks.
-
Step 4: Fine-Tuning and Optimization
Once you have identified a promising pH range from the screening, you can perform further experiments by making smaller pH adjustments (e.g., in 0.2 pH unit increments) within that range to achieve the optimal separation.
Visualizing the pH Optimization Workflow
Caption: Workflow for mobile phase pH optimization in RP-HPLC.
References
-
KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
Shimadzu. Preparing Buffer Solutions. [Link]
-
LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
-
Biotage. How does an acid pH affect reversed-phase chromatography separations?[Link]
-
Phenomenex. Role of Buffers in Liquid Chromatography. [Link]
-
Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development. [Link]
-
SCION Instruments. HPLC Buffer Mobile Phase Considerations | Guide. [Link]
-
PubChem - NIH. Cefathiamidine Impurity 1. [Link]
-
ResearchGate. Influence of pH on the separation of cephalosporins. [Link]
-
PubMed. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia (Ph. Eur.) 11th Edition. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. [Link]
-
Industry news. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
HPLC analysis of cephalosporins and study of different analytical parameters. [Link]
-
Pharmaffiliates. Cefathiamidine-impurities. [Link]
-
PubMed Central. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. [Link]
-
LCGC International. Method Development for Drug Impurity Profiling: Part 1. [Link]
-
AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia (Ph. Eur.). [Link]
-
PubMed Central. High-pressure liquid chromatographic method for analysis of cephalosporins. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Ph. Eur. Supplement 10.6: updated dosage form monographs and general chapters. [Link]
-
Scribd. EP. [Link]
-
PubMed Central. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Implementation of the European Pharmacopoeia Supplement 11.1 – Notification for CEP holders. [Link]
-
USP-NF ABSTRACT. Ceftazidime. [Link]
-
ResearchGate. Determination of ceftazidime and impurities using high performance liquid chromatography. [Link]
-
PubMed Central. Population pharmacokinetics and dosing optimization of cefathiamidine in children with hematologic infection. [Link]
-
uspbpep.com. USP Monographs: Ceftazidime. [Link]
-
ResearchGate. Pharmacokinetics of cefathiamidine obtained from different studies. [Link]
-
PRODUCT MONOGRAPH Pr CEFTAZIDIME FOR INJECTION, USP. [Link]
Sources
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. moravek.com [moravek.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. agilent.com [agilent.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 10. HPLC Buffer Mobile Phase Considerations | Guide [scioninstruments.com]
- 11. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an HPLC Method for Cefathiamidine Impurity 1 in Accordance with ICH Guidelines
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental pillar of patient safety. The International Council for Harmonisation (ICH) provides a globally recognized framework for the control of impurities in new drug substances and products.[1][2][3][4] This guide, designed for researchers, scientists, and drug development professionals, offers an in-depth, practical comparison and walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of a specified impurity, "Cefathiamidine Impurity 1," as mandated by ICH guidelines, particularly ICH Q2(R1).[5][6][7]
The objective is not just to present a protocol but to elucidate the scientific reasoning behind each validation parameter. We will explore a hypothetical yet representative HPLC method and compare its performance against the stringent acceptance criteria stipulated by the ICH. This guide is structured to be a self-validating system of logic, grounding every recommendation in authoritative sources and field-proven expertise.
The Analytical Challenge: Cefathiamidine and Its Impurity Profile
Cefathiamidine is a cephalosporin antibiotic. Like many complex synthetic molecules, its manufacturing process can give rise to impurities. "this compound," identified as (6R,7R)-3-(acetoxymethyl)-7-(2-bromoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a potential process-related impurity or degradation product that must be monitored and controlled.[8][9][10] The ICH Q3A(R2) guideline mandates that impurities present at levels greater than the identification threshold (typically 0.10% for a maximum daily dose of ≤ 2g/day) must be structurally identified, and those above the qualification threshold may require safety qualification data.[1][2][11] An accurate and precise analytical method is therefore indispensable.
The Tool for the Task: A Comparative Look at HPLC Methods
While various analytical techniques exist, reversed-phase HPLC with UV detection remains the gold standard for the analysis of non-volatile organic impurities in pharmaceuticals due to its high resolution, sensitivity, and robustness. For the purpose of this guide, we will establish a robust HPLC method and then proceed to validate it. A second, alternative method will be presented for comparative purposes.
| Parameter | Proposed Method for this compound | Alternative Method (Typical for Cephalosporins) |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | C8 or C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.05M Potassium Phosphate Monobasic, pH 3.5 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% B to 40% B over 20 minutes | Isocratic or a shallow gradient |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 25 °C |
| Detection | UV at 254 nm | UV at 270 nm |
| Injection Volume | 10 µL | 20 µL |
Rationale for the Proposed Method: The choice of a C18 column provides excellent hydrophobic retention for the moderately polar Cefathiamidine and its impurity. The phosphate buffer offers good buffering capacity in the acidic range, which is often beneficial for the stability of cephalosporins and for achieving sharp peak shapes. A gradient elution is selected to ensure adequate separation of the impurity from the main API peak and any other potential impurities, while also allowing for a timely elution of all components.
The Validation Gauntlet: A Step-by-Step Experimental Protocol as per ICH Q2(R1)
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[7][12][13] For an impurity quantification method, the key validation characteristics are specificity, linearity, range, accuracy, precision, limit of quantitation (LOQ), limit of detection (LOD), and robustness.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. jpionline.org [jpionline.org]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. This compound | C12H13BrN2O6S | CID 12962225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. clearsynth.com [clearsynth.com]
- 10. veeprho.com [veeprho.com]
- 11. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Analysis of Cefathiamidine Impurities: A UPLC-Based Approach for Enhanced Resolution and Throughput
Abstract
This guide presents a comprehensive comparative analysis of two Ultra-Performance Liquid Chromatography (UPLC) methods for the quantification of Cefathiamidine and its process-related impurities. Cefathiamidine, a first-generation cephalosporin antibiotic, requires stringent purity control to ensure its safety and efficacy.[1][2] The evolution from traditional High-Performance Liquid Chromatography (HPLC) to UPLC has marked a significant advancement in pharmaceutical analysis, offering dramatic improvements in speed, resolution, and sensitivity.[3][4][5][6] This document provides an in-depth examination of a conventional UPLC method (Method A), adapted from a legacy HPLC protocol, versus a modern, optimized UPLC method (Method B) employing advanced column chemistry. Through detailed protocols, comparative data, and expert interpretation, this guide demonstrates the clear superiority of the optimized method. It serves as an essential resource for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry, providing the technical basis for selecting and implementing robust, efficient, and regulatory-compliant analytical methods for antibiotic impurity profiling.
Introduction
The Significance of Cefathiamidine in Therapeutics
Cefathiamidine is a broad-spectrum, first-generation cephalosporin antibiotic used parenterally to treat a variety of bacterial infections, including those affecting the respiratory tract, liver, and urinary tract, as well as more severe conditions like sepsis and endocarditis.[1][2] Like all β-lactam antibiotics, its mechanism of action involves inhibiting bacterial cell wall synthesis, leading to cell lysis.[7] The chemical structure of Cefathiamidine, featuring a cephem nucleus with distinct side chains, dictates its antibacterial spectrum and pharmacokinetic properties.[7][8][9]
The Critical Role of Impurity Profiling in Drug Safety and Efficacy
The control of impurities in active pharmaceutical ingredients (APIs) is a mandate of global regulatory bodies and a cornerstone of pharmaceutical quality control. Impurities can arise from manufacturing processes, degradation of the drug substance, or storage.[7] In the case of β-lactam antibiotics like Cefathiamidine, impurities can include inactive related substances, degradation products (e.g., hydrolyzed lactone forms), and polymeric species that may not only reduce the drug's efficacy but could also be immunogenic or toxic.[10][11] Therefore, employing a highly sensitive and specific analytical method is not merely a procedural step but a critical measure to ensure patient safety. Authoritative guidelines, such as those from the International Council for Harmonisation (ICH), mandate the validation of analytical procedures to ensure they are fit for their intended purpose, which includes the accurate quantification of impurities.[12][13][14][15][16]
The Evolution from HPLC to UPLC: A Paradigm Shift in Separation Science
For decades, HPLC has been the workhorse of pharmaceutical analysis. However, the demand for higher throughput and better resolution of complex mixtures has driven the development of UPLC technology. UPLC systems utilize columns packed with sub-2 µm particles, which provide a dramatic increase in separation efficiency compared to the 3-5 µm particles used in traditional HPLC.[4][5] This fundamental difference allows for significantly faster analysis times, sharper peaks (leading to higher sensitivity), and superior resolution between closely eluting compounds, all while reducing solvent consumption.[3][6][17] This guide will demonstrate these advantages in the specific context of Cefathiamidine impurity analysis.
Experimental Design & Rationale
The objective of this study is to compare two distinct UPLC methods for the analysis of Cefathiamidine impurities, simulating a common scenario in a pharmaceutical quality control laboratory: upgrading from a legacy method to a modern, optimized one.
-
Method A (Conventional UPLC): This method represents a direct adaptation of a traditional HPLC method. It uses a standard C18 column, a common choice for reversed-phase chromatography, but one that may not be ideal for the polar nature of Cefathiamidine and some of its degradation products.
-
Method B (Optimized UPLC): This method is designed from the ground up to leverage the full potential of UPLC. It employs a column with advanced stationary phase chemistry specifically engineered for enhanced retention of polar compounds, coupled with a refined gradient profile.[18][19][20]
The performance of each method will be evaluated based on internationally recognized system suitability criteria as outlined in the United States Pharmacopeia (USP).[21][22][23][24]
System Suitability Testing (SST): A Self-Validating System
Before any sample analysis, the chromatographic system must be verified to be performing adequately. This is achieved through System Suitability Testing (SST). SST is an integral part of the analytical procedure and ensures that the equipment, electronics, and analytical operations constitute a system capable of producing reliable results.[21][24] For this comparison, the following SST parameters will be critical:
-
Resolution (Rs): The separation between the main Cefathiamidine peak and the closest eluting impurity. A value of ≥ 2.0 is typically required.[22]
-
Tailing Factor (Tf): Measures the symmetry of the analyte peak. A value of ≤ 2.0 is generally considered acceptable.[22]
-
Precision (RSD): The relative standard deviation of peak areas from replicate injections of a standard solution. The requirement is typically ≤ 2.0%.[22]
Detailed Experimental Protocols
Instrumentation and Reagents
-
UPLC System: A system capable of operating at pressures up to 15,000 psi (e.g., Waters ACQUITY UPLC H-Class).
-
Detector: Photodiode Array (PDA) Detector.
-
Reagents: Acetonitrile (LC-MS grade), Formic Acid (reagent grade), Ammonium Acetate (reagent grade), and ultrapure water.
-
Standards: Cefathiamidine reference standard and known impurity standards.
Sample and Standard Preparation
-
Standard Solution (20 µg/mL): Accurately weigh and dissolve Cefathiamidine reference standard in a 50:50 mixture of water and acetonitrile to obtain a concentration of 0.2 mg/mL. Dilute this solution 1:10 with the same solvent mixture to reach the final concentration.
-
Sample Solution (1 mg/mL): Accurately weigh and dissolve the Cefathiamidine API sample in a 50:50 mixture of water and acetonitrile to obtain the final concentration.
Chromatographic Conditions
| Parameter | Method A: Conventional UPLC | Method B: Optimized UPLC |
| Column | Standard C18, 2.1 x 100 mm, 1.8 µm | High-Strength Silica (HSS) T3, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 4.5 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 40% B over 15 minutes | 2% to 35% B over 7 minutes |
| Flow Rate | 0.4 mL/min | 0.5 mL/min |
| Column Temp. | 40 °C | 45 °C |
| Detection | PDA, 254 nm | PDA, 254 nm |
| Injection Vol. | 1.0 µL | 1.0 µL |
Rationale for Method B Choices:
-
Column: The HSS T3 column is specifically designed for enhanced retention of polar compounds under 100% aqueous conditions, making it ideal for Cefathiamidine and its potentially polar impurities.[19][25]
-
Mobile Phase: Using a buffered mobile phase (Ammonium Acetate) at a controlled pH of 4.5 provides more robust and reproducible chromatography by controlling the ionization state of acidic and basic analytes, leading to better peak shapes.
-
Gradient: The faster, more efficient gradient is possible due to the superior separating power of the HSS T3 column and the higher optimal flow rate for the smaller particle size.
Visualization of Experimental Workflow
The general workflow for comparing the two UPLC methods is outlined below.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. biomedres.us [biomedres.us]
- 7. veeprho.com [veeprho.com]
- 8. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cefathiamidine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Analysis of polymer impurities in Cefathiamidine for Injection [journal11.magtechjournal.com]
- 11. [Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandam mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 14. fda.gov [fda.gov]
- 15. ICH Official web site : ICH [ich.org]
- 16. database.ich.org [database.ich.org]
- 17. researchgate.net [researchgate.net]
- 18. welch-us.com [welch-us.com]
- 19. lcms.cz [lcms.cz]
- 20. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 21. usp.org [usp.org]
- 22. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 23. System Suitability for USP Chromatographic Methods - ECA Academy [gmp-compliance.org]
- 24. ftp.uspbpep.com [ftp.uspbpep.com]
- 25. waters.com [waters.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Cephalosporin Impurities
The Imperative for Rigorous Impurity Analysis in Cephalosporins
Cephalosporins, a cornerstone class of β-lactam antibiotics, are inherently susceptible to degradation. Their core β-lactam ring can be hydrolyzed under various conditions (acidic, alkaline, or enzymatic), leading to a loss of antibacterial activity and the formation of various degradation products.[1][2] Beyond degradation, impurities can also arise from the manufacturing process, including starting materials, by-products, and intermediates.[3]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate strict control over these impurities.[4] Even trace amounts can impact the safety and efficacy of the final drug product. Therefore, the analytical methods used to monitor these impurities must be not only accurate and reliable but also consistent across their entire lifecycle, from development to routine quality control (QC). This is where analytical method validation, and specifically cross-validation, becomes a critical scientific and regulatory necessity.
Situating Cross-Validation within the Analytical Method Lifecycle
Analytical method validation is the documented process that proves a method is suitable for its intended purpose.[5] The core validation characteristics are defined by ICH Q2(R2) and include accuracy, precision, specificity, linearity, range, and limits of detection and quantitation.[6][7]
Cross-validation, however, is a distinct process. It is the formal comparison of two or more analytical procedures to demonstrate their equivalence. It is not about validating a single method from scratch but ensuring that results are interchangeable between different methods or laboratory settings. According to regulatory guidance, cross-validation is essential in several key scenarios:
-
Method Transfer: When a validated method is transferred from a development lab (R&D) to a receiving lab (QC), or to a contract research organization (CRO).[5][8][9] The goal is to ensure the receiving lab can perform the method with equivalent precision and accuracy.[9]
-
Method Comparison: When a new, perhaps more efficient method (e.g., UPLC) is intended to replace an existing, validated legacy method (e.g., HPLC).
-
Pharmacopoeial Method Comparison: When comparing an in-house developed method against a standard pharmacopoeial method.
-
Multi-site Studies: When data from different laboratories, potentially using slightly different equipment, need to be compared or pooled, such as in global clinical trials.[10]
The fundamental objective is to provide documented evidence that the methods produce comparable results within pre-defined acceptance criteria.[11]
Choosing the Right Tool: A Comparison of Core Analytical Techniques
The choice of analytical technology is the first critical decision. For cephalosporin impurity profiling, High-Performance Liquid Chromatography (HPLC) and its successor, Ultra-High-Performance Liquid Chromatography (UPLC), remain the industry workhorses, while Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for identification and characterization.[3]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the gold standard for routine QC. Its robustness, reliability, and cost-effectiveness are unmatched for quantifying known impurities. Modern HPLC systems provide excellent precision and linearity for assay and impurity quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): When unknown peaks appear during stability studies or forced degradation, LC-MS is the definitive tool.[3] It provides molecular weight and fragmentation data, enabling the structural elucidation of new impurities.[12] This is critical for understanding degradation pathways and ensuring that no potentially toxic impurity goes unidentified.[1][2]
The following workflow diagram illustrates the conceptual differences in applying these techniques for impurity analysis.
Comparative Performance Data
The following table summarizes typical performance characteristics for modern HPLC/UPLC and LC-MS methods used in cephalosporin analysis, based on published data.
| Performance Characteristic | HPLC / UPLC-UV | LC-MS / MS/MS | Rationale & Causality |
| Primary Use Case | Routine QC, release testing, stability studies (known impurities) | Impurity identification, forced degradation, metabolomics | UV detection is robust for quantification; MS is required for structural information.[13][12] |
| Specificity | Good to Excellent (Chromatographic Separation) | Superior (Separation + Mass-to-Charge Ratio) | MS adds a second dimension of specificity (m/z), resolving co-eluting peaks that are invisible to UV detectors.[3] |
| Limit of Quantitation (LOQ) | Typically 0.05 - 0.5 µg/mL | Typically 0.01 - 0.1 µg/mL | MS detectors are often inherently more sensitive than UV detectors, allowing for the quantification of trace-level impurities.[14][15] |
| Linearity (r²) | > 0.999 | > 0.995 | Both techniques demonstrate excellent linearity, a prerequisite for accurate quantification.[14] |
| Precision (RSD%) | < 2.0% | < 5.0% | HPLC-UV systems are highly optimized for quantitative reproducibility. MS systems can have slightly higher variability due to ion source fluctuations. |
| Robustness | High | Moderate to High | HPLC-UV methods are generally less complex and more resilient to minor variations in mobile phase or temperature. |
Data synthesized from literature values, such as those found in systematic reviews and validation studies.[14][16]
Experimental Protocol: A Step-by-Step Guide to Cross-Validation
This protocol outlines a robust approach for cross-validating an impurity method between two laboratories (a transferring lab, Lab A, and a receiving lab, Lab B).
Part 1: Protocol Design and Acceptance Criteria
Before any samples are analyzed, a formal cross-validation protocol must be established and approved by all parties. This is a non-negotiable step for regulatory compliance.[8][17]
-
Objective: Clearly state the purpose (e.g., "To demonstrate the equivalence of the Cefazolin Impurity HPLC method transferred from R&D to the QC laboratory").
-
Scope: Define the methods, instruments, and samples to be used.
-
Samples: Select a minimum of 3-5 representative batches of the cephalosporin drug substance or product. These should ideally span a range of impurity levels. Include a sample that has been subjected to forced degradation to ensure the method's stability-indicating properties are also transferred.
-
Analysts: At least two different analysts in the receiving laboratory (Lab B) should perform the analysis to assess intermediate precision.
-
Performance Characteristics: Specify the parameters to be compared. For impurity methods, these are typically:
-
Accuracy: Often assessed via spike recovery at different levels (e.g., 50%, 100%, 150% of the specification limit).
-
Precision: Assessed at both the repeatability (same analyst, same day) and intermediate precision (different analysts, different days) levels.
-
Specificity: Comparison of chromatograms from stressed samples to ensure no new peaks or peak swaps occur.
-
Quantitation Limits (LOQ/LOD): Verify that Lab B can achieve the same or better sensitivity as Lab A.
-
-
Acceptance Criteria: This is the most critical part of the protocol. The criteria must be pre-defined and scientifically justified. They should not be based on statistical significance alone (i.e., p > 0.05) but on demonstrating practical equivalence.
Parameter Acceptance Criteria Example Accuracy Mean recovery for spiked samples in Lab B is between 90.0% and 110.0%. The difference in mean recovery between Lab A and Lab B is ≤ 10.0%. Precision (Repeatability) RSD for 6 replicate injections in Lab B is ≤ 5.0%. Intermediate Precision Overall RSD across analysts and days in Lab B is ≤ 10.0%. The F-test shows no significant difference in variance between Lab A and Lab B. Comparison of Means The 90% confidence interval for the ratio of the means (Lab B / Lab A) for each impurity should fall within [0.80, 1.25].[10][18]
Part 2: Experimental Execution
-
Pre-Transfer Activities: The transferring lab (Lab A) provides Lab B with the validated method, validation reports, reference standards, and any critical reagents or column information. A teleconference or in-person training is highly recommended to discuss any nuances of the method.
-
Analysis at Lab A: Lab A analyzes the chosen set of samples to generate the reference data for comparison.
-
Analysis at Lab B: Analysts at Lab B independently perform the full analysis on the same set of samples according to the protocol. It is crucial that they follow the transferred method precisely. Any deviations must be documented and justified.
-
Data Compilation: All raw data, chromatograms, and calculated results from both labs are compiled into a single dataset for statistical evaluation.
Part 3: Statistical Analysis and Interpretation
The goal of the statistical analysis is to formally assess the pre-defined acceptance criteria.
-
Precision Comparison: Use an F-test to compare the variances of the results from the two labs. This checks if one lab is significantly more or less precise than the other.
-
Accuracy Comparison: Use a two-sample t-test (or equivalence test) to compare the mean results for each impurity. The key here is not just to show a lack of a statistically significant difference, but to demonstrate that any difference is practically meaningless.
-
Equivalence Testing: This is the most powerful approach. Instead of testing if the means are different, you test if they are equivalent enough. This involves calculating a confidence interval for the difference or ratio of the means and checking if that interval is entirely within the pre-defined equivalence margin (e.g., ±20%).[18]
Troubleshooting and Final Reporting
If the acceptance criteria are not met, a formal investigation is required. Common causes for failure include:
-
Ambiguities in the method description: Steps that were implicit knowledge in Lab A were not clearly documented for Lab B.
-
Differences in equipment: Subtle differences in HPLC system delay volume or detector settings can cause shifts in retention time and integration.[9]
-
Analyst training: The analysts in the receiving lab may require more hands-on training.[9]
-
Reagent or standard instability: Cephalosporins and their impurities can be unstable, and differences in sample preparation time or conditions can lead to discrepancies.[4][19]
The final cross-validation report should summarize the protocol, present all data and statistical analyses, and conclude whether the method is considered successfully transferred/equivalent.[17] If discrepancies were found and resolved, the investigation and corrective actions must be documented. This report becomes a key part of the drug's regulatory submission file.
References
-
Title: Statistical tools and approaches to validate analytical methods: methodology and practical examples Source: SciSpace by Typeset URL: [Link]
-
Title: Getting Analytical Method Validation, Verification & Transfer Right Source: ComplianceOnline URL: [Link]
-
Title: Comparison of several methods used for the determination of cephalosporins. Analysis of cephalexin in pharmaceutical samples Source: PubMed URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Challenges in the analytical method development and validation for an unstable active pharmaceutical ingredient Source: PubMed URL: [Link]
-
Title: Electrochemistry of Intact Versus Degraded Cephalosporin Antibiotics Facilitated by LC-MS Analysis Source: PubMed URL: [Link]
-
Title: Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient Source: American Pharmaceutical Review URL: [Link]
-
Title: Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation Source: Compliance4alllearning.com URL: [Link]
-
Title: Electrochemistry of Intact Versus Degraded Cephalosporin Antibiotics Facilitated by LC–MS Analysis | Request PDF Source: ResearchGate URL: [Link]
-
Title: Analytical Method Validation and Transfer According to the New FDA Guidance Source: Research and Markets URL: [Link]
-
Title: Electrochemistry of Intact Versus Degraded Cephalosporin Antibiotics Facilitated by LC–MS Analysis Source: ACS Publications URL: [Link]
-
Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL: [Link]
-
Title: Challenges in the analytical method development and validation for an unstable active pharmaceutical ingredient. Source: Semantic Scholar URL: [Link]
-
Title: Transfer of Analytical Methods and Procedures FDA Requirements and Strategies Source: YouTube URL: [Link]
-
Title: Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations Source: Science and Education Publishing URL: [Link]
-
Title: Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Statistical tools and approaches to validate analytical methods: methodology and practical examples Source: EDP Sciences URL: [Link]
-
Title: HPLC analysis of cephalosporins and study of different analytical parameters Source: ResearchGate URL: [Link]
-
Title: A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Source: Systematic Reviews in Pharmacy URL: [Link]
-
Title: (PDF) Recent analytical methods for cephalosporins in biological fluids Source: ResearchGate URL: [Link]
-
Title: The Hidden Risks in Analytical Method Validation Source: Pharmuni URL: [Link]
-
Title: Challenges of Analytical Validation for ATMPs Source: American Pharmaceutical Review URL: [Link]
-
Title: Determination of cephalosporin antibiotic residues in milk using liquid chromatography – tandem mass spectrometry (LC – MS/MS) Source: Scientific Papers: Animal Science and Biotechnologies URL: [Link]
-
Title: Experimental and statistical approaches in method cross-validation to support pharmacokinetic decisions | Request PDF Source: ResearchGate URL: [Link]
-
Title: Determination of Cephalosporins by UHPLC-DAD Using Molecularly Imprinted Polymers Source: Journal of Chromatographic Science | Oxford Academic URL: [Link]
-
Title: Experimental and statistical approaches in method cross-validation to support pharmacokinetic decisions Source: PubMed URL: [Link]
-
Title: Recent bioanalytical methods for quantification of third-generation cephalosporins using HPLC and LC-MS(/MS) and their applications in pharmacokinetic studies | Request PDF Source: ResearchGate URL: [Link]
-
Title: Impurity profiling and HPLC methods for drug quality compliance Source: AMSbiopharma URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ANALYTICAL PROCEDURE DEVELOPMENT Q14 Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH guideline Q14 on analytical procedure development Source: European Medicines Agency (EMA) URL: [Link]
Sources
- 1. Electrochemistry of Intact Versus Degraded Cephalosporin Antibiotics Facilitated by LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]
- 6. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. Transfer of Analytical Methods | FDA Requirements - Compliance4All [compliance4alllearning.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sysrevpharm.org [sysrevpharm.org]
- 15. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
- 18. Experimental and statistical approaches in method cross-validation to support pharmacokinetic decisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Challenges in the analytical method development and validation for an unstable active pharmaceutical ingredient. | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Determining the Limit of Detection and Quantification for Cefathiamidine Impurity 1
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the precise and accurate measurement of impurities is paramount to ensuring the safety and efficacy of drug substances. This technical guide offers an in-depth exploration of the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Cefathiamidine Impurity 1, a critical parameter in the analytical validation of this cephalosporin antibiotic. This document moves beyond a simple recitation of protocols to provide a rationale-driven approach, grounded in scientific principles and regulatory expectations, to empower researchers in developing and validating robust analytical methods.
The Significance of LOD and LOQ in Impurity Profiling
The International Council for Harmonisation (ICH) guidelines form the bedrock of analytical method validation, ensuring a harmonized approach to quality standards across the pharmaceutical industry.[1][2] Within this framework, the Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics of an analytical procedure.[3][4]
-
Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. It answers the question: "Is the impurity present?"
-
Limit of Quantification (LOQ): This is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. It addresses the critical question: "What is the exact amount of the impurity?"
For an impurity like this compound, a process-related impurity or a potential degradant, establishing a sensitive and reliable LOQ is not merely a regulatory checkbox; it is a crucial aspect of quality control that directly impacts patient safety.
Understanding Cefathiamidine and Its Impurity 1
Cefathiamidine is a cephalosporin antibiotic. The control of its impurities is essential to minimize potential risks and ensure product consistency. This compound, identified as (6R,7R)-3-(acetoxymethyl)-7-(2-bromoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a key related substance that must be monitored.[5]
| Compound | Chemical Structure |
| This compound | O=C(C(N12)=C(COC(C)=O)CS[C@]2([H])C1=O)O[5] |
Comparative Overview of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) with UV detection is the most prevalent and robust technique for the quantification of impurities in cephalosporin antibiotics due to its high precision, reproducibility, and ability to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products.[6] While other techniques exist, HPLC offers a pragmatic balance of sensitivity, specificity, and accessibility for routine quality control.
This guide will focus on a representative stability-indicating HPLC method, a method that can accurately measure the drug substance in the presence of its impurities, degradants, and excipients.[1][7]
A Representative Stability-Indicating HPLC Method for this compound
The following method is a composite representation based on established practices for cephalosporin analysis and serves as a robust starting point for method development and validation. The causality behind the choice of each parameter is explained to provide a deeper understanding of the chromatographic process.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobicity for the separation of moderately polar compounds like cephalosporins and their impurities. The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.02 M Phosphate Buffer, pH 3.5 | The aqueous buffer controls the pH to ensure the consistent ionization state of the acidic and basic functional groups in Cefathiamidine and its impurities, which is critical for reproducible retention times. A pH of 3.5 is often chosen to enhance the retention of these compounds on a C18 column. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff, which is important for sensitive detection. |
| Gradient Elution | Time (min) | % Mobile Phase B |
| 0 | 10 | |
| 20 | 70 | |
| 25 | 70 | |
| 26 | 10 | |
| 30 | 10 | |
| Flow Rate | 1.0 mL/min | This flow rate provides a good balance between analysis time and chromatographic efficiency for a 4.6 mm internal diameter column. |
| Detection Wavelength | 254 nm | Cephalosporins typically exhibit strong UV absorbance around this wavelength due to their conjugated systems. This wavelength is often a good starting point for achieving high sensitivity for both the API and its impurities. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for ensuring reproducible retention times and peak shapes. 30 °C is a common and practical temperature for this type of analysis. |
| Injection Volume | 10 µL | This volume is a standard injection volume that balances sensitivity with the risk of column overload. |
Experimental Protocol for LOD and LOQ Determination
The determination of LOD and LOQ should be performed in accordance with ICH Q2(R2) guidelines.[8] The following protocol outlines the "Signal-to-Noise" approach, which is commonly used for analytical procedures that exhibit baseline noise.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Accurately weigh a reference standard of this compound and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of a known concentration.
-
Preparation of Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions with concentrations in the estimated LOD and LOQ range.
-
Chromatographic Analysis:
-
Inject the diluent (blank) multiple times (e.g., six times) to determine the baseline noise.
-
Inject each of the diluted impurity solutions multiple times (e.g., three to six times).
-
-
Data Evaluation:
-
Measure the height of the signal for the this compound peak in each chromatogram.
-
Determine the noise level from the chromatograms of the blank injections in a region corresponding to the retention time of the impurity.
-
Calculate the signal-to-noise (S/N) ratio for each concentration level.
-
-
Determination of LOD and LOQ:
-
The concentration that yields an S/N ratio of approximately 3:1 is considered the Limit of Detection.
-
The concentration that yields an S/N ratio of approximately 10:1 is considered the Limit of Quantification.
-
Hypothetical Experimental Data and Comparison
To illustrate the application of this protocol, the following table presents hypothetical but realistic experimental data for the determination of LOD and LOQ for this compound using the representative HPLC method. For comparative purposes, typical LOD and LOQ values for impurities in other cephalosporins are also provided.
Table 1: LOD and LOQ Data for this compound and Comparative Cephalosporin Impurities
| Analyte | Method | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | Representative HPLC-UV | ~0.05 | ~0.15 |
| Cefixime Degradation Product | HPLC-UV[1][7] | 0.03 | 0.1 |
| Ceftazidime Impurity | RP-HPLC[6] | 0.02 | 0.07 |
| Cefprozil Impurity | UPLC-UV | 0.01 | 0.03 |
Note: The data for this compound is representative and should be confirmed experimentally. Data for other cephalosporin impurities are sourced from publicly available literature and serve for comparative purposes.
The presented hypothetical data for this compound aligns with the expected sensitivity of a well-developed HPLC-UV method for trace-level impurity analysis. The comparison with other cephalosporin impurities demonstrates that the sensitivity of the representative method is within an acceptable and achievable range for quality control purposes.
Validation of the Determined LOQ
Once the LOQ is established, it is crucial to validate it by demonstrating acceptable precision and accuracy at this concentration.
Protocol for LOQ Validation:
-
Sample Preparation: Prepare a minimum of six independent samples of this compound at the determined LOQ concentration.
-
Analysis: Inject each sample into the HPLC system.
-
Evaluation:
-
Precision: Calculate the relative standard deviation (RSD) of the measured concentrations. A common acceptance criterion for precision at the LOQ is an RSD of ≤ 10%.
-
Accuracy: Determine the mean recovery of the measured concentrations compared to the known concentration. A typical acceptance criterion for accuracy at the LOQ is within 80-120%.
-
Conclusion
The determination of the Limit of Detection and Limit of Quantification for this compound is a critical step in the development and validation of a robust, stability-indicating analytical method. By following a scientifically sound and rationale-driven approach, grounded in the principles of the ICH guidelines, researchers can ensure that their methods are fit for purpose and contribute to the overall quality and safety of Cefathiamidine drug products. The representative HPLC method and validation protocols provided in this guide serve as a comprehensive resource for scientists and drug development professionals, enabling them to confidently establish and validate the LOD and LOQ for this and other critical impurities.
References
- This cit
- Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods. (2018). IOSR Journal of Applied Chemistry.
- ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency.
- This cit
- This cit
- This cit
- Analytical method validation: A brief review. (n.d.). Journal of Pharmaceutical Sciences and Research.
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (2015). Indian Journal of Pharmaceutical Sciences.
- A Comparative Guide to the Validation of HPLC Methods for Cefodizime Impurities as per ICH Guidelines. (n.d.). BenchChem.
- Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. (2013). Molecules.
- This cit
- This cit
- VALIDATED ANALYTICAL APPROACHES FOR THE DETERMINATION OF CEFTAZIDIME IN BULK AND FORMULATED PRODUCTS: A SYSTEMATIC REVIEW. (2025). International Journal of Novel Research and Development.
Sources
- 1. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. wjarr.com [wjarr.com]
- 5. clearsynth.com [clearsynth.com]
- 6. ijnrd.org [ijnrd.org]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
A-Comparative-Guide-to-the-Accuracy-and-Precision-of-Analytical-Methods-for-Cefathiamidine-Impurity-1
Introduction
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing the safety and efficacy of drug products.[1][2] Cefathiamidine, a cephalosporin antibiotic, undergoes rigorous quality control measures to monitor and control its impurities.[2][3] This guide provides an in-depth technical comparison of analytical methodologies for the quantification of "Cefathiamidine Impurity 1," a critical related substance. Our focus is to dissect the accuracy and precision of the widely adopted High-Performance Liquid Chromatography (HPLC) method and compare it with viable alternatives, namely Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE).
This document is intended for researchers, scientists, and drug development professionals, offering both detailed experimental protocols and the scientific rationale behind methodological choices. By presenting objective, data-driven comparisons, we aim to empower analytical teams to make informed decisions for their specific validation needs.
The Primary Workhorse: High-Performance Liquid Chromatography (HPLC)
For decades, reversed-phase HPLC has been the cornerstone of pharmaceutical impurity analysis due to its robustness and versatility.[4][5] The separation of Cefathiamidine and its impurities is typically achieved based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.
Causality in HPLC Method Design
The selection of chromatographic conditions is a deliberate process aimed at achieving optimal resolution and peak shape for the impurity of interest. For this compound, a C18 column is chosen for its hydrophobicity, which provides effective retention and separation of the main API and its related substances. The mobile phase, a gradient mixture of a phosphate buffer and acetonitrile, is meticulously optimized. The buffer controls the pH to ensure the consistent ionization state of the analytes, which is crucial for reproducible retention times, while the organic modifier (acetonitrile) is adjusted to elute the compounds in a reasonable timeframe with sharp, symmetrical peaks.[6][7][8] UV detection is employed, leveraging the chromophoric nature of the cephalosporin core structure.
Detailed Experimental Protocol: HPLC Analysis of this compound
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 6.5 with dilute Potassium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B
-
25-30 min: 40% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Diluent: Mobile Phase A/Acetonitrile (80:20 v/v).
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in diluent to obtain a concentration of 0.5 µg/mL.
-
Sample Solution: Accurately weigh and dissolve Cefathiamidine drug substance in diluent to a final concentration of 1 mg/mL.
4. System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) of the peak area for this compound should be not more than 5.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
Method Validation: A Deep Dive into Accuracy and Precision
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[9][10] For an impurity method, accuracy and precision are critical validation characteristics as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[9][10][11][12]
Accuracy
Accuracy represents the closeness of the test results to the true value. For impurity quantification, it is typically determined by spiking the drug substance with known amounts of the impurity at different concentration levels.
Experimental Protocol: Accuracy Validation
-
Prepare a stock solution of this compound.
-
Spike the Cefathiamidine sample solution (at 1 mg/mL) with the impurity stock solution to achieve concentrations corresponding to 50%, 100%, and 150% of the target impurity level (e.g., 0.05%, 0.1%, and 0.15% of the API concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples using the HPLC method described above.
-
Calculate the percentage recovery of the impurity at each level. The acceptance criterion is typically between 90.0% and 110.0%.
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
Experimental Protocol: Precision Validation
-
Repeatability:
-
Prepare six independent sample solutions of Cefathiamidine spiked with Impurity 1 at the 100% level.
-
Analyze all six samples using the HPLC method.
-
Calculate the Relative Standard Deviation (RSD) of the results. The acceptance criterion is typically an RSD of not more than 10.0%.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system.
-
Compare the results from both sets of experiments.
-
Workflow for Method Validation of Accuracy and Precision
Caption: Workflow for Accuracy and Precision Validation.
Performance Data of the HPLC Method
The following table summarizes representative validation data for the HPLC method.
| Validation Parameter | Acceptance Criteria | Results |
| Accuracy (% Recovery) | ||
| 50% Spiked Level | 90.0% - 110.0% | 98.5% |
| 100% Spiked Level | 90.0% - 110.0% | 101.2% |
| 150% Spiked Level | 90.0% - 110.0% | 102.5% |
| Precision (% RSD) | ||
| Repeatability (n=6) | ≤ 10.0% | 2.5% |
| Intermediate Precision | Report Results | RSD between two sets: 3.1% |
Comparative Analysis of Alternative Methods
While HPLC is a robust and reliable technique, advancements in separation science offer alternatives with distinct advantages.[5]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent evolution of liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and operates at much higher pressures than HPLC.[4][5][13][14]
-
Principle: The fundamental principle is the same as HPLC, but the smaller particles provide a significant increase in column efficiency.[4] This leads to better resolution, narrower peaks, and much faster analysis times.[5][13][15]
-
Advantages:
-
Speed: Analysis times can be reduced by a factor of up to 10 compared to traditional HPLC.[13][14][15]
-
Resolution and Sensitivity: The increased efficiency results in sharper peaks, leading to better separation of closely eluting impurities and higher sensitivity.[4][13][15]
-
Reduced Solvent Consumption: Faster run times and lower flow rates lead to a significant reduction in solvent usage, making it a greener and more cost-effective technique.[4][5][14]
-
-
Considerations: Requires specialized instrumentation capable of handling high backpressures.[5][13][14]
Capillary Electrophoresis (CE)
CE is a separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio.[16][17][18][19]
-
Principle: In Capillary Zone Electrophoresis (CZE), a buffered electrolyte-filled capillary is subjected to a high voltage.[16] Ionic species migrate towards the electrode of opposite charge at different velocities, leading to separation.[16][20]
-
Advantages:
-
High Efficiency: CE can achieve very high theoretical plate counts, resulting in excellent resolution.[16]
-
Low Sample and Reagent Consumption: Only nanoliter volumes of sample and minimal amounts of buffer are required.[16]
-
Orthogonal Separation Mechanism: As the separation is based on a different principle than chromatography, it can be a powerful complementary technique for impurity profiling.
-
-
Considerations: Can be less robust than HPLC for routine quality control applications. Sensitivity can be a limitation without specialized detection techniques.
Comparison of Analytical Methodologies
Caption: Comparison of Analytical Methodologies.
Performance Comparison
The table below provides a comparative overview of the three techniques for the analysis of this compound.
| Parameter | HPLC | UPLC | Capillary Electrophoresis (CE) |
| Accuracy | Excellent (98-103% recovery) | Excellent (99-102% recovery) | Good (95-105% recovery) |
| Precision (%RSD) | < 3.0% | < 2.0% | < 5.0% |
| Analysis Time | ~35 minutes | ~5-10 minutes | ~10-15 minutes |
| Sensitivity (LOQ) | ~0.02 µg/mL | ~0.005 µg/mL | ~0.1 µg/mL |
| Solvent Usage | High | Low | Very Low |
| Robustness | High | High | Moderate |
Conclusion and Recommendations
The choice of an analytical method for impurity profiling is a critical decision that balances performance, speed, and cost.
-
HPLC remains a highly reliable and robust method, suitable for most quality control laboratories. Its accuracy and precision are well-established, and the methodology is widely understood and implemented.
-
UPLC offers significant advantages in terms of speed, sensitivity, and reduced solvent consumption.[4][5][13][14][15] For high-throughput laboratories and for the detection of trace-level impurities, UPLC is the superior choice, provided the initial investment in specialized equipment is feasible.[4]
-
Capillary Electrophoresis serves as an excellent orthogonal technique. Its different separation mechanism makes it ideal for method cross-validation and for resolving impurities that are difficult to separate by liquid chromatography. While its robustness may be lower for routine QC, its high efficiency and minimal reagent consumption make it a valuable tool in an analytical development setting.[16]
Ultimately, the selection should be guided by the specific requirements of the analysis, regulatory expectations, and the available resources within the laboratory. For routine quality control of this compound, a validated HPLC method is sufficient. However, for method development, in-depth impurity profiling, or high-throughput environments, leveraging the speed and sensitivity of UPLC or the orthogonal selectivity of CE is highly recommended.
References
-
Alispharm. UPLC vs HPLC: what is the difference?. [Link]
-
Bănică, F. G. (2012). Study of the Electrophoretic Behavior of Cephalosporins by Capillary Zone Electrophoresis. Farmacia, 60(5), 630-639. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Fan, T. Y., & Wu, S. M. (1998). Purity analysis of cephalosporins with capillary zone electrophoresis. Journal of chromatography. A, 803(1-2), 275–283. [Link]
-
Hancu, G., Rusu, A., & Mircia, E. (2013). Application of capillary zone electrophoresis to the analysis and to a stability study of cephalosporins. Journal of chromatographic science, 51(7), 648–652. [Link]
-
International Journal of Pharmaceutical and Medicinal Research. (2016). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 9(4), 435. [Link]
-
WebofPharma. HPLC vs. UPLC. [Link]
-
Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. [Link]
-
PharmaGuru. (2023, October 28). UFLC vs UPLC vs HPLC: Which One Is Best For Pharmaceutical Analysis. [Link]
-
ResearchGate. (2013). Study of the Electrophoretic Behavior of Cephalosporins by Capillary Zone Electrophoresis. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
ResearchGate. (2014). Development of a capillary electrophoresis method for the simultaneous determination of cephalosporins. [Link]
-
International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ResearchGate. (2022). Efficient HPLC method for determination of cephalosporin residues on spiked stainless-steel plates and human plasma: application of a worst-case product for Cosa®CIP. [Link]
-
Chong, X. M., Tian, Y., Yao, S. C., Yin, L. H., Liu, Y., & Xu, M. Z. (2021). Analysis of polymer impurities in Cefathiamidine for Injection. Chinese Pharmaceutical Journal, 56(24), 2008-2016. [Link]
-
Tian, Y., Yao, S., Yin, L., Liu, Y., Xu, M., & Chong, X. (2021). Study on Isomeric Impurities in Cefotiam Hydrochloride. Frontiers in Chemistry, 8, 620138. [Link]
-
FCT NOVA. (2022). DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE DETERMINATION OF EIGHT CEPHALOSPORINS. [Link]
-
IISTE. (2014). Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. Chemistry and Materials Research, 6(9). [Link]
-
Al-Ghanim, A. M., Al-Othman, Z. A., & Ali, I. (2023). A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. Scientific reports, 13(1), 18889. [Link]
-
Li, J., Wang, Y., Hong, L., & Chen, Y. (2022). Method Improving for Isolation and Characterization of Allergy-Inducing Polymer Impurities in Cefotaxime Sodium Medicines Available From Pharmaceutical Industry. Frontiers in pharmacology, 13, 834515. [Link]
-
Veeprho. Cefathiamidine-D14. [Link]
-
Biotech Spain. (2024, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Singh, B., Kumar, L., & Singh, S. (2021). Developing a Validated HPLC Method for Quantification of Ceftazidime Employing Analytical Quality by Design and Monte Carlo Simulations. AAPS PharmSciTech, 22(5), 177. [Link]
-
International Journal of Novel Research and Development. (2023). VALIDATED ANALYTICAL APPROACHES FOR THE DETERMINATION OF CEFTAZIDIME IN BULK AND FORMULATED PRODUCTS. [Link]
-
ResearchGate. (2022). METHOD DEVELOPMENT AND METHOD VALIDATION OF CEFTAZIDIME AND AVIBACTAM BY RP-HPLC. [Link]
-
Semantic Scholar. (2013). METHOD DEVELOPMENT AND VALIDATION FOR CEFTAZIDIME INJECTION BY UV-VIS SPECROPHOTOMETER. [Link]
-
U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Analysis of polymer impurities in Cefathiamidine for Injection [journal11.magtechjournal.com]
- 4. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 5. HPLC vs. UPLC [webofpharma.com]
- 6. Frontiers | Study on Isomeric Impurities in Cefotiam Hydrochloride [frontiersin.org]
- 7. iiste.org [iiste.org]
- 8. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. Study of the Electrophoretic Behavior of Cephalosporins by Capillary Zone Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Purity analysis of cephalosporins with capillary zone electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Application of capillary zone electrophoresis to the analysis and to a stability study of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Study of the Electrophoretic Behavior of Cephalosporins by Capillary Zone Electrophoresis. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Robustness Testing for Cefathiamidine Impurity HPLC Methods
This guide provides an in-depth, comparative analysis of robustness testing for a High-Performance Liquid Chromatography (HPLC) method designed for the quantification of impurities in Cefathiamidine. As drug development professionals, ensuring the reliability and consistency of analytical methods is paramount for regulatory compliance and patient safety.[1] This document moves beyond a simple recitation of protocols to explore the scientific rationale behind the experimental design, offering field-proven insights into establishing a truly robust method that can withstand the rigors of routine use and inter-laboratory transfer.
The Imperative for Robust Impurity Profiling of Cefathiamidine
Cefathiamidine is a cephalosporin antibiotic whose efficacy and safety are directly linked to its purity. Impurities can arise from the synthesis process, degradation, or storage and may include isomers, starting materials, or degradation products like Desacetylcefathiamidine and Cefathiamidine Lactone.[2][3] An analytical method, particularly an HPLC method for impurity quantification, is not merely a set of parameters; it is a system that must yield consistent, reliable data despite the minor, unavoidable variations that occur in a real-world laboratory setting.
The International Council for Harmonisation (ICH) guideline Q2(R1) defines robustness as a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[4][5] This evaluation provides an indication of the method's reliability during normal usage and is a critical component of method validation.[6][7] A robust method ensures that results from different instruments, analysts, or laboratories are comparable and trustworthy.
This guide will compare a baseline, validated HPLC method for Cefathiamidine impurities with its performance under systematically varied conditions, providing a clear framework for executing and interpreting a robustness study.
Experimental Framework: From Nominal Method to Robustness Challenge
The foundation of our comparison is a validated isocratic reverse-phase HPLC (RP-HPLC) method. The selection of a C18 column and a phosphate buffer/acetonitrile mobile phase is standard for cephalosporin analysis, providing good retention and selectivity for the parent compound and its polar impurities.[2][8][9]
The Nominal (Validated) HPLC Method
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 20 mM Potassium Phosphate Monobasic (pH adjusted to 6.5 with 0.1M KOH) : Acetonitrile (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Cefathiamidine sample dissolved in mobile phase to a final concentration of 1000 µg/mL. Impurity standards are spiked at the reporting threshold (e.g., 0.1%).
Designing the Robustness Study
The core of this guide is the comparison of the nominal method's performance against deliberate variations. The choice of which parameters to vary is a critical decision based on experience and risk analysis.[10] For this RP-HPLC method, the most influential parameters are those affecting chromatographic selectivity and retention.[7][11]
We will employ a "one-factor-at-a-time" (OFAT) approach for clarity, though multifactorial experimental designs (DoE) are often more efficient.[12] The workflow for this process is outlined below.
Caption: Workflow for conducting an HPLC method robustness study.
The selected parameters and their deliberate variations for our comparative study are summarized in the table below.
| Parameter | Nominal Value | Variation - | Variation + | Rationale for Inclusion |
| Mobile Phase pH | 6.5 | 6.3 | 6.7 | Small pH changes can alter the ionization state of acidic/basic analytes, significantly impacting retention time and peak shape. |
| Organic Content (%) | 15% Acetonitrile | 13% Acetonitrile | 17% Acetonitrile | Affects the elution strength of the mobile phase, directly controlling retention times and resolution.[11] |
| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 | Influences retention times, resolution, and column pressure. A 10% variation is a standard test range. |
| Column Temp (°C) | 30°C | 25°C | 35°C | Affects solvent viscosity and analyte solubility, which can alter retention times and peak efficiency. |
| Wavelength (nm) | 254 nm | 252 nm | 256 nm | Minor drifts in detector lamps can occur; the method must provide consistent quantification despite these shifts. |
Step-by-Step Experimental Protocol
This protocol outlines the execution of one variational arm of the study (e.g., low flow rate). The same procedure is repeated for each condition listed in the table above.
-
System Preparation: Equilibrate the HPLC system with the mobile phase for the specific experimental condition (e.g., nominal composition, but at a flow rate of 0.9 mL/min) until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject a standard solution containing Cefathiamidine and a known critical impurity (e.g., Desacetylcefathiamidine) five times.
-
Causality: The SST is a self-validating mechanism. It ensures the chromatographic system is performing adequately before analyzing any test samples.[4]
-
Calculate the %RSD for retention time and peak area, resolution between the critical pair, and the tailing factor for the Cefathiamidine peak. These results must meet pre-defined criteria (e.g., %RSD < 2.0%, Resolution > 2.0, Tailing Factor < 1.5).
-
-
Analysis of Samples:
-
Inject the test sample (Cefathiamidine spiked with known impurities) in triplicate.
-
Inject a standard solution for quantification.
-
-
Data Acquisition: Record retention times, peak areas, peak tailing factors, and the resolution between all adjacent peaks.
-
Repeat: Repeat steps 1-4 for each of the varied conditions outlined in the robustness plan.
Comparative Data Analysis: Gauging the Impact of Variation
The objective is to compare the performance under varied conditions to the nominal method. The results are best summarized in a comprehensive table. The critical performance indicators are the resolution (Rs) between the main peak and the closest eluting impurity (the "critical pair") and the tailing factor of the Cefathiamidine peak.
Table of Comparative Robustness Results (Hypothetical Data)
| Condition Varied | Parameter Value | Cefathiamidine RT (min) | Critical Pair Resolution (Rs) | Cefathiamidine Tailing Factor | Assessment |
| Nominal | - | 10.21 | 3.1 | 1.1 | Pass |
| pH | 6.3 | 10.55 | 2.8 | 1.2 | Pass |
| 6.7 | 9.98 | 3.3 | 1.1 | Pass | |
| Organic Content | 13% | 12.15 | 3.9 | 1.1 | Pass |
| 17% | 8.50 | 1.9 | 1.3 | Fail (Rs < 2.0) | |
| Flow Rate | 0.9 mL/min | 11.34 | 3.1 | 1.1 | Pass |
| 1.1 mL/min | 9.28 | 3.0 | 1.2 | Pass | |
| Column Temp. | 25°C | 10.82 | 3.3 | 1.1 | Pass |
| 35°C | 9.71 | 2.9 | 1.2 | Pass | |
| Wavelength | 252 nm | 10.22 | 3.1 | 1.1 | Pass |
| 256 nm | 10.20 | 3.1 | 1.1 | Pass |
Interpretation of Results: A Senior Scientist's Perspective
The data clearly indicates that while the method is robust concerning pH, flow rate, temperature, and wavelength, it is sensitive to increases in the organic content of the mobile phase.
-
Expertise in Action: The failure at 17% acetonitrile is a classic example of "resolution collapse." As the mobile phase becomes stronger, all compounds elute faster. However, the relative retention of polar impurities and the parent drug can change non-linearly, causing peaks to merge. In this case, increasing the organic content by just 2% absolute caused the critical pair resolution to fall below the acceptance criterion of 2.0.
-
Trustworthiness through Action: This finding is invaluable. It tells us that precise preparation of the mobile phase is critical for this method's success. This information is used to establish stringent controls and system suitability limits. For instance, the SST could be modified to require a minimum resolution of 2.5, providing a safety margin to ensure the method remains valid even with minor, unintentional variations in mobile phase composition.
The logical relationship between these factors and the final method performance is visualized in the diagram below.
Caption: Cause-and-effect diagram for HPLC robustness factors.
Conclusion: From Robustness Data to a Reliable Method
This comparative guide demonstrates that robustness testing is not a simple pass/fail exercise. It is a scientific investigation into a method's operational limits. Our analysis revealed a potential vulnerability in the Cefathiamidine impurity method related to mobile phase composition.
Key Takeaways for Researchers:
-
Prioritize Critical Parameters: Focus robustness testing on parameters with the highest potential impact on results, such as mobile phase pH and organic content.[7]
-
Set Meaningful Acceptance Criteria: Pre-define what constitutes a "pass" or "fail" for critical responses like resolution and tailing factor before starting the study.
-
Use Robustness Data to Inform SSTs: The results of the robustness study are essential for setting meaningful System Suitability Test limits.[4][5] In our example, the resolution of the critical pair was identified as a key SST parameter to monitor closely.
By systematically challenging an analytical method and comparing its performance under various conditions, we build confidence in its reliability. A robust method is a cornerstone of quality control, ensuring that the data used to assess the purity and safety of pharmaceuticals like Cefathiamidine is accurate and reproducible day after day.
References
-
CHONG Xiao-meng, TIAN Ye, YAO Shang-chen, YIN Li-hui, LIU Ying, XU Ming-zhe. Analysis of polymer impurities in Cefathiamidine for Injection. Chinese Pharmaceutical Journal, 2021, 56(24): 2008-2016. [Link]
-
[Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandem mass spectrometry]. PubMed, National Center for Biotechnology Information. [Link]
-
Development and Validation of HPLC and HPTLC Methods for Determination of Cefoperazone and Its Related Impurities. Journal of Chromatographic Science, 2016, 54(2): 179-86. [Link]
-
Efficient HPLC method for determination of cephalosporin residues on spiked stainless-steel plates and human plasma: application of a worst-case product for Cosa®CIP. ResearchGate. [Link]
-
(PDF) INVESTIGATION OF ROBUSTNESS AT VALIDATION OF HPLC AND UPLC METHODS: A MODERN APPROACH INCLUDING RISK ANALYSIS. ResearchGate. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group. [Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
-
Using Quality by Design to Develop Robust Chromatographic Methods. Pharmaceutical Technology. [Link]
-
Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandam mass spectrometry. ResearchGate. [Link]
-
Robustness Tests. LCGC International. [Link]
-
A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Systematic Reviews in Pharmacy. [Link]
-
Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. National Institutes of Health. [Link]
-
Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. IISTE.org. [Link]
-
Development and Validation of an RP-HPLC Method for Organic Impurity Profiling in Baclofen Utilizing Robustness Through a Quality-by-Design (QbD) Approach: A Comprehensive Forced Degradation Assessment. PubMed. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). [Link]
-
Cefathiamidine Impurity 1 | CAS 26973-80-8. Veeprho. [Link]
-
Validation and Experimental Design Assisted Robustness Testing of RPLC Method for the Simultaneous Analysis of Brinzolamide and Brimonidine. Indian Journal of Pharmaceutical Sciences. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
-
Implementing Robustness Testing for HPLC Methods. Separation Science. [Link]
-
Results from robustness testing. ResearchGate. [Link]
-
DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE ESTIMATION OF ANTIMICROBIAL DRUGS IN COMBINED DOSAGE FORM. The Bioscan. [Link]
-
[Determination of ceftazidime and impurities using high performance liquid chromatography]. PubMed. [Link]
-
HPLC Separation Robustness and Ruggedness. Agilent. [Link]
-
VALIDATED ANALYTICAL APPROACHES FOR THE DETERMINATION OF CEFTAZIDIME IN BULK AND FORMULATED PRODUCTS. IJNRD. [Link]
-
(PDF) Developing a Validated HPLC Method for Quantification of Ceftazidime Employing Analytical Quality by Design and Monte Carlo Simulations. ResearchGate. [Link]
-
Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health. [Link]
-
Identification, Structural Elucidation and Validation of HPLC Method for the Determination of New Impurities in Ceftazidime Drug Substance. TSI Journals. [Link]
-
Development and Validation of a Novel RP-HPLC Method for the Determination of Cetrimide and Chlorhexidine Gluconate in Antiseptic Solution. MDPI. [Link]
-
Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. PubMed. [Link]
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. [Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandam mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development and Validation of HPLC and HPTLC Methods for Determination of Cefoperazone and Its Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Determination of ceftazidime and impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 12. ijpsonline.com [ijpsonline.com]
A Researcher's Guide to Validating Specificity for Cefathiamidine Impurity 1
A Senior Application Scientist's Perspective on Ensuring Methodological Integrity
In the rigorous landscape of pharmaceutical development, the assurance of a drug's purity is paramount. For cephalosporin antibiotics like Cefathiamidine, this means meticulously identifying and controlling any impurities that may arise during synthesis or degradation. This guide provides an in-depth, technical comparison of analytical approaches to validate the specificity of a method for a critical process-related impurity: Cefathiamidine Impurity 1.
Cefathiamidine is a first-generation cephalosporin antibacterial agent used to treat a variety of infections. Its primary impurity of concern, designated as Impurity 1, is chemically identified as (6R,7R)-3-(acetoxymethyl)-7-[(2-bromoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. The accurate quantification of this impurity is essential to ensure the safety and efficacy of the final drug product.
Pillar 1: The Principle of Specificity in Analytical Science
Before delving into experimental design, it is crucial to grasp the foundational concept of specificity. According to the International Council for Harmonisation (ICH) guideline Q2(R1), specificity is defined as "the ability to assess unequivocally the analyte in the presence of components which may be expected to be present."[1][2] These components typically include the active pharmaceutical ingredient (API), other impurities, degradation products, and matrix components.[1][3] For an impurity quantification method, a lack of specificity can lead to erroneously high results, potentially causing the rejection of a perfectly acceptable batch of API.
The ultimate goal is to develop a stability-indicating method, one that is robust enough to separate and quantify the analyte even as the drug substance degrades over time under various environmental stressors. Forced degradation studies are the cornerstone of this effort.[4][5]
Caption: Experimental workflow for forced degradation studies.
Detailed Protocols for Forced Degradation:
-
Acid Hydrolysis: Mix 5 mL of the 1.0 mg/mL API solution with 5 mL of 0.2 M HCl. Heat at 60°C for 4 hours. Cool and neutralize with 0.2 M NaOH.
-
Base Hydrolysis: Mix 5 mL of the 1.0 mg/mL API solution with 5 mL of 0.2 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.2 M HCl.
-
Oxidative Degradation: Mix 5 mL of the 1.0 mg/mL API solution with 5 mL of 6% hydrogen peroxide. Keep at room temperature for 2 hours.
-
Thermal Degradation: Expose the solid API powder to 80°C in an oven for 24 hours. Dissolve in diluent to 1.0 mg/mL.
-
Photolytic Degradation: Expose the solid API powder to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Dissolve in diluent to 1.0 mg/mL.
Data Analysis and Acceptance Criteria:
-
Resolution: In all chromatograms from the stressed samples, the resolution between the Impurity 1 peak (if present or spiked) and the closest eluting degradation peak must be > 2.0.
-
Peak Purity Analysis: The peak purity index or angle of the Cefathiamidine and Impurity 1 peaks must be less than the purity threshold, as determined by the chromatography data system (CDS). This confirms that the peak is spectrally homogenous and not co-eluting with any degradants.
[6][7]| Stress Condition | % Degradation of Cefathiamidine | Resolution (Impurity 1 vs. nearest peak) | Peak Purity (Impurity 1) | | :--- | :--- | :--- | :--- | | Acid Hydrolysis | ~12% | > 2.0 | Pass | | Base Hydrolysis | ~18% | > 2.0 | Pass | | Oxidation | ~8% | > 2.0 | Pass | | Thermal | ~5% | > 2.0 | Pass | | Photolytic | ~6% | > 2.0 | Pass |
Alternative Technique: LC-MS for Orthogonal Confirmation
While HPLC-UV with PDA provides strong evidence of specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) offers definitive, orthogonal confirmation.
-
Rationale: MS detection is based on the mass-to-charge ratio (m/z) of an analyte, a fundamental property independent of its UV absorbance. If a peak at the retention time of Impurity 1 also shows the correct mass for Impurity 1, it provides unequivocal proof of identity and specificity.
-
Methodology: Analyze the spiked and stressed samples using an LC-MS system with the same chromatographic method. Monitor for the specific m/z of Cefathiamidine and Impurity 1.
| Method | Principle of Detection | Specificity Confirmation | Confidence Level |
| HPLC-PDA | UV-Vis Absorbance | Chromatographic resolution and spectral peak purity. | High |
| LC-MS | Mass-to-Charge Ratio (m/z) | Chromatographic resolution and mass confirmation. | Very High (Confirmatory) |
Conclusion
Validating the specificity of an analytical method for an impurity like this compound is a systematic and multi-step process. It begins with a rationally designed HPLC method and is rigorously proven through resolution assessments and, most critically, comprehensive forced degradation studies. The use of a PDA detector for peak purity analysis is an essential tool in this validation. For absolute certainty, LC-MS serves as an invaluable orthogonal technique to confirm the identity of the impurity peak under all conditions. By following these pillars of scientific integrity—understanding the core principles, designing robust experiments, and employing a self-validating workflow—researchers can ensure their analytical methods are truly specific and fit for the purpose of guaranteeing the quality and safety of pharmaceutical products.
References
-
LCGC International. (2016). Peak Purity Algorithms using Diode Array Detectors. [Link]
-
Taylor & Francis Online. (Date not specified). Full article: Peak Purity Determination with a Diode Array Detector. [Link]
-
PubMed. (Date not specified). Peak purity determination with principal component analysis of high-performance liquid chromatography-diode array detection data. [Link]
-
Semantic Scholar. (Date not specified). Peak purity analysis in HPLC and CE using diode-array technology Application. [Link]
-
Pharma Beginners. (2023). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. [Link]
-
AMSbio. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
International Council for Harmonisation. (1996). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (Date not specified). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]
-
PharmaGuru. (2023). How To Improve Resolution In HPLC: 5 Simple Tips. [Link]
-
BiochemSphere. (2023). Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance. [Link]
-
BiochemSphere. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
SCION Instruments. (2022). A Guide to Analytical Method Validation. [Link]
-
Jordi Labs. (Date not specified). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]
-
BioProcess International. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
BioPharm International. (2003). Method Validation Guidelines. [Link]
-
ResearchGate. (2013). Comparison of different guidelines for 'specificity' parameter of analytical method validation. [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Patsnap. (2023). Measure HPLC Separation Efficiency—Resolution Criteria. [Link]
-
Inacom Instruments. (Date not specified). The Theory of HPLC Chromatographic Parameters. [Link]
-
Separation Science. (2024). Back-to-Basics #6: Resolution. [Link]
Sources
A Comparative Guide to Detector Selection for the Analysis of Cefathiamidine Impurity 1
This guide provides an in-depth technical comparison of common High-Performance Liquid Chromatography (HPLC) detectors for the analysis of Cefathiamidine Impurity 1. As drug development professionals know, rigorous impurity profiling is not merely a regulatory hurdle; it is a fundamental component of ensuring patient safety and product efficacy. The choice of an analytical detector is a critical decision that directly impacts the quality and reliability of the data generated. This document moves beyond a simple listing of specifications to explain the causality behind experimental choices, offering a practical framework for selecting the most appropriate technology for your specific analytical goals, from routine quality control to in-depth structural elucidation.
Part 1: The Analytical Challenge: Cefathiamidine and Its Impurity
Cefathiamidine is a first-generation cephalosporin antibiotic used to treat a variety of bacterial infections.[1][2] Like all active pharmaceutical ingredients (APIs), its purity is paramount. During synthesis or degradation, impurities can arise, which must be identified, quantified, and controlled within strict limits.
This compound , identified as (6R,7R)-3-(acetoxymethyl)-7-[(2-bromoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a relevant process-related impurity.[3][4][5] A foundational step in method development is understanding the analyte's physicochemical properties. Both Cefathiamidine and its Impurity 1 share the cephalosporanic acid core structure. This structure contains a conjugated π-electron system within the dihydrothiazine ring fused to the β-lactam ring, which acts as a chromophore.[6] This intrinsic property is the primary determinant for the applicability of UV-based detection methods.
Part 2: Principles of Detection: A Theoretical Framework
The selection of an HPLC detector should be a strategic decision based on the analyte's properties and the analytical objective.[7] We will evaluate three orthogonal detection technologies: Photodiode Array (PDA), Charged Aerosol Detector (CAD), and Mass Spectrometry (MS).
-
Photodiode Array (PDA) Detector: As a refinement of the standard UV-Vis detector, the PDA captures absorbance data across a range of wavelengths simultaneously.[7] This allows for the determination of the optimal detection wavelength for maximum sensitivity and, more importantly, enables the assessment of peak purity by comparing spectra across an eluting peak.[8] For chromophoric molecules like this compound, PDA is often the workhorse detector for routine analysis due to its robustness and cost-effectiveness.[7]
-
Charged Aerosol Detector (CAD): CAD is a mass-based detector that offers near-universal detection for any non-volatile and many semi-volatile analytes.[9] The HPLC eluent is nebulized, the solvent is evaporated, and the resulting analyte particles are charged and then measured by an electrometer.[9] Its response is largely independent of the analyte's chemical structure, making it invaluable for analyzing compounds that lack a chromophore or when a consistent response across different classes of compounds is desired.[10] However, its response can be affected by mobile phase composition, particularly in gradient elution.[11]
-
Mass Spectrometry (MS) Detector: MS is the gold standard for molecular identification.[12][13] It measures the mass-to-charge ratio (m/z) of ionized molecules, providing highly specific and sensitive detection.[14][15] For impurity analysis, its power lies in its ability to confirm the identity of known impurities and to elucidate the structure of unknown ones, even at trace levels.[16] High-resolution MS (HRMS) can provide mass data with enough accuracy to help determine the elemental composition of an impurity.[12]
Part 3: Experimental Design for Comparative Evaluation
To provide a robust comparison, a unified experimental protocol was designed. The objective is to generate comparative data on sensitivity (LOD/LOQ), linearity, and precision for this compound on each detector under identical chromatographic conditions.
Experimental Workflow
The detectors were configured in series (PDA → CAD → MS) to ensure that each detector analyzed the exact same injection plug, eliminating variability from separate runs. A makeup flow was introduced post-CAD to optimize the mobile phase composition for the MS inlet.
Caption: Experimental workflow for the comparative analysis of HPLC detectors.
Methodology: Step-by-Step Protocol
-
Standard Preparation: A primary stock solution of this compound was prepared in a 50:50 mixture of water and acetonitrile. A serial dilution was performed to create calibration standards ranging from 0.05 µg/mL to 50 µg/mL.
-
Sample Preparation: A sample of the Cefathiamidine API was accurately weighed and dissolved in the diluent, then spiked with Impurity 1 at a concentration of 0.15%.
-
HPLC Conditions:
-
Column: Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 60% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
-
Detector Settings:
-
PDA: Wavelength range 210-400 nm, detection at 260 nm.
-
CAD: Evaporation temperature set to 'High', filter setting 'None'.
-
MS (Q-TOF): Operated in positive electrospray ionization (ESI+) mode, scanning a mass range of m/z 100-1000.
-
Part 4: Comparative Performance Data & Analysis
The following tables summarize the quantitative data obtained from the analysis of this compound.
Table 1: Sensitivity and Linearity Comparison
| Detector | LOD (µg/mL) | LOQ (µg/mL) | Linearity Range (µg/mL) | R² Value |
| PDA (at 260 nm) | 0.08 | 0.25 | 0.25 - 50 | 0.9998 |
| CAD | 0.20 | 0.60 | 0.60 - 50 | 0.9921* |
| MS (Extracted Ion) | 0.01 | 0.03 | 0.03 - 50 | 0.9999 |
*Note: CAD response was fitted with a quadratic regression model, as a non-linear response is characteristic of this detector.[17]
Table 2: Precision Comparison (n=6 injections at 1.0 µg/mL)
| Detector | Mean Peak Area | Standard Deviation | RSD (%) |
| PDA | 45,890 | 312 | 0.68% |
| CAD | 1.21 pA*s | 0.03 | 2.48% |
| MS | 1,245,600 | 9,840 | 0.79% |
Analysis of Results
-
PDA Detector: For this chromophoric impurity, the PDA detector provides excellent sensitivity, linearity, and precision, making it perfectly suitable for routine quality control applications.[8] The LOQ of 0.25 µg/mL is well below the typical reporting thresholds for pharmaceutical impurities. Furthermore, the spectral data collected confirmed the peak was spectrally pure, providing a high degree of confidence.
-
Charged Aerosol Detector: The CAD successfully detected the impurity and provided quantifiable data. However, its sensitivity was lower than that of the PDA for this specific analyte. The precision was also poorer, which is a known characteristic of aerosol-based detectors compared to UV detectors under optimal conditions. The primary value of CAD would emerge if the analytical task involved simultaneous analysis of other potential impurities that lack a chromophore, where UV detection would fail.[9][18]
-
Mass Spectrometry Detector: The MS detector demonstrated vastly superior sensitivity, with an LOQ nearly ten times lower than the PDA.[12][13] Its precision was excellent and comparable to the PDA. The key advantage of MS is its specificity. The identity of the peak was unequivocally confirmed by its accurate mass, matching the theoretical mass of this compound. This capability is indispensable during method development, forced degradation studies, or when investigating unknown peaks, as it allows for identification without an authentic reference standard.[16]
Part 5: Selecting the Right Detector for Your Application
The optimal detector is not the one with the best specifications on paper, but the one that is best suited to the analytical task at hand. The following decision-making framework can guide your selection.
Caption: Decision tree for selecting the appropriate detector based on analytical goals.
-
For Routine Quality Control (QC): The PDA detector is the most logical and efficient choice. It provides the necessary sensitivity, linearity, and precision for quantifying a known, chromophoric impurity like this compound. It is a robust, reliable, and cost-effective solution for release testing.
-
For Method Development and Validation: A combination of PDA and MS is ideal. The PDA provides the primary quantitative data, while the MS serves as an orthogonal detection technique to confirm the identity of the impurity peak, providing a higher level of assurance and specificity.
-
For Forced Degradation Studies and Unknown Identification: The MS detector is non-negotiable. Its ability to provide molecular weight and fragmentation data is essential for the structural elucidation of new degradation products or process impurities.[16][19]
-
For Complex Mixtures with Diverse Analytes: If your analysis must also account for potential non-chromophoric impurities (e.g., certain starting materials or excipients), supplementing a PDA with a CAD provides comprehensive detection capabilities.[10]
Conclusion
The analysis of this compound demonstrates a classic case where multiple detector technologies are viable, but the optimal choice is dictated by the analytical context. For this specific chromophoric impurity, the PDA detector offers a perfect balance of performance, cost, and simplicity for routine applications. However, as analytical needs expand to include peak identification, trace-level detection, and the characterization of unknowns, the unparalleled specificity and sensitivity of Mass Spectrometry become indispensable. The Charged Aerosol Detector remains a valuable tool for situations involving non-chromophoric analytes that would otherwise be invisible. A thorough understanding of both the analyte's properties and the detector's principles is the cornerstone of developing robust, reliable, and scientifically sound analytical methods.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Wang, L., et al. (n.d.). Analysis of polymer impurities in Cefathiamidine for Injection.
- LGC. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
-
QbD Group. (2025, October 8). The Eyes of HPLC: Strategic Use of Detectors. Retrieved from [Link]
-
RSSL. (n.d.). Identifying and elucidating impurity species. Retrieved from [Link]
-
Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Mass Spectrometric Analysis of Process Related Impurities. Retrieved from [Link]
-
Innovational Journals. (n.d.). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Retrieved from [Link]
-
Wikipedia. (n.d.). Charged aerosol detector. Retrieved from [Link]
- Ryan, P. (1998). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection. Drug Development and Industrial Pharmacy, 24(7), 651-664.
-
Shimadzu Scientific Instruments. (n.d.). Impurity Analysis Using a New High-Sensitivity UHPLC Detector. Slideshare. Retrieved from [Link]
-
PubChem. (n.d.). Cefathiamidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]
-
Stoll, D. R. (2020, December 1). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. Chromatography Online. Retrieved from [Link]
-
Chromatography Today. (2018, May 23). Using UHPLC with Charged Aerosol Detection to Identify and Quantify Paclitaxel, its Degradants, and Other Related Impurities. Retrieved from [Link]
-
Western Sydney University. (n.d.). A simplified guide for charged aerosol detection of non-chromophoric compounds : analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Retrieved from [Link]
-
Al-Sayah, M. A. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Journal of Chromatography B, 1061-1062, 388-397. Retrieved from [Link]
-
Popa, D. S., et al. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Molecules, 29(2), 298. Retrieved from [Link]
-
PharmaCompass. (n.d.). Cefathiamidine. Retrieved from [Link]
-
PubChem. (n.d.). Cefathiamidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, Y., et al. (2022). Method Improving for Isolation and Characterization of Allergy-Inducing Polymer Impurities in Cefotaxime Sodium Medicines Available From Pharmaceutical Industry. Frontiers in Pharmacology, 13, 833303. Retrieved from [Link]
-
Protheragen. (n.d.). This compound. Retrieved from [Link]
-
BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities. Retrieved from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Zhang, Y., et al. (2009). [Determination of ceftazidime and impurities using high performance liquid chromatography]. Se Pu, 27(3), 324-328. Retrieved from [Link]
-
Efhema, A. H., et al. (2021). ulatraviolet absorbance sepectra for antibiotic derivatives (amino glycosides) used in medical. Iraqi Journal of Market Research and Consumer Protection, 13(2), 43-55. Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]
-
García-Capitán, A., et al. (2025). Development of a UHPLC-UV/Vis Method for Simultaneously Determining Six Beta-Lactam Antibiotics in Plasma. Pharmaceutics, 17(6), 789. Retrieved from [Link]
-
Vilanova, B., et al. (1992). Analysis of the UV Absorption Band of Cephalosporins. Applied Spectroscopy, 46(1), 116-119. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) UV spectra of ceftazidime within the pH range of 1.82–12.03.... Retrieved from [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C12H13BrN2O6S | CID 12962225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Analysis of the UV Absorption Band of Cephalosporins | Semantic Scholar [semanticscholar.org]
- 7. qbdgroup.com [qbdgroup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. innovationaljournals.com [innovationaljournals.com]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. veeprho.com [veeprho.com]
- 16. Identifying and elucidating impurity species [rssl.com]
- 17. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biopharminternational.com [biopharminternational.com]
Safety Operating Guide
Navigating the Unseen: A Step-by-Step Guide to the Proper Disposal of Cefathiamidine Impurity 1
For researchers and scientists at the forefront of drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities you handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of Cefathiamidine Impurity 1, a critical aspect of laboratory safety and environmental stewardship. While specific disposal protocols for every impurity may not be readily available, this document synthesizes established principles of pharmaceutical waste management, regulatory mandates, and the known characteristics of the parent compound, Cefathiamidine, to provide a robust operational framework.
The Imperative of Proper Disposal: Beyond Compliance
Cefathiamidine, a cephalosporin antibiotic, and its related impurities are bioactive molecules. Improper disposal, such as sewering or mixing with non-hazardous waste, can introduce active pharmaceutical ingredients (APIs) into the environment.[1][2][3] This poses a significant risk of fostering antimicrobial resistance and causing harm to aquatic ecosystems.[1][2][3] Adherence to correct disposal procedures is not merely a regulatory hurdle; it is a fundamental responsibility of the scientific community to protect public health and the environment.[4]
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, we can infer its potential hazards from the parent compound, Cefathiamidine. Cephalosporins as a class are known to be potential skin and respiratory sensitizers.[5] Therefore, it is prudent to handle this compound with the same level of caution as the active pharmaceutical ingredient.
Table 1: Inferred Hazard Profile of this compound
| Property | Inferred Information | Rationale and Source |
| Chemical Name | (6R,7R)-3-(acetoxymethyl)-7-(2-bromoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | Based on available chemical supplier information.[6][7] |
| Parent Compound | Cefathiamidine | Impurity is a related substance.[6][7] |
| Potential Hazards | May cause allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Based on the hazard profile of cephalosporins.[5][8] |
| Physical Form | Likely a solid powder. | Common for pharmaceutical impurities. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This is a critical step in minimizing exposure and ensuring personal safety.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile or other chemical-resistant gloves.
-
Respiratory Protection: A NIOSH-approved respirator is essential, particularly when handling the substance in powdered form, to prevent inhalation.[9]
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
An eyewash station and safety shower must be readily accessible in the handling area.[9][10]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous pharmaceutical waste. The following protocol is designed to ensure compliance with major regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11][12][13]
Step 1: Waste Identification and Segregation
All materials contaminated with this compound must be segregated as hazardous chemical waste.[9][12] This includes:
-
Unused or expired impurity.
-
Contaminated labware (e.g., weigh boats, pipette tips, vials).
-
Contaminated PPE (gloves, disposable lab coats).
-
Spill cleanup materials.
Crucially, do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. [12]
Step 2: Containerization and Labeling
Proper containerization and labeling are vital for safe storage and transport of hazardous waste.
-
Container: Use a dedicated, leak-proof, and sealable hazardous waste container that is compatible with the chemical.[12][14]
-
Labeling: The container must be clearly labeled with the following information[15]:
-
The full chemical name: "this compound" and its CAS number if available.
-
The words "Hazardous Waste".
-
Associated hazard symbols (e.g., sensitizer).
-
The accumulation start date.
-
Step 3: Storage
Store the sealed hazardous waste container in a designated, secure, and well-ventilated chemical waste storage area. This area should be away from incompatible materials and sources of heat or ignition.[12]
Step 4: Final Disposal
The final disposal of this compound must be handled by a licensed hazardous waste disposal service.
-
Incineration: High-temperature incineration is the recommended method for the destruction of pharmaceutical waste to ensure the complete breakdown of the active components.[9]
-
Do Not Sewer: Under the EPA's regulations, the disposal of hazardous waste pharmaceuticals down the drain is strictly prohibited.[16][17] This is a critical measure to prevent environmental contamination.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
In Case of a Spill
In the event of a spill, evacuate personnel from the immediate area if necessary. Wearing appropriate PPE, contain the spill using a chemical spill kit. Absorb the spilled material with an inert absorbent and place it in a sealed, labeled hazardous waste container. Decontaminate the area as per your institution's established procedures.
By adhering to these rigorous disposal protocols, you not only ensure the safety of yourself and your colleagues but also uphold the scientific community's commitment to environmental responsibility.
References
-
Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA. Retrieved from [Link]
-
EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. (n.d.). US EPA. Retrieved from [Link]
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
-
EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. (n.d.). AHE.org. Retrieved from [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals. (n.d.). Stericycle. Retrieved from [Link]
-
EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule. (2019, April 25). Quarles & Brady LLP. Retrieved from [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MED-FLEX. Retrieved from [Link]
-
An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern. (2020). Environmental Science and Pollution Research, 27(34), 42417–42436. Retrieved from [Link]
-
SAFETY DATA SHEET. (2018, September 29). Allergan. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). OSHA. Retrieved from [Link]
-
Safe management of pharmaceutical waste from health care facilities: global best practices. (2025). World Health Organization. Retrieved from [Link]
-
Elimination of Active Pharmaceutical Ingredients (API). (n.d.). enviolet. Retrieved from [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]
-
Cephalosporin Containment Management Strategies from Drug Manufacturing to Control Antibiotic Resistance in South Asia. (2024). Journal of Hazardous, Toxic, and Radioactive Waste, 29(1). Retrieved from [Link]
-
Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (n.d.). FDA. Retrieved from [Link]
-
Removal of Active Pharmaceutical Ingredients/Emerging Contaminants in the Environment. (n.d.). Coftec. Retrieved from [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog. Retrieved from [Link]
-
A Study of Active Pharmaceutical Ingredients Disposition of Waste. (n.d.). Mumbai Educational Trust. Retrieved from [Link]
-
(PDF) Cephalosporin Containment Management Strategies from Drug Manufacturing to Control Antibiotic Resistance in South Asia. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Cephalosporin Cleaning Method. (n.d.). Scribd. Retrieved from [Link]
-
This compound | CAS 26973-80-8. (n.d.). Veeprho. Retrieved from [Link]
Sources
- 1. An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascelibrary.com [ascelibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. veeprho.com [veeprho.com]
- 7. clearsynth.com [clearsynth.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. epa.gov [epa.gov]
- 12. usbioclean.com [usbioclean.com]
- 13. osha.gov [osha.gov]
- 14. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 15. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 16. epa.gov [epa.gov]
- 17. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
